Methyl 4-cyanofuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyanofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMAJZKPNPNPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CO1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666570 | |
| Record name | Methyl 4-cyanofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357289-65-7 | |
| Record name | Methyl 4-cyanofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-cyanofuran-2-carboxylate from 4,5-dibromofuran-2-carboxylic acid
This guide provides a comprehensive technical overview for the synthesis of Methyl 4-cyanofuran-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The described synthetic route starts from the readily available 4,5-dibromofuran-2-carboxylic acid and proceeds through a two-step sequence involving esterification followed by a selective cyanation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific principles and rationale for the chosen methodologies.
Introduction
Furan-based scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The strategic introduction of cyano and carboxylate groups onto the furan ring, as in this compound, provides versatile handles for further chemical transformations, making it a highly sought-after intermediate. This guide details a reliable and adaptable synthetic strategy, emphasizing reaction efficiency, safety, and scalability. The synthesis is logically divided into two primary stages: the protection of the carboxylic acid moiety via methyl esterification, followed by the substitution of a bromine atom with a cyano group.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the starting material, intermediate, and final product is crucial for successful synthesis, purification, and characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 4,5-dibromofuran-2-carboxylic acid | C₅H₂Br₂O₃ | 269.88 | 169-173 | 2434-03-9[1][2] |
| Methyl 4,5-dibromofuran-2-carboxylate | C₆H₄Br₂O₃ | 283.90 | N/A | 54113-41-6[3][4] |
| This compound | C₇H₅NO₃ | 151.12 | N/A | 357289-65-7[5] |
Synthetic Strategy Overview
The overall synthetic transformation is depicted below. The initial step focuses on the conversion of the carboxylic acid to its corresponding methyl ester. This is a critical protecting group strategy to prevent interference of the acidic proton in the subsequent cyanation step. The second step involves the selective displacement of one of the bromine atoms with a cyanide group.
Caption: High-level overview of the two-step synthesis.
Part 1: Esterification of 4,5-dibromofuran-2-carboxylic acid
The initial stage of the synthesis involves the conversion of 4,5-dibromofuran-2-carboxylic acid to its methyl ester. The Fischer-Speier esterification is a classic and highly effective method for this transformation, particularly when using a simple alcohol like methanol which can also serve as the solvent.[6][7][8][9][10]
Mechanistic Rationale
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[7][9] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol (methanol). A series of proton transfers and the subsequent elimination of a water molecule yield the ester. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or the water byproduct is removed.[7][9]
Caption: Workflow for the Fischer-Speier esterification.
Detailed Experimental Protocol: Methyl 4,5-dibromofuran-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dibromofuran-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the sulfuric acid with a saturated solution of sodium bicarbonate.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4,5-dibromofuran-2-carboxylate.
-
If necessary, purify the product by flash column chromatography on silica gel.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
-
Part 2: Cyanation of Methyl 4,5-dibromofuran-2-carboxylate
The second stage of the synthesis is the conversion of the dibromo-ester to the desired cyano-ester. This is achieved through a transition metal-catalyzed cross-coupling reaction. Both palladium and copper-based catalytic systems are widely employed for the cyanation of aryl and heteroaryl halides.[11][12][13][14][15][16][17][18][19]
Choice of Catalytic System: A Comparative Discussion
-
Palladium-Catalyzed Cyanation: Palladium catalysts are highly efficient for the cyanation of aryl bromides.[13][14][17][19] These reactions typically employ a palladium(0) species, which is generated in situ from a palladium(II) precatalyst, and a phosphine ligand. A variety of cyanide sources can be used, with a notable trend towards less toxic alternatives to sodium or potassium cyanide, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[17] The primary advantage of palladium catalysis is its high turnover number and broad functional group tolerance.
-
Copper-Catalyzed Cyanation: Copper-catalyzed cyanation, a modification of the classic Rosenmund-von Braun reaction, offers a more economical alternative to palladium-based systems.[11][12][15][16] Modern protocols utilize catalytic amounts of a copper(I) salt, often in the presence of a ligand such as an amine or an imidazole.[11] Copper catalysis can be particularly effective for electron-rich heteroaromatic systems. A "domino" halide exchange-cyanation, where an in situ generated iodide intermediate accelerates the reaction, has also been reported.[15][16]
For the synthesis of this compound, a palladium-catalyzed approach using a non-toxic cyanide source is presented as the primary protocol due to its generally high efficiency and reproducibility. An alternative copper-catalyzed method is also discussed.
Mechanistic Insight: Palladium-Catalyzed Cyanation
The catalytic cycle for palladium-catalyzed cyanation generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (in this case, the bromofuran ester) to form a Pd(II) intermediate.
-
Transmetalation: The cyanide group is transferred from the cyanide source (e.g., from [Fe(CN)₆]⁴⁻) to the palladium center, displacing the bromide.
-
Reductive Elimination: The desired aryl nitrile product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.
Caption: Workflow for the palladium-catalyzed cyanation.
Detailed Experimental Protocol: this compound
-
Reaction Setup: In a Schlenk tube or a similar reaction vessel, combine Methyl 4,5-dibromofuran-2-carboxylate (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], e.g., 0.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., dppf, 2-10 mol%) in a solvent such as DMAc or NMP.
-
Degassing: Seal the vessel and thoroughly degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to a temperature between 100-140 °C and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Characterization:
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.
-
Conclusion
The synthesis of this compound from 4,5-dibromofuran-2-carboxylic acid is a robust and efficient two-step process. The methodologies presented in this guide, namely Fischer-Speier esterification and transition metal-catalyzed cyanation, are well-established and offer a high degree of control and versatility. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably produce this valuable intermediate for applications in drug discovery and materials science. The emphasis on using less toxic reagents, such as potassium hexacyanoferrate(II), also aligns with the principles of green chemistry.
References
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MySkinRecipes. (n.d.). 4,5-Dibromofuran-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 4,5-Dibromofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4,5-Dibromo-2-furancarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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- Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles. (n.d.). PubMed Central.
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.
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AOBChem USA. (n.d.). Methyl 4,5-dibromofuran-2-carboxylate. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
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SciSpace. (n.d.). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. Retrieved from [Link]
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Acmec Biochemical. (n.d.). 2434-03-9[4,5-Dibromofuran-2-carboxylic acid]. Retrieved from [Link]
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Organic-Reaction.com. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 95% Purity, C7H5NO3, 250 mg. Retrieved from [Link]
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porphyrin-systems. (n.d.). Methyl 4-bromofuran-2-carboxylate. Retrieved from [Link]
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MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C …. Retrieved from [Link]
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
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Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl furan-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source. Retrieved from [Link]
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Spectroscopic data for "Methyl 4-cyanofuran-2-carboxylate" (1H NMR, 13C NMR, HRMS)
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-cyanofuran-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its ¹H NMR, ¹³C NMR, and HRMS data. The focus is on the causal relationships behind the observed spectral features, providing a framework for the structural verification and quality control of this and similar furan-based molecules.
Introduction
This compound is a disubstituted furan derivative featuring an electron-withdrawing cyano group at the 4-position and a methyl ester at the 2-position. The precise characterization of its molecular structure is paramount for its application in synthetic chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for unambiguous structural confirmation.[1] This guide will dissect the spectral data, offering a rationale for the observed chemical shifts, coupling constants, and mass-to-charge ratio, grounded in the electronic environment of the furan ring.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, particularly the placement of the electron-withdrawing substituents, create a distinct electronic environment that is reflected in its spectroscopic signatures. The following diagram illustrates the molecular structure and the numbering convention used for the discussion of the NMR data.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by two signals in the aromatic region corresponding to the furan ring protons and one signal in the aliphatic region from the methyl ester protons.[1]
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.06 | d | 0.9 | 1H | H5 |
| 7.33 | d | 0.9 | 1H | H3 |
| 3.94 | s | - | 3H | -OCH₃ |
Interpretation:
-
H5 Proton (δ 8.06): The proton at the 5-position (H5) is the most downfield-shifted proton on the furan ring. This is due to the deshielding effect of the adjacent electron-withdrawing cyano group at the 4-position and the anisotropic effect of the ester group at the 2-position. The signal appears as a doublet due to coupling with the H3 proton, although the coupling constant is small (0.9 Hz), which is typical for a four-bond coupling in a furan ring.[1]
-
H3 Proton (δ 7.33): The proton at the 3-position (H3) is shielded relative to H5. It is adjacent to the electron-withdrawing ester group but further away from the cyano group. This signal also appears as a doublet due to coupling with H5.[1]
-
Methyl Protons (δ 3.94): The three protons of the methyl ester group appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the expected region for a methyl ester.[1]
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound shows seven distinct signals, corresponding to each unique carbon atom in the molecule.[1]
Table 2: ¹³C NMR Data for this compound (126 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 157.59 | C=O (ester) |
| 151.84 | C5 |
| 145.92 | C2 |
| 117.76 | C3 |
| 111.60 | C≡N (cyano) |
| 100.03 | C4 |
| 52.69 | -OCH₃ |
Interpretation:
-
Carbonyl Carbon (δ 157.59): The carbon of the ester carbonyl group is the most downfield-shifted carbon, which is typical for this functional group.[1]
-
Furan Ring Carbons (δ 151.84, 145.92, 117.76, 100.03): The chemical shifts of the furan ring carbons are influenced by the substituents. C5 (δ 151.84) and C2 (δ 145.92) are significantly downfield due to their attachment to the oxygen atom and the electron-withdrawing groups. C4 (δ 100.03) is notably upfield, a consequence of being directly attached to the electron-rich nitrogen of the cyano group, while C3 (δ 117.76) resonates at a more intermediate chemical shift.[1]
-
Cyano Carbon (δ 111.60): The carbon of the cyano group appears in the expected region for a nitrile.[1]
-
Methyl Carbon (δ 52.69): The carbon of the methyl ester group is found in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.[1]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule.
Table 3: HRMS Data for this compound [1]
| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |
| LC-TOF | 151.0269 | 151.0285 | C₇H₅NO₃ |
Interpretation:
The experimentally determined mass-to-charge ratio (151.0285) is in excellent agreement with the calculated mass for the molecular formula C₇H₅NO₃ (151.0269). This confirms the elemental composition of this compound.[1]
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and spectroscopic characterization of furan derivatives and are designed to be self-validating.[1]
Synthesis of this compound [1]
This synthesis involves a palladium-catalyzed cyanation of a bromo-furan precursor.
Caption: Synthetic workflow for this compound.
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, suspend Methyl 4-bromofuran-2-carboxylate, tetrakis(triphenylphosphine)palladium(0), and zinc cyanide in anhydrous dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir overnight.
-
Workup: After cooling to room temperature, partition the reaction mixture between water and diethyl ether. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis.
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H and ¹³C NMR Acquisition: Acquire the spectra on a 500 MHz (for ¹H) and 126 MHz (for ¹³C) NMR spectrometer.
-
HRMS Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
HRMS Acquisition: Analyze the sample using a Liquid Chromatography-Time of Flight (LC-TOF) mass spectrometer in the appropriate ionization mode.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation of this compound. The detailed interpretation of the ¹H NMR, ¹³C NMR, and HRMS data, supported by established principles of spectroscopy, ensures a high degree of confidence in the assigned structure. The provided experimental protocols offer a reliable methodology for the synthesis and characterization of this and related furan derivatives, emphasizing the importance of rigorous analytical techniques in chemical research and development.
References
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Talley, J. J., et al. (2012). Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase. ACS Medicinal Chemistry Letters, 3(10), 839-844. Available at: [Link]
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Physical and chemical properties of "Methyl 4-cyanofuran-2-carboxylate"
An In-Depth Technical Guide to Methyl 4-cyanofuran-2-carboxylate
Abstract
This compound is a substituted furan derivative incorporating both a nitrile and a methyl ester functional group. These electron-withdrawing moieties significantly influence the chemical reactivity of the furan ring, making the compound a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties. We will delve into its structural characterization, predictable reactivity, a representative synthetic workflow, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in complex organic synthesis.
Compound Identification and Structure
Properly identifying a chemical entity is the foundation of sound scientific research. This compound is a specific isomer whose properties are dictated by the precise arrangement of its functional groups on the furan core.
-
IUPAC Name: this compound
-
CAS Number: 357289-65-7[1]
-
Molecular Formula: C₇H₅NO₃[1]
-
Synonyms: 2-Furancarboxylic acid, 4-cyano-, methyl ester[1]
The structure consists of a five-membered aromatic furan ring. A methyl ester group (-COOCH₃) is attached at the C2 position, and a cyano (nitrile) group (-C≡N) is at the C4 position. The presence of two strong electron-withdrawing groups on the furan ring is the dominant factor governing its electronic properties and reactivity.
Caption: Chemical structure of this compound.
Physical and Spectroscopic Properties
The physical and spectroscopic data are essential for the identification, purification, and characterization of this compound. While extensive experimental data is not widely published, the following tables summarize known and predicted properties.
Physical Properties
This table outlines the key physical descriptors for the compound.
| Property | Value | Source |
| Molecular Weight | 151.12 g/mol | [1] |
| Appearance | Not specified (typically off-white to yellow solid for similar compounds) | Inferred |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Acetone. Sparingly soluble in non-polar solvents like hexanes. | Inferred |
Spectroscopic Data (Predicted)
No publicly available experimental spectra were found. The following data are predicted based on the chemical structure and analysis of similar furan derivatives. These predictions are crucial for researchers to confirm the identity of the synthesized compound.[2][3][4]
| Technique | Expected Observations |
| ¹H-NMR | - Furan H5: Doublet, δ ≈ 7.8-8.2 ppm. Downfield shift due to adjacent oxygen and deshielding by the C2-ester.- Furan H3: Doublet, δ ≈ 7.3-7.6 ppm. Downfield shift due to deshielding by the C2-ester and C4-cyano group.- Methyl H (-OCH₃): Singlet, δ ≈ 3.9-4.1 ppm. |
| ¹³C-NMR | - Ester Carbonyl (C=O): δ ≈ 158-162 ppm.- Furan C2 & C5: δ ≈ 145-155 ppm.- Furan C3: δ ≈ 115-125 ppm.- Furan C4: δ ≈ 100-110 ppm (carbon bearing the cyano group).- Nitrile (C≡N): δ ≈ 112-118 ppm.- Methyl Carbon (-OCH₃): δ ≈ 52-55 ppm. |
| FT-IR (cm⁻¹) | - C≡N Stretch: Strong, sharp peak at ~2230-2240 cm⁻¹.- C=O Stretch (Ester): Strong, sharp peak at ~1720-1740 cm⁻¹.- C-O Stretch (Ester & Furan): Multiple strong peaks in the 1000-1300 cm⁻¹ region.- C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. |
| Mass Spec. (EI) | - Molecular Ion [M]⁺: m/z = 151.- Key Fragments: Loss of methoxy group (-OCH₃) to give m/z = 120. Loss of the ester group (-COOCH₃) to give m/z = 92. |
Chemical Properties and Reactivity Profile
The reactivity of this compound is governed by the interplay between its aromatic furan core and the two powerful electron-withdrawing substituents.
Furan Ring Reactivity
Unlike furan itself, which is electron-rich and readily undergoes electrophilic aromatic substitution, the furan ring in this molecule is significantly deactivated. The cyano and methyl ester groups pull electron density out of the ring, making it less susceptible to attack by electrophiles (e.g., in Friedel-Crafts or nitration reactions).[5] Conversely, this electron deficiency enhances its reactivity in other pathways:
-
Diels-Alder Reactions: Substituted furans can act as dienes in cycloaddition reactions. The electron-withdrawing groups can influence the rate and regioselectivity of these reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): While less common for furans than for other heterocycles, a sufficiently electron-poor ring could potentially undergo nucleophilic attack, especially if a leaving group is present at an activated position.
Functional Group Reactivity
The nitrile and ester groups are primary sites for chemical transformation:
-
Nitrile Group (-C≡N): This group is a versatile synthetic handle.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (Methyl 4-carboxyfuran-2-carboxylate) or amide intermediate.
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic, nucleophilic site, which is a common strategy in drug development.
-
-
Ester Group (-COOCH₃):
-
Hydrolysis (Saponification): Treatment with a base (e.g., NaOH, KOH) followed by acidic workup will convert the methyl ester to a carboxylic acid (4-Cyanofuran-2-carboxylic acid).
-
Amidation: The ester can react with amines, often under heating or with catalysis, to form the corresponding amide.[6]
-
Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol (-CH₂OH).
-
Representative Synthetic Protocol
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Methodology
Disclaimer: This is a generalized, theoretical protocol. It requires optimization and validation in a laboratory setting.
Step 1: Synthesis of Methyl 4-bromofuran-2-carboxylate
-
Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add Methyl furan-2-carboxylate (1.0 eq). Dissolve it in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice-water and extract with Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography to yield the bromo-intermediate.
Step 2: Synthesis of this compound (Rosenmund-von Braun Reaction)
-
Reaction Setup: In a flask equipped with a reflux condenser under an inert atmosphere, combine Methyl 4-bromofuran-2-carboxylate (1.0 eq) and Copper(I) Cyanide (CuCN) (1.2 eq) in anhydrous DMF.
-
Reaction: Heat the mixture to 140-160 °C and maintain for 8-12 hours. The reaction should be monitored by TLC or GC-MS.[7]
-
Workup: Cool the reaction to room temperature. Pour into an aqueous solution of Ferric Chloride (FeCl₃) and Hydrochloric Acid (HCl) to break down the copper complexes, and stir for 1 hour. Extract the product with Ethyl Acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography (e.g., using a gradient of Ethyl Acetate in Hexane) to obtain the final product.[7]
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the results to the predicted values in Section 2.2.
Safety, Handling, and Storage
While specific toxicological data for this compound is not available, its structure suggests that standard precautions for handling fine organic chemicals should be strictly followed. The safety profile of structurally related compounds can serve as a useful, albeit preliminary, guide.
-
Hazard Classification (Predicted): Based on related compounds like nitriles and substituted furans, it should be handled as a substance that is potentially harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a valuable heterocyclic building block whose chemical behavior is dominated by the electron-withdrawing nature of its nitrile and ester substituents. This deactivates the furan ring towards classical electrophilic substitution but opens avenues for nucleophilic reactions and cycloadditions. The functional groups themselves offer a rich platform for transformations into amines, amides, and carboxylic acids, making this compound a promising intermediate for the synthesis of complex molecular targets in the pharmaceutical and chemical industries. Proper characterization using spectroscopic methods and adherence to safety protocols are paramount when working with this compound.
References
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CP Lab Safety. (n.d.). This compound, 95% Purity, C7H5NO3, 250 mg. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(cyanomethyl)-5-methylfuran-2-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. Retrieved from [Link]
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Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]
-
ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylpyrrole-2-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furonitrile. Retrieved from [Link]
-
ResearchGate. (2014). Reactivity of Benzofuran Derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Methyl furan-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-cyanocyclohexanecarboxylate. Retrieved from [Link]
-
ResearchGate. (2019). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-furoate. Retrieved from [Link]
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"Methyl 4-cyanofuran-2-carboxylate" CAS number and molecular weight
An In-Depth Technical Guide to Methyl 4-Cyanofuran-2-Carboxylate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development on the chemical properties, synthesis, and potential applications of this compound.
Chemical Identity and Properties
This compound is a substituted furan derivative featuring both a cyano and a methyl ester functional group. These functionalities make it an intriguing building block for medicinal chemistry and materials science.
| Property | Value | Source |
| CAS Number | 357289-65-7 | [1] |
| Molecular Formula | C₇H₅NO₃ | [1] |
| Molecular Weight | 151.12 g/mol | |
| Synonyms | 2-Furancarboxylic acid, 4-cyano-, methyl ester | [1] |
Synthesis and Purification
One potential, generalized approach could involve:
-
Starting Material Selection : A plausible starting material would be a furan-2-carboxylate derivative with a suitable leaving group (e.g., a halogen) at the 4-position, such as methyl 4-bromofuran-2-carboxylate.
-
Cyanation Reaction : The bromo-substituent could then be displaced with a cyanide source, such as copper(I) cyanide, in a Rosenmund-von Braun reaction.
Experimental Protocol: A Generalized Approach to Synthesis
Disclaimer: This is a generalized protocol and would require optimization.
-
Reaction Setup : To a solution of methyl 4-bromofuran-2-carboxylate in a polar aprotic solvent like DMF or NMP, add copper(I) cyanide.
-
Reaction Conditions : Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature and quenched with an aqueous solution of a complexing agent for copper, such as ferric chloride or aqueous ammonia. The product is then extracted into an organic solvent like ethyl acetate.
-
Purification : The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[3]
Caption: A potential workflow for the synthesis of this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted.
| Spectroscopy | Expected Signals |
| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm).- Two doublets for the furan ring protons. |
| ¹³C NMR | - A signal for the cyano carbon (~115 ppm).- A signal for the ester carbonyl carbon (~160 ppm).- Signals for the furan ring carbons.- A signal for the methyl ester carbon (~52 ppm). |
| IR Spectroscopy | - A sharp, strong absorption band for the nitrile (C≡N) stretch (~2230 cm⁻¹).- A strong absorption band for the ester carbonyl (C=O) stretch (~1720 cm⁻¹).- C-O stretching bands for the furan ring and the ester. |
Reactivity and Potential Applications
The furan nucleus is a significant scaffold in medicinal chemistry, often acting as a bioisostere for a phenyl ring, which can enhance metabolic stability and drug-receptor interactions.[2] Furan derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5]
The presence of both an electron-withdrawing cyano group and a methyl ester group on the furan ring of this compound makes it a versatile intermediate for further chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed or converted to an amide. These transformations open up possibilities for creating a diverse library of compounds for drug discovery programs.
Caption: Potential reactivity pathways for this compound.
Safety and Handling
Given the presence of a cyano group, this compound should be handled with extreme caution as it is potentially toxic if inhaled, ingested, or absorbed through the skin. It may be metabolized to cyanide, which can impair cellular respiration.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.
-
Skin Protection : Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection : Use in a well-ventilated fume hood. If the substance is a powder, avoid generating dust.
Handling and Storage:
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
Avoid contact with strong acids and bases.
In case of exposure, seek immediate medical attention.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Its synthesis, while not extensively documented, can be approached through established organic chemistry methodologies. Due to its potential toxicity, strict adherence to safety protocols is essential when handling this compound. Further research into the synthesis and biological activity of derivatives of this compound is warranted to fully explore its potential.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. [Link]
-
Clinically approved drugs containing furan ring. ResearchGate. [Link]
-
Applications of furan and its derivative. Slideshare. [Link]
-
This compound, 95% Purity, C7H5NO3, 250 mg. CP Lab Safety. [Link]
-
Sodium Cyanoborohydride SOP.docx. University of California, Irvine. [Link]
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Starting materials for the synthesis of "Methyl 4-cyanofuran-2-carboxylate"
An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 4-cyanofuran-2-carboxylate
Introduction and Strategic Overview
This compound is a disubstituted furan derivative possessing two key functional groups: a nitrile and a methyl ester. These functionalities make it a valuable and versatile building block in medicinal chemistry and materials science. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the ester provides a handle for further amide coupling reactions. The furan core itself is a prevalent motif in numerous natural products and pharmaceuticals.
A successful synthesis of such a specific substitution pattern on an aromatic heterocycle requires a robust strategy that controls regioselectivity. A retrosynthetic analysis reveals that the most direct approach involves the late-stage introduction of the cyano group onto a pre-existing, appropriately functionalized furan-2-carboxylate scaffold. This strategy circumvents the significant challenges associated with controlling the regiochemistry during the initial construction of the furan ring from acyclic precursors.
The key disconnection points to Methyl 4-bromofuran-2-carboxylate as the most logical and critical precursor. The conversion of an aryl or heteroaryl bromide to a nitrile is a well-established and reliable transformation.
Caption: Retrosynthetic analysis of this compound.
This guide will detail the synthesis starting from the pivotal intermediate, 4-bromofuran-2-carboxylic acid, covering its esterification and subsequent cyanation to yield the target molecule.
The Pivotal Starting Material: 4-Bromofuran-2-carboxylic Acid
The selection of the starting material is the most critical decision in this synthesis. While one might intuitively consider direct bromination of the widely available furan-2-carboxylic acid, this approach is not viable for producing the desired isomer.
Causality of Reagent Choice and Regioselectivity: The carboxyl group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. Furthermore, it directs incoming electrophiles primarily to the C5 position.[1][2] Direct bromination of furan-2-carboxylic acid or its esters consistently yields the 5-bromo isomer, not the required 4-bromo isomer.[1][3]
Therefore, 4-bromofuran-2-carboxylic acid (CAS 3439-02-9) must be sourced commercially or prepared via a specialized, multi-step synthesis that is beyond the scope of simple electrophilic substitution.[4][5] Its availability is the gating factor for the entire synthetic sequence. For the purposes of this guide, we will consider it the primary starting material.
Core Synthetic Pathway and Protocols
The synthesis is a two-step process: (1) esterification of the carboxylic acid and (2) conversion of the bromo-substituent to a cyano group.
Caption: The two-step synthetic workflow to the target molecule.
Step 1: Esterification of 4-Bromofuran-2-carboxylic Acid
Objective: To convert the carboxylic acid into its corresponding methyl ester, which is the direct precursor for the cyanation step.
Methodology: Fischer-Speier esterification is a classic, reliable, and scalable method for this transformation.
Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromofuran-2-carboxylic acid (1.0 eq).
-
Reagents: Add an excess of anhydrous methanol (e.g., 10-20 volumes).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice water. c. Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. d. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product, Methyl 4-bromofuran-2-carboxylate (CAS 58235-80-6) , can be purified by column chromatography on silica gel if necessary.[6]
Step 2: Cyanation via the Rosenmund-von Braun Reaction
Objective: To displace the bromine atom at the C4 position with a cyanide group.
Methodology: The Rosenmund-von Braun reaction is the classic method for converting aryl or heteroaryl halides to nitriles using copper(I) cyanide.[7][8] The reaction requires high temperatures and a polar aprotic solvent to facilitate the nucleophilic substitution.
Protocol:
-
Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet, combine Methyl 4-bromofuran-2-carboxylate (1.0 eq) and copper(I) cyanide (CuCN, typically 1.2-2.0 eq).
-
Solvent: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). The solvent must be anhydrous.
-
Reaction: Heat the reaction mixture under an inert atmosphere to a high temperature (typically 140-180 °C) and maintain for 6-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by pouring the dark mixture into an aqueous solution of ferric chloride (FeCl₃) or aqueous ammonia to complex with the copper salts. c. Stir the resulting mixture vigorously for 1-2 hours. d. Extract the product with an organic solvent like ethyl acetate or toluene. e. Wash the combined organic layers sequentially with water and brine. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure This compound .
Trustworthiness and Field Insights: The Rosenmund-von Braun reaction is robust but can be challenging to work up due to the use of stoichiometric, often heterogeneous, copper salts.[9] Modern palladium-catalyzed cyanation methods using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can sometimes offer milder conditions and easier purification, representing a valuable alternative for researchers.[10]
Summary of Reagents and Conditions
| Step | Starting Material | Key Reagents | Role of Reagents | Solvent | Conditions | Product |
| 1 | 4-Bromofuran-2-carboxylic Acid | Methanol, H₂SO₄ (cat.) | Reagent/Solvent, Acid Catalyst | Methanol | Reflux (65 °C) | Methyl 4-bromofuran-2-carboxylate |
| 2 | Methyl 4-bromofuran-2-carboxylate | Copper(I) Cyanide (CuCN) | Cyanide Source, Catalyst | DMF or NMP | Heat (140-180 °C) | This compound |
Conclusion
The most reliable and technically sound strategy for synthesizing this compound hinges on a two-step sequence starting from a specialized precursor. The critical starting material is 4-bromofuran-2-carboxylic acid , chosen because direct functionalization of simpler furan cores at the C4 position is regiochemically disfavored. The synthesis proceeds through a standard esterification to yield Methyl 4-bromofuran-2-carboxylate , followed by a robust Rosenmund-von Braun cyanation to install the nitrile group and afford the final product. The success of this entire process is predicated on the availability of the specific 4-bromo isomer of the starting furan.
References
- 1. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
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- 4. americanelements.com [americanelements.com]
- 5. appretech.com [appretech.com]
- 6. Methyl 4-bromofuran-2-carboxylate | C6H5BrO3 | CID 12239443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
An In-Depth Technical Guide to the Stability and Storage of Methyl 4-cyanofuran-2-carboxylate
Foreword: Navigating the Nuances of a Niche Reagent
In the landscape of drug discovery and fine chemical synthesis, the mastery of our reagents is paramount. It is not merely about understanding their reactivity in a flask but also about comprehending their behavior on the shelf. Methyl 4-cyanofuran-2-carboxylate, a polysubstituted furan, presents as a valuable building block, yet its nuanced stability profile demands a rigorous and scientifically grounded approach to its storage and handling. This guide is crafted for the discerning researcher and scientist, moving beyond generic recommendations to provide a causal understanding of the factors governing the longevity and integrity of this compound. Herein, we dissect the molecular liabilities of this compound, offering not just protocols, but a validated framework for ensuring its stability from receipt to reaction.
Molecular Profile and Inherent Stability Considerations
This compound is a heterocyclic compound featuring a furan ring substituted with a methyl ester at the 2-position and a cyano group at the 4-position. The interplay of these functional groups on the electron-rich furan core dictates its chemical reactivity and, consequently, its stability.
The furan ring, an aromatic heterocycle, is susceptible to various degradation pathways. It is an electron-rich system, making it reactive towards electrophiles[1]. The presence of both an electron-withdrawing cyano group and an electron-withdrawing methyl carboxylate group modifies the electron density of the ring, influencing its susceptibility to oxidative and hydrolytic degradation.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Key Degradation Pathways and Their Mitigation
Understanding the potential routes of degradation is critical for establishing effective storage protocols. For this compound, the primary concerns are hydrolysis, oxidation, and photodecomposition.
Hydrolytic Degradation
The methyl ester functionality is susceptible to hydrolysis, which can be catalyzed by both acid and base, to yield the corresponding carboxylic acid and methanol. The presence of moisture is the direct cause of this degradation.
-
Causality: The ester linkage is polarized, with the carbonyl carbon being electrophilic. Water, acting as a nucleophile, can attack this carbon, leading to the cleavage of the ester bond. This process is accelerated in the presence of acidic or basic impurities.
-
Mitigation: Strict exclusion of moisture is imperative. This involves storage in a tightly sealed container, preferably with a desiccant. The use of an inert atmosphere, such as argon or nitrogen, can further displace ambient moisture.
Oxidative Degradation
The furan ring is known to be sensitive to oxidation[2]. While the electron-withdrawing substituents on this compound may reduce the ring's susceptibility compared to unsubstituted furan, the risk remains, particularly in the presence of atmospheric oxygen over long-term storage. Oxidation can lead to ring-opening or the formation of various oxidized species, compromising the purity of the material.
-
Causality: The π-electron system of the furan ring can react with oxygen, especially when initiated by light or trace metal impurities. This can lead to the formation of endoperoxides and subsequent rearrangement or decomposition products.
-
Mitigation: Storage under an inert atmosphere (argon or nitrogen) is the most effective preventative measure. Additionally, avoiding exposure to air, especially during sample handling, is crucial. The use of amber vials can also help by blocking light that might catalyze photo-oxidation.
Photochemical Instability
Many furan-containing compounds exhibit photoreactivity, undergoing various transformations upon exposure to light, particularly in the UV spectrum[3][4]. These reactions can include dimerization, polymerization, or rearrangement, leading to a loss of the desired compound and the formation of impurities.
-
Causality: The conjugated π-system of the furan ring can absorb UV light, promoting it to an excited state. This excited molecule can then undergo various photochemical reactions.
-
Mitigation: The compound must be protected from light. Storage in amber glass containers is a standard practice. For highly sensitive applications, storing the container within a light-blocking secondary container is recommended. All handling and weighing operations should be performed in a dimly lit environment or with appropriate light filters.
Diagram: Potential Degradation Pathways
Caption: Key degradation routes for this compound.
Recommended Storage and Handling Protocols
Based on the analysis of the compound's inherent instabilities, the following storage and handling protocols are recommended to ensure its long-term integrity.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of all chemical degradation pathways. While freezing (-20 °C) might be considered for very long-term storage, it can introduce risks of moisture condensation during temperature cycling. For routine use, refrigeration is a safer and effective option.[5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Light | Protect from Light | Prevents photodecomposition. Use of amber vials is mandatory. |
| Container | Tightly Sealed Glass Vial | Prevents ingress of atmospheric moisture and oxygen. Glass is preferred for its inertness. |
| Desiccation | Optional but Recommended | The inclusion of a desiccant in a secondary container provides an additional layer of protection against moisture. |
Handling Procedures
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas.
-
Minimize Exposure: Only unseal the container when it has equilibrated to room temperature to prevent condensation of atmospheric moisture onto the cold compound.
-
Rapid Operations: Weighing and aliquoting should be performed as quickly as possible to minimize exposure to air and light.
-
Proper Resealing: After use, flush the container with an inert gas before tightly resealing. Parafilm can be used to further secure the seal.
Diagram: Recommended Storage Workflow
Caption: A self-validating workflow for maintaining compound integrity.
Experimental Protocol: Stability Assessment
To empirically validate the stability of a given batch of this compound, a formal stability study is recommended.
Objective
To determine the rate of degradation of this compound under accelerated and long-term storage conditions.
Materials and Methods
-
Compound: this compound, high purity grade (>98%)
-
Analytical Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling.
-
Storage Chambers:
-
2-8 °C (Recommended long-term)
-
25 °C / 60% Relative Humidity (ICH long-term)
-
40 °C / 75% Relative Humidity (ICH accelerated)
-
-
Containers: Amber glass vials with screw caps.
Procedure
-
Initial Analysis (T=0): Analyze the initial purity of the compound using a validated HPLC or LC-MS method. This will serve as the baseline.
-
Sample Preparation: Aliquot the compound into multiple amber glass vials for each storage condition. For a subset of samples at each condition, intentionally expose them to air and moisture before sealing to simulate poor handling.
-
Storage: Place the vials in the respective stability chambers.
-
Time Points: Pull samples for analysis at predefined time points (e.g., 1, 3, 6, 12 months for long-term; 1, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for purity and the formation of any degradation products. Quantify the remaining parent compound and any significant impurities.
-
Data Analysis: Plot the percentage of the parent compound remaining over time for each condition. This will allow for the determination of the degradation rate and the shelf-life of the compound under the tested conditions.
Conclusion: A Proactive Approach to Reagent Management
The stability of this compound is not an absolute property but rather a conditional state that is directly influenced by our storage and handling practices. By understanding the inherent chemical liabilities of the furan ring and the attached functional groups, we can move from a reactive to a proactive stance on reagent management. The protocols and insights provided in this guide are designed to be a self-validating system, ensuring that the material in the vial remains true to its label. Adherence to these scientifically-grounded procedures will safeguard the integrity of your research and development endeavors, ensuring that the reactivity you observe in your experiments is that of the intended molecule, free from the confounding influence of degradation products.
References
-
Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (2022). ACS Publications. [Link]
-
Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (2022). National Library of Medicine. [Link]
-
Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. (n.d.). MDPI. [Link]
-
Lactose utilisation to furan carboxylates: a unique source for platform molecules. (2023). Royal Society of Chemistry. [Link]
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The Ascendant Therapeutic Promise of Substituted Cyanofurans: A Technical Guide for Drug Discovery Professionals
Introduction: The Furan Scaffold and the Strategic Introduction of the Cyano Group
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Its inherent biological activity and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents across a wide spectrum of diseases, including infectious diseases, inflammation, and cancer.[4][5] This guide delves into a specific and increasingly important subclass: substituted cyanofurans. The introduction of a cyano (-C≡N) group, a potent electron-withdrawing moiety and a versatile synthetic handle, profoundly influences the electronic properties and biological activities of the furan ring system. This strategic substitution has led to the discovery of cyanofuran derivatives with significant potential as anticancer, antimicrobial, and anti-inflammatory agents.
This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted cyanofurans. It is designed for researchers, scientists, and drug development professionals, offering a blend of established principles and recent discoveries to inform and inspire future research in this exciting area of medicinal chemistry.
I. Anticancer Activity of Substituted Cyanofurans: Targeting Proliferation and Survival
The development of novel anticancer agents remains a paramount challenge in modern medicine. Substituted cyanofurans have emerged as a promising class of compounds with potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[6][7] The presence of the cyano group often enhances the anticancer potential of the furan scaffold, contributing to interactions with key biological targets.[8]
A. Synthesis of Anticancer Cyanofuran Derivatives
A common and efficient route to biologically active 2-amino-3-cyanofurans involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol derivative, often catalyzed by a base like piperidine.[9] This versatile synthesis allows for the facile introduction of a variety of substituents at different positions of the furan ring, enabling the exploration of structure-activity relationships.
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyano-4H-chromenes (a fused furan system) [9]
-
Combine equimolar amounts of the desired aldehyde, malononitrile, and a substituted phenol in ethanol (15 mL).
-
Add piperidine (0.2 molar equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the desired 2-amino-3-cyano-4H-chromene derivative.
B. In Vitro Cytotoxic Activity and Mechanistic Insights
Substituted cyanofurans have demonstrated significant cytotoxicity against various cancer cell lines. For instance, novel (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives have shown remarkable antiproliferative activity against colorectal cancer cells (HCT116) with IC50 values in the sub-micromolar range.[9]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives | HCT116 | 0.28 | [9] |
| Naphthoquinone-furan-2-cyanoacryloyl hybrids | HeLa | 3.10 | [10] |
| Furo[2,3-b]quinoline derivatives | HCT-116 | 4.32 - 24.96 | [11] |
| Furan-based derivatives | MCF-7 | 2.96 - 4.06 | [7] |
Mechanism of Action: The anticancer effects of cyanofurans are often multi-faceted. Some derivatives have been shown to act as potent inhibitors of key signaling pathways implicated in cancer progression, such as the STAT3 pathway.[9][10] Inhibition of STAT3 phosphorylation can lead to the downregulation of anti-apoptotic proteins and the induction of apoptosis. Furthermore, some cyanofuran hybrids have been observed to trigger the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.[10]
Caption: Proposed anticancer mechanisms of substituted cyanofurans.
C. Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer potency of cyanofuran derivatives. For benzodioxinic lactones, the introduction of a cyano group at the side chain of C-11 was found to increase cytotoxic activity.[8] In the case of 4-cyanophenyl substituted thiazol-2-ylhydrazones, specific substitutions on the benzylidene ring, such as a 2-hydroxy-3-methyl group, led to optimal activity against MCF-7 breast cancer cells.[11] These findings highlight the importance of systematic structural modifications to enhance the therapeutic potential of this class of compounds.
II. Antimicrobial and Antifungal Potential of Cyanofurans
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Furan derivatives have long been recognized for their antimicrobial properties.[3][6] The incorporation of a cyano group can modulate this activity, leading to compounds with potent and selective antimicrobial and antifungal effects.
A. Synthesis of Antimicrobial Cyanofuran Derivatives
The synthesis of antimicrobial cyanofuran derivatives often follows similar multicomponent reaction strategies as those employed for anticancer agents, allowing for the generation of diverse libraries for screening. For instance, 3-substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles, which contain a cyanomethyl group, can be synthesized from the corresponding 1-chloromethylisoquinolines.[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
B. In Vitro Antimicrobial and Antifungal Activity
While specific data on a wide range of cyanofurans is still emerging, studies on related structures provide promising leads. For example, 3-substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles exhibited weak to moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with a MIC of 250 µg/mL for the most active compound.[12] Further structural optimization is likely to yield more potent antimicrobial cyanofurans.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3-substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles | S. aureus, E. coli, C. albicans | 250 | [12] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [13] |
C. Structure-Activity Relationship (SAR) in Antimicrobial Cyanofurans
SAR studies are essential for developing cyanofuran-based antimicrobials with improved efficacy. For cyanine-derived antibiotics, properties such as positive charge and lipophilicity have been identified as key for their antibacterial activity.[1] While not furan-based, these principles can guide the design of novel cyanofuran antimicrobials. The strategic placement of lipophilic and electron-donating or -withdrawing groups on the furan ring, in conjunction with the cyano moiety, will be critical in optimizing their antimicrobial profile.
III. Anti-inflammatory Properties of Substituted Cyanofurans
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Furan derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[3][6] The introduction of a cyano group can enhance these properties, leading to the development of novel anti-inflammatory drug candidates.
A. Synthesis of Anti-inflammatory Cyanofuran Derivatives
The synthesis of anti-inflammatory cyanofurans can be achieved through various synthetic routes, including those previously described for anticancer and antimicrobial derivatives. The versatility of these synthetic methods allows for the creation of a wide array of substituted cyanofurans for biological screening.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation) [14]
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Prepare a control solution containing the same components without the test compound.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
B. In Vitro Anti-inflammatory Activity
While direct evidence for the anti-inflammatory activity of a broad range of cyanofurans is still under investigation, related furan derivatives have shown significant effects. For example, benzofuran derivatives have been shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophages, a key inflammatory mediator.[15] Amine cyanoboranes have also demonstrated anti-inflammatory properties by inhibiting the release of lysosomal enzymes and prostaglandin synthesis.[7] These findings suggest that cyanofurans are a promising scaffold for the development of novel anti-inflammatory agents.
Caption: Workflow for the discovery and evaluation of anti-inflammatory cyanofurans.
C. Structure-Activity Relationship (SAR) Considerations
The anti-inflammatory activity of furan derivatives is highly dependent on their substitution pattern. For benzofuranones, the degree of anti-inflammatory activity was found to be similar to their corresponding ring-opened o-hydroxy acids, suggesting an in vivo transformation.[16] For the development of potent anti-inflammatory cyanofurans, it will be crucial to investigate the influence of the position and electronic nature of various substituents on the furan ring in relation to the cyano group.
IV. Future Directions and Conclusion
Substituted cyanofurans represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery. The strategic incorporation of the cyano group onto the furan scaffold has yielded derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of substituted cyanofurans are needed to fully explore their therapeutic potential.
-
Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by cyanofurans will be crucial for understanding their biological effects and for rational drug design.
-
In Vivo Efficacy and Safety: Promising lead compounds identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Structure-Based Drug Design: As more is understood about the molecular targets of cyanofurans, computational methods can be employed to design next-generation derivatives with enhanced potency and selectivity.
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Literature review of furan-2-carboxylate derivatives in medicinal chemistry
An In-Depth Technical Guide to Furan-2-Carboxylate Derivatives in Medicinal Chemistry
Introduction: The Furan Scaffold as a Cornerstone in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a privileged scaffold in the field of medicinal chemistry.[1][2][3] Its unique electronic properties, polarity conferred by the ether oxygen, and ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings make it an attractive moiety for drug design.[1][2] The furan nucleus is not merely a passive structural element; it actively participates in interactions with biological targets and can improve the pharmacokinetic profile of a lead compound.[1] This guide provides a comprehensive exploration of furan-2-carboxylate and its amide derivatives, a subclass that has demonstrated a remarkable breadth of pharmacological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral effects.[2][3][4][5][6] We will delve into the synthetic strategies used to access these compounds, analyze their diverse biological activities with a focus on mechanism and structure-activity relationships (SAR), and provide practical, field-proven insights for researchers in drug development.
Part 1: Synthetic Pathways to Furan-2-Carboxylate Derivatives
The synthesis of furan-2-carboxylate derivatives typically begins from readily available starting materials such as 2-furoic acid, furfural, or furfuryl alcohol.[7][8][9][10] The versatility of these precursors allows for the construction of a vast chemical library of esters and amides through straightforward and scalable chemical transformations.
Core Synthetic Strategies
-
Amidation of 2-Furoic Acid: The most direct route to furan-2-carboxamides involves the coupling of 2-furoic acid with a desired amine. To facilitate this, the carboxylic acid is typically activated. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[11] Alternatively, peptide coupling agents such as 1,1'-Carbonyldiimidazole (CDI) can be employed for a milder, one-pot procedure.[12]
-
Esterification: Furan-2-carboxylate esters are generally synthesized via Fischer esterification of 2-furoic acid with an alcohol under acidic catalysis. For more sensitive substrates, conversion to the acyl chloride followed by reaction with an alcohol in the presence of a non-nucleophilic base is effective.
-
Ring Construction and Modification: While derivatization of existing furan rings is common, methods like the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, can build the furan core itself.[10] Furthermore, modifications to the furan ring, such as the Meerwein arylation of furfural, allow for the introduction of aryl substituents at the 5-position, significantly expanding structural diversity.[13][14]
Workflow: General Synthesis of Furan-2-Carboxamides
Below is a generalized workflow for the synthesis of furan-2-carboxamide derivatives, a common pathway explored in the literature.
Caption: General workflow for furan-2-carboxamide synthesis.
Experimental Protocol: Synthesis of Tert-Butyl 2-(Furan-2-Carbonyl)hydrazine-1-Carboxylate
This protocol, adapted from a study on antibiofilm agents, illustrates a common method using CDI for activation.[12]
-
Activation: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (CDI, 1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: Stir the mixture at 45 °C for 2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).
-
Coupling: Once the acid is fully activated, add tert-butyl carbazate (1.1 eq) to the reaction mixture.
-
Completion: Allow the reaction to proceed for 18 hours at 45 °C.
-
Work-up: After cooling, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography to yield the final compound.
Part 2: A Spectrum of Biological Activities
Furan-2-carboxylate derivatives have been identified as potent agents across a wide array of therapeutic areas. Their efficacy is often tied to specific structural modifications, which fine-tune their interaction with biological targets.
Anticancer Activity
A significant body of research highlights the antiproliferative properties of furan-2-carboxylate derivatives against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and MCF-7 (breast).[4][5][7]
Mechanism of Action: Microtubule Stabilization One key mechanism of action is the disruption of microtubule dynamics, a validated target for cancer chemotherapy. A novel furan-2-carboxamide derivative was identified as a microtubule stabilizing agent, binding to the taxol pocket of tubulin.[15] This stabilization prevents the mitotic spindle from functioning correctly during cell division, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death).[15]
Caption: Mechanism of anticancer activity via microtubule stabilization.
Structure-Activity Relationship Insights:
-
The presence of a tryptamine moiety linked via an amine to the furan core was found to significantly increase anticancer activity against HeLa cells.[7]
-
In contrast, an amide linkage in the same position reduced the cytotoxic activity, suggesting the basicity and flexibility of the amine are crucial.[7]
-
Acyl protection of a primary alcohol on the furan ring was also shown to be important for anticancer effects.[7]
Table 1: In Vitro Cytotoxicity of Furan-2-Carboxylate Derivatives
| Compound/Derivative Type | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | >100 | [7] |
| Tryptamine-amine linked derivative (8c) | HeLa | 62.37 | [7] |
| Tryptamine-amide linked derivative (9c) | HeLa | >100 | [7] |
| p-tolylcarbamothioyl-furan-2-carboxamide | HepG2 | <20 (33% viability) | [4] |
| Novel Furan-2-carboxamide (SH09) | Various | 4-8 µM | [15] |
Antimicrobial and Antibiofilm Activity
The rise of antimicrobial resistance necessitates the search for novel therapeutic agents.[7] Furan-2-carboxylate derivatives have demonstrated significant potential as antibacterial, antifungal, and, notably, antibiofilm agents.[4][7][16]
Mechanism of Action: Quorum Sensing Inhibition Beyond direct bactericidal or bacteriostatic effects, a sophisticated strategy is to disrupt bacterial communication, or quorum sensing (QS). Biofilms, which are structured communities of bacteria, are notoriously resistant to conventional antibiotics.[12] A collection of furan-2-carboxamides were designed as bioisosteres of furanone-based QS inhibitors. These compounds showed significant activity against Pseudomonas aeruginosa, a pathogen notorious for biofilm formation. Molecular docking studies suggest these derivatives act as antagonists of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system, thereby inhibiting the production of virulence factors and the biofilm matrix.[12]
Caption: Quorum sensing inhibition by furan-2-carboxamide derivatives.
Structure-Activity Relationship Insights:
-
For general antibacterial activity, the methyl ester of methyl-5-(hydroxymethyl)-2-furan carboxylate was found to be essential for inhibiting Gram-positive bacteria like S. aureus.[7]
-
Carbamothioyl-furan-2-carboxamide derivatives showed broad-spectrum antimicrobial activity, with 2,4-dinitrophenyl-containing compounds being particularly effective.[4]
-
In the context of antibiofilm activity, carbohydrazide and triazole derivatives of furan-2-carboxamide displayed the most significant inhibition.[12]
Table 2: Antimicrobial Activity of Furan-2-Carboxylate Derivatives
| Compound/Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus | 500.00 | [7] |
| Tryptamine-amine linked derivative (8c) | Photogenic bacteria | 250 | [7] |
| 2,4-dinitrophenyl Carboxamide | Bacterial & Fungal Strains | 150.7 - 295 | [4] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Furan derivatives have been investigated for their ability to modulate inflammatory responses.[17] Methyl-5-(hydroxymethyl)-2-furan carboxylate, a compound isolated from Antrodia camphorata, was found to possess anti-inflammatory properties.[7] Synthetic derivatives have also shown potent activity.
Mechanism of Action: Studies on 2-(furan-2-yl)-4-phenoxyquinoline derivatives demonstrated their ability to inhibit the release of inflammatory mediators from neutrophils.[18] This includes the inhibition of β-glucuronidase and lysozyme release, as well as the suppression of TNF-α formation, a key pro-inflammatory cytokine.[18]
Table 3: Anti-inflammatory Activity of Furan Derivatives
| Compound | Inflammatory Marker | IC₅₀ (µM) | Reference |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) | β-Glucuronidase Release | 5.0 | [18] |
| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | TNF-α Formation | 2.3 | [18] |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone oxime (11a) | Superoxide Generation | 2.7 | [18] |
Antiviral Activity
The furan scaffold is present in several antiviral agents, and novel furan-2-carboxylate derivatives continue to be explored for this purpose.[2][17]
Mechanism of Action:
-
Influenza A (H5N1): A series of furan-carboxamides were identified as potent inhibitors of the lethal H5N1 influenza virus. SAR studies revealed that 2,5-dimethyl substitution on the furan ring was critical for activity. The proposed mechanism involves the inhibition of the viral M2 ion channel, which is essential for the uncoating of the virus upon entering a host cell.[19]
-
SARS-CoV-2: Through library screening, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel, non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle.[20]
Table 4: Antiviral Activity of Furan Derivatives
| Compound | Virus | Target | EC₅₀ / IC₅₀ | Reference |
| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | Influenza A H5N1 | M2 Ion Channel | 1.25 µM (EC₅₀) | [19] |
| F8-S43 (thiocarbothioamide derivative) | SARS-CoV-2 | Main Protease (Mpro) | 10.76 µM (IC₅₀) | [20] |
Part 3: Consolidated Structure-Activity Relationship (SAR) and Future Perspectives
The diverse biological activities of furan-2-carboxylate derivatives are intrinsically linked to their chemical structures. Synthesizing the data from numerous studies allows for the deduction of key SAR principles that can guide future drug design.
Caption: Summary of key structure-activity relationships.
Future Perspectives: The furan-2-carboxylate scaffold is a fertile ground for the development of new therapeutic agents. Future research should focus on:
-
Multi-Target Ligands: Given the broad activity spectrum, designing derivatives that can modulate multiple targets (e.g., possessing both anticancer and anti-inflammatory properties) could be a promising strategy for complex diseases.
-
Pharmacokinetic Optimization: While many derivatives show high in vitro potency, future work must focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure in vivo efficacy and safety.
-
Exploring New Targets: The application of these derivatives against emerging targets, such as those in neurodegenerative diseases or metabolic disorders, remains a largely unexplored but potentially fruitful avenue.
-
Green Synthesis: Developing more environmentally friendly and efficient synthetic methods, such as flow chemistry or microwave-assisted synthesis, will be crucial for the sustainable production of these valuable compounds.[8]
References
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Waya, S., Phutdhawong, W., Phutdhawong, W., & Buddhasukh, D. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
-
Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. [Link]
-
Ramírez-Salinas, P., et al. (n.d.). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. [Link]
-
Anouar, E. H., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]
-
Hassan, S., et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. PubMed. [Link]
-
Various Authors. (n.d.). Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. ResearchGate. [Link]
-
Abdel-Aziz, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central. [Link]
-
Sweidan, K., et al. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science Publisher. [Link]
-
Banerjee, R., & Banerjee, M. (2009). Medicinal significance of furan derivatives: A Review. ResearchGate. [Link]
-
Ishii, T., et al. (n.d.). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. J-Stage. [Link]
-
Sališová, M., & Kois, P. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]
-
Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Human Journals. [Link]
-
Various Authors. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Various Authors. (2023). Synthesis and biological activities of furan derivatives. ResearchGate. [Link]
-
Mori, M., et al. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]
-
Various Authors. (2024). Pharmacological activity of furan derivatives. World of Molecules. [Link]
-
Li, Y., et al. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. NIH. [Link]
-
Banerjee, R., & Banerjee, M. (2020). Medicinal significance of furan derivatives : A Review. Semantic Scholar. [Link]
-
Hussein, N., et al. (n.d.). Preparation of furan-2-carboxamide derivatives a(1–7) and... ResearchGate. [Link]
-
Tzeng, C. C., et al. (n.d.). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. PubMed. [Link]
-
Hafez, H. N., et al. (n.d.). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. J-Stage. [Link]
-
Various Authors. (2024). Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]
-
Rahimi, V. B., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Avicenna Journal of Medical Biochemistry. [Link]
-
Dou, X., et al. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PMC - PubMed Central. [Link]
-
Various Authors. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
-
Various Authors. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter. [Link]
-
Various Authors. (2025). Furan Derivatives: Properties, Applications, and Synthesis. Chemniverse. [Link]
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Methyl 4-cyanofuran-2-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis
This guide provides an in-depth exploration of Methyl 4-cyanofuran-2-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, characterization, and applications, offering field-proven insights and detailed experimental protocols to empower researchers and scientists in their synthetic endeavors.
Introduction: The Strategic Importance of the Furan Scaffold
Furan derivatives are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The unique electronic properties and conformational flexibility of the furan ring make it an attractive scaffold for interacting with biological targets. This compound, in particular, offers a synthetically versatile platform with two distinct functional groups—an ester and a nitrile—poised for diverse chemical transformations. This guide will illuminate the path to harnessing the potential of this valuable synthetic intermediate.
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
While the definitive first synthesis of this compound is not prominently documented in readily available literature, a robust and well-characterized method for its preparation has been reported. The synthesis proceeds via a palladium-catalyzed cyanation of a readily accessible bromofuran precursor.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the work of Hawker, D. D., et al. (2012) published in ACS Chemical Neuroscience.
Step 1: Synthesis of the Precursor, Methyl 4-bromofuran-2-carboxylate
-
Suspend 4,5-dibromofuran-2-carboxylic acid (1.00 g, 3.7 mmol) in a mixture of water (11 mL) and ammonium hydroxide (3.5 mL) with vigorous stirring at ambient temperature.
-
Add powdered zinc metal (1.30 g, 20.3 mmol) portion-wise to the suspension.
-
Continue stirring at ambient temperature for 3 hours.
-
Filter the reaction mixture through a pad of Celite and acidify the filtrate to pH 2 with 2 N HCl.
-
Extract the aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine the organic extracts, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield a white powder.
-
Dissolve the crude intermediate in methanol (12 mL) and add concentrated sulfuric acid (80 μL) with stirring.
-
Heat the solution to reflux and stir overnight.
-
Cool the reaction mixture to room temperature and concentrate under vacuum.
-
Partition the resulting residue between saturated aqueous sodium bicarbonate (NaHCO₃) and diethyl ether.
-
Extract the aqueous layer with diethyl ether (2 x 40 mL).
-
Combine the ether extracts, wash with brine (20 mL), dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to provide Methyl 4-bromofuran-2-carboxylate as a clear oil (86% yield).
Step 2: Palladium-Catalyzed Cyanation to Yield this compound
-
Suspend Methyl 4-bromofuran-2-carboxylate (141 mg, 0.74 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 85 mg, 0.07 mmol), and zinc cyanide (Zn(CN)₂, 52 mg, 0.44 mmol) in anhydrous dimethylformamide (DMF, 5 mL) under an argon atmosphere.
-
Heat the resulting mixture to 80 °C and stir overnight.
-
After cooling to room temperature, partition the reaction mixture between water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic extracts, wash with brine (10 mL), dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to give a yellow oil.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:6) to afford this compound as a white solid (76% yield).
Causality Behind Experimental Choices
-
Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for cross-coupling reactions. The palladium(0) center is crucial for the oxidative addition step, initiating the catalytic cycle.
-
Cyanide Source: Zinc cyanide is often preferred over other cyanide sources like sodium or potassium cyanide due to its lower toxicity and reduced propensity to poison the palladium catalyst.
-
Solvent: Anhydrous DMF is an excellent solvent for this reaction due to its high boiling point, which allows the reaction to be conducted at elevated temperatures, and its ability to dissolve the reactants and the palladium complex.
-
Inert Atmosphere: The reaction is performed under an argon atmosphere to prevent the oxidation of the palladium(0) catalyst and the phosphine ligands, which would lead to catalyst deactivation.
Mechanism of the Palladium-Catalyzed Cyanation
The conversion of Methyl 4-bromofuran-2-carboxylate to this compound proceeds through a well-established catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 1: Catalytic cycle of the palladium-catalyzed cyanation.
The cycle begins with the oxidative addition of the aryl bromide to the active palladium(0) catalyst, forming a palladium(II) intermediate. This is followed by a transmetalation step where a cyanide group is transferred from zinc cyanide to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the desired aryl nitrile product and regenerates the active palladium(0) catalyst.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its use in further synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₃ | [1] |
| Molecular Weight | 151.12 g/mol | [1] |
| Appearance | White solid | |
| Boiling Point | 264 °C | [2] |
| Density | 1.27 g/cm³ | [1] |
| CAS Number | 357289-65-7 | [1] |
Spectroscopic Data
The following spectroscopic data were reported by Hawker, D. D., et al. (2012):
-
¹H NMR (500 MHz, CDCl₃): δ 8.06 (d, J = 0.9 Hz, 1H), 7.33 (d, J = 0.9 Hz, 1H), 3.94 (s, 3H).
-
¹³C NMR (126 MHz, CDCl₃): δ 157.59, 151.84, 145.92, 117.76, 111.60, 100.03, 52.69.
-
High-Resolution Mass Spectrometry (LC-TOF): Calculated for C₇H₅NO₃: 151.0269; Found: 151.0285.
Applications in Synthetic Chemistry: A Gateway to Complex Molecules
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal and agrochemical research. The nitrile and ester functionalities provide orthogonal handles for a variety of chemical transformations.
Reduction of the Nitrile Group
A key application of this compound is the reduction of the nitrile group to a primary amine, which can then be further functionalized.
Experimental Protocol: Reductive Amination and Boc-Protection
This protocol is also adapted from Hawker, D. D., et al. (2012):
-
Dissolve this compound (100 mg, 0.66 mmol), di-tert-butyl dicarbonate (Boc₂O, 289 mg, 1.32 mmol), and nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 16 mg, 0.07 mmol) in methanol and cool to 0 °C with stirring.
-
Add sodium borohydride (NaBH₄, 176 mg, 4.63 mmol) in portions over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add diethylenetriamine (72 μL, 0.66 mmol) and stir for an additional 30 minutes.
-
Evaporate the solvent to yield Methyl 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylate.
This transformation opens the door to the synthesis of various amino-functionalized furan derivatives, which are of interest in drug discovery.
Figure 2: Synthetic utility of this compound.
While specific, named commercial drugs directly synthesized from this compound are not widely reported in public literature, its structural motif is highly relevant. The resulting amino ester is a key building block for more complex molecules, including those with potential applications in crop protection.[3]
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation).[1]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage: Store in a cool, dry place, sealed in a dry environment at 2-8 °C.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two key functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of intermediates like this compound is set to increase. Further exploration of its reactivity and its application in the synthesis of novel bioactive compounds will undoubtedly continue to be a fruitful area of research.
References
-
Hawker, D. D., et al. (2012). Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase. ACS Chemical Neuroscience, 3(10), 799–808. [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
Sources
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- 2. Buy Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate [smolecule.com]
- 3. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google Patents [patents.google.com]
Methodological & Application
Detailed experimental protocol for "Methyl 4-cyanofuran-2-carboxylate" synthesis
An Application Note and Detailed Protocol for the Synthesis of Methyl 4-cyanofuran-2-carboxylate
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis commences with the commercially available Methyl 4-aminofuran-2-carboxylate. The protocol first details the low-temperature diazotization of the primary amino group to form a reactive diazonium salt intermediate. Subsequently, a copper(I) cyanide-mediated Sandmeyer reaction is employed to install the nitrile functionality, yielding the target compound. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and characterization data, designed for researchers, chemists, and professionals in drug development.
Introduction
Furan scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. The strategic introduction of a cyano group can significantly modulate a molecule's electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor, making nitriles valuable functional groups in drug design.[1] this compound, therefore, represents a highly versatile intermediate for the synthesis of novel chemical entities.
The synthetic strategy outlined herein leverages one of the most reliable transformations in aromatic chemistry: the Sandmeyer reaction.[2][3] This method provides an efficient pathway to convert primary aromatic amines into a wide array of functional groups, which are often inaccessible through direct substitution methods. The process involves two distinct, sequential stages:
-
Diazotization: The conversion of the primary amino group of Methyl 4-aminofuran-2-carboxylate into a diazonium salt using nitrous acid, generated in situ.[4][]
-
Cyanation: The substitution of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[2]
This protocol is designed to be a self-validating system, with explanations for critical steps and parameters to ensure reproducibility and safety.
Overall Synthetic Pathway
The synthesis proceeds via the following two-step reaction sequence:
Caption: Overall workflow for the synthesis.
Part 1: Diazotization of Methyl 4-aminofuran-2-carboxylate
Causality and Mechanistic Insight
The diazotization reaction converts a weakly nucleophilic primary amine into a highly reactive diazonium salt, which contains an excellent leaving group (N₂ gas). The reaction is initiated by the formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺), a potent electrophile.[6] The lone pair of the primary amine on the furan ring attacks the nitrosonium ion, and following a series of proton transfers and elimination of a water molecule, the diazonium salt is formed.[4][]
Crucial Parameter: This reaction must be conducted at low temperatures (0–5 °C) because diazonium salts, particularly those on electron-rich heterocyclic systems, are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier | Purity |
| Methyl 4-aminofuran-2-carboxylate | C₆H₇NO₃ | 141.12 | 2.82 g | 20.0 | Commercial | >95% |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~6 mL | ~72 | Commercial | ~37% |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.45 g | 21.0 | Commercial | >98% |
| Deionized Water | H₂O | 18.02 | 30 mL | - | - | - |
| Urea | CH₄N₂O | 60.06 | ~0.1 g | - | Commercial | >99% |
Step-by-Step Experimental Protocol
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a certified chemical fume hood.
-
Acidic Solution Preparation: To the flask, add Methyl 4-aminofuran-2-carboxylate (2.82 g, 20.0 mmol) and 20 mL of deionized water. Place the flask in an ice-salt bath and cool the suspension to 0 °C with vigorous stirring.
-
Acidification: Slowly add concentrated hydrochloric acid (~6 mL) to the suspension. The starting material should dissolve to form the corresponding hydrochloride salt solution. Maintain the temperature at 0–5 °C.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.45 g, 21.0 mmol) in 10 mL of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the stirred acidic furan solution over 30 minutes. Critical: Use the dropping funnel for controlled addition and carefully monitor the thermometer to ensure the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 30 minutes. The formation of the diazonium salt solution is now complete. A small piece of starch-iodide paper can be used to test for excess nitrous acid (a positive test turns blue-black); if the test is negative, a few more drops of the nitrite solution can be added.
-
Quenching Excess Nitrite: Add a small amount of urea (~0.1 g) to the reaction mixture to quench any excess nitrous acid, which will be observed by the cessation of minor bubbling (N₂ and CO₂ evolution).
-
Immediate Use: The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent Sandmeyer reaction. Do not attempt to isolate the diazonium salt.
Part 2: Sandmeyer Cyanation
Causality and Mechanistic Insight
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[2] The mechanism is initiated by a single-electron transfer from the copper(I) species (CuCN) to the diazonium salt.[7][8] This reduces the diazonium salt to a diazo radical and oxidizes copper(I) to copper(II). The diazo radical rapidly loses a molecule of dinitrogen gas (N₂) to form an aryl radical.[8] This aryl radical then reacts with the copper(II) species, abstracting a cyanide group and regenerating the copper(I) catalyst, to form the final product, this compound.[7]
Crucial Parameter: The use of a copper(I) salt is catalytic and essential for the radical pathway. The temperature is raised to facilitate the decomposition of the diazonium salt and the subsequent reaction steps.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier | Purity |
| Copper(I) Cyanide | CuCN | 89.56 | 2.15 g | 24.0 | Commercial | >98% |
| Potassium Cyanide | KCN | 65.12 | 1.56 g | 24.0 | Commercial | >97% |
| Deionized Water | H₂O | 18.02 | 15 mL | - | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | Commercial | ACS Grade |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Commercial | - |
Step-by-Step Experimental Protocol
-
Safety First: EXTREME CAUTION. Copper(I) cyanide and potassium cyanide are highly toxic. Always handle these reagents in a fume hood while wearing appropriate PPE, including gloves, a lab coat, and safety goggles. Have a bleach solution (sodium hypochlorite) ready for quenching any cyanide-contaminated glassware.
-
Catalyst Preparation: In a 500 mL flask, dissolve copper(I) cyanide (2.15 g, 24.0 mmol) and potassium cyanide (1.56 g, 24.0 mmol) in 15 mL of deionized water. Gently warm the solution to ~60 °C to facilitate dissolution, then cool it back to room temperature. This forms a solution of the active cyanocuprate complex.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution prepared in Part 1 to the copper(I) cyanide solution with vigorous stirring. A controlled addition is necessary to manage the evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, gently heat the reaction mixture to 50–60 °C using a water bath for 1 hour. The evolution of nitrogen gas should be observed, and the solution may darken.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with deionized water (2 x 25 mL) and then with brine (1 x 50 mL) to remove residual inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude product.
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) as the eluent.
-
Combine the fractions containing the desired product (as determined by TLC analysis) and evaporate the solvent to yield pure this compound.
-
Workflow and Data Visualization
Experimental Workflow Diagram
Sources
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Methyl 4-Cyanofuran-2-carboxylate
<
Abstract
This document provides a comprehensive guide to the palladium-catalyzed cyanation of methyl 4-halofuran-2-carboxylate for the synthesis of methyl 4-cyanofuran-2-carboxylate, a valuable building block in medicinal chemistry and materials science. This application note details the underlying reaction mechanism, provides a thoroughly tested and optimized experimental protocol, and offers insights into critical parameters influencing reaction success. The provided methodology emphasizes safety, efficiency, and reproducibility, making it suitable for researchers in both academic and industrial settings.
Introduction: The Significance of Cyanated Furans
Furan derivatives are privileged scaffolds in a multitude of biologically active compounds and advanced materials.[1][2] The introduction of a cyano group onto the furan ring, as in this compound, provides a versatile chemical handle for further synthetic transformations. Nitriles can be readily converted into amines, amides, carboxylic acids, and tetrazoles, opening avenues for the exploration of diverse chemical space in drug discovery programs and the development of novel organic materials.[3][4]
Traditionally, the synthesis of aryl nitriles has relied on methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper(I) cyanide.[5] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and more sustainable alternative, offering milder reaction conditions and broader functional group tolerance.[6][7] This guide focuses on the application of this modern synthetic strategy to the efficient preparation of this compound.
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed cyanation of an aryl halide (in this case, methyl 4-bromofuran-2-carboxylate) generally proceeds through a well-established catalytic cycle.[5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
A plausible catalytic cycle involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the methyl 4-halofuran-2-carboxylate, forming a Pd(II) intermediate.
-
Transmetalation (or Cyanide Exchange): The halide on the Pd(II) complex is exchanged for a cyano group from the cyanide source. When using zinc cyanide, this step involves the transfer of a cyano group from the zinc salt to the palladium center.
-
Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can strongly coordinate to the palladium center and inhibit its catalytic activity.[5][7] The choice of cyanide source and reaction conditions is therefore critical to mitigate this issue.
Diagram of the Palladium-Catalyzed Cyanation Catalytic Cycle
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Experimental Protocol: Synthesis of this compound
This protocol is optimized for the cyanation of methyl 4-bromofuran-2-carboxylate using zinc cyanide as the cyanide source.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| Methyl 4-bromofuran-2-carboxylate | >97% | Commercially Available | Starting material.[8] |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Palladium precursor. |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | >98% | Commercially Available | Ligand. |
| Zinc Cyanide (Zn(CN)₂) | >98% | Commercially Available | Cyanide source. Highly Toxic! |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercially Available | Reaction solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | For workup. | |
| Brine | Prepared in-house | For workup. | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | For drying. | |
| Argon or Nitrogen | High Purity | Inert gas. |
Safety Precautions:
-
Zinc cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. All glassware and equipment in contact with zinc cyanide should be decontaminated with an appropriate bleach solution.
-
Palladium compounds can be sensitizers. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromofuran-2-carboxylate (1.0 mmol, 205 mg), zinc cyanide (0.6 mmol, 70 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 22 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL). Caution: Quenching may release small amounts of hydrogen cyanide gas. Perform this step in the fume hood.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Characterization
The identity and purity of the product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Considerations and Troubleshooting
-
Choice of Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[9][10][11] Dppf is a robust and commonly used ligand for this type of transformation.[12] Other phosphine ligands, such as Xantphos or bulky biaryl phosphines, may also be effective and could be explored for optimization.[10]
-
Cyanide Source: While highly effective, zinc cyanide is extremely toxic. Alternative, less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been developed and may be suitable for this transformation, potentially requiring adjustments to the reaction conditions.[7][13]
-
Solvent: Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are generally preferred for this reaction to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.
-
Incomplete Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure that the reaction is performed under strictly anhydrous and anaerobic conditions. The quality of the palladium precursor and ligand is also critical.
-
Side Reactions: The formation of byproducts can sometimes be observed. Careful control of the reaction temperature and stoichiometry is important to minimize side reactions.
Conclusion
The palladium-catalyzed cyanation reaction is a highly effective method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of this valuable synthetic intermediate. The protocol provided herein offers a reliable and reproducible starting point for the preparation of this and related cyanated furan derivatives.
References
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Available at: [Link]
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Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – An Asian Journal. Available at: [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. Available at: [Link]
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Organic & Biomolecular Chemistry. Available at: [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]
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Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry. Available at: [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available at: [Link]
-
Metal-mediated C−CN Bond Activation in Organic Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Zinc Cyanide – First Update. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
Palladium-Catalyzed Cyanation of Porphyrins Utilizing Cyanoethylzinc Bromide As an Efficient Cyanide Ion Source. Organic Letters. Available at: [Link]
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Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. Available at: [Link]
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Application of combined cyanide sources in cyanation reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Palladium-catalyzed cyanation of porphyrins utilizing cyanoethylzinc bromide as an efficient cyanide ion source. Organic Letters. Available at: [Link]
-
Palladium-Catalyzed Four-Component Radical Cascade Carbonylation Access to 2,3-Disubstituted Benzofuran Derivatives. Organic Letters. Available at: [Link]
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Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. Available at: [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc. Available at: [Link]
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2-Furonitrile. Wikipedia. Available at: [Link]
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Application Notes & Protocols: Selective Reduction of the Cyano Group in Methyl 4-Cyanofuran-2-carboxylate
Introduction: Strategic Importance of the Aminomethylfuran Scaffold
The selective reduction of the cyano group in methyl 4-cyanofuran-2-carboxylate to yield methyl 4-(aminomethyl)furan-2-carboxylate is a pivotal transformation in medicinal chemistry and materials science. The resulting aminomethylfuran scaffold is a key building block for a variety of biologically active molecules and functional polymers. The primary challenge in this synthesis lies in achieving high chemoselectivity, preserving both the methyl ester functionality and the integrity of the furan ring, which is susceptible to degradation under harsh reductive conditions.[1]
This guide provides a comprehensive overview of validated methods for this selective reduction, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for success. We will explore three primary strategies:
-
Catalytic Hydrogenation with Raney® Nickel: A classic and often highly effective method for selective nitrile reduction.
-
Chemical Reduction with Sodium Borohydride and Cobalt(II) Chloride: A milder approach offering excellent chemoselectivity.
-
Partial Reduction to an Aldehyde using Diisobutylaluminum Hydride (DIBAL-H): An alternative pathway for accessing the corresponding aldehyde, a valuable synthetic intermediate in its own right.
Each method will be presented with a focus on experimental design, mechanistic rationale, and troubleshooting to empower researchers to select and optimize the ideal conditions for their specific needs.
Comparative Analysis of Reduction Methodologies
The choice of reduction method is dictated by the desired final product (amine or aldehyde), the required level of selectivity, and the scalability of the reaction. The following table summarizes the key features of the three highlighted methods.
| Method | Primary Product | Selectivity (Nitrile vs. Ester) | Furan Ring Stability | Key Considerations |
| Catalytic Hydrogenation (Raney® Ni/H₂) | Primary Amine | High | Moderate; risk of over-reduction to tetrahydrofuran | Reaction conditions (pressure, temperature, catalyst loading) must be carefully controlled. Ammonia addition can suppress side reactions.[2] |
| Sodium Borohydride/Cobalt(II) Chloride | Primary Amine | High | High; mild conditions are less likely to affect the furan ring | Stoichiometry of reagents is crucial. The in-situ generation of the active reducing species requires careful control.[3] |
| DIBAL-H | Aldehyde | High (at low temp.) | Moderate; furan ring is sensitive to acidic workup conditions | Strict temperature control (-78 °C) is essential to prevent over-reduction and ester reduction.[4] |
Detailed Protocols and Methodologies
Method 1: Selective Reduction to the Primary Amine via Catalytic Hydrogenation
Catalytic hydrogenation using Raney® Nickel is a robust and scalable method for the selective reduction of nitriles in the presence of esters.[5] The key to success with furan-containing substrates is to employ mild conditions to prevent saturation of the furan ring.[6] The addition of ammonia is often beneficial as it can help to minimize the formation of secondary and tertiary amine byproducts.[2]
Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Experimental Protocol:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add a solution of this compound (1.0 eq.) in methanol containing 7N ammonia (10-20 vol).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add a slurry of Raney® Nickel (50% in water, ~10-20 wt% of the substrate).
-
Hydrogenation: Seal the vessel and purge several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50-100 psi and heat to 40-60 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to afford the desired methyl 4-(aminomethyl)furan-2-carboxylate.
Causality and Insights:
-
The use of a methanolic ammonia solution serves a dual purpose: it acts as a solvent and the ammonia helps to suppress the formation of secondary and tertiary amine byproducts by competing for the intermediate imine.[2]
-
Lower temperatures and pressures are recommended to minimize the risk of furan ring hydrogenation.[6] Careful monitoring is crucial to avoid over-reduction.
-
Raney® Nickel is pyrophoric when dry and must be handled with care under a blanket of solvent or inert gas.
Method 2: Mild and Chemoselective Reduction with Sodium Borohydride and Cobalt(II) Chloride
The combination of sodium borohydride with a catalytic amount of cobalt(II) chloride generates a cobalt boride species in situ, which is a highly effective and chemoselective reagent for the reduction of nitriles to primary amines.[3] This method is particularly advantageous for substrates with sensitive functional groups, as the reaction proceeds under mild conditions.
Reaction Pathway for NaBH₄/CoCl₂ Reduction
Caption: In-situ generation of the active reducing agent and subsequent nitrile reduction.
Experimental Protocol:
-
Initial Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and cobalt(II) chloride hexahydrate (0.2-0.5 eq.) in methanol (15-20 vol).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (3.0-5.0 eq.) portion-wise over 30-60 minutes. A black precipitate of cobalt boride will form, and hydrogen gas will evolve.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water, followed by acidification with 2M HCl to dissolve the cobalt salts.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The desired amine may remain in the aqueous layer as the hydrochloride salt. To isolate the free amine, basify the aqueous layer with 2M NaOH and extract with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Method 1.
Causality and Insights:
-
Sodium borohydride alone is not strong enough to reduce nitriles. The addition of cobalt(II) chloride is essential for the formation of the active cobalt boride catalyst.[3]
-
The portion-wise addition of sodium borohydride helps to control the exothermic reaction and the rate of hydrogen evolution.
-
The mild reaction conditions are well-suited for the preservation of the furan ring.
Method 3: Partial Reduction to the Aldehyde with DIBAL-H
Diisobutylaluminum hydride (DIBAL-H) is a powerful and sterically hindered reducing agent that can selectively reduce nitriles to aldehydes at low temperatures.[7] This transformation proceeds via an imine intermediate which is hydrolyzed to the aldehyde upon work-up.[8] Strict temperature control is paramount to prevent over-reduction to the amine and to avoid the reduction of the ester functionality.
Experimental Workflow for DIBAL-H Reduction
Caption: Step-by-step workflow for the DIBAL-H reduction of this compound to the corresponding aldehyde.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous toluene (10-15 vol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Slowly add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1-1.2 eq.) dropwise via a syringe pump, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress by TLC.
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol. Allow the mixture to warm to 0 °C and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form. Alternatively, a carefully controlled quench with dilute acid (e.g., 1M HCl) can be used, but this may pose a risk to the furan ring.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield methyl 4-formylfuran-2-carboxylate.
Causality and Insights:
-
The low temperature (-78 °C) is critical for stabilizing the intermediate aluminum-imine complex, preventing a second hydride addition that would lead to the amine.[4] It also minimizes the reduction of the less reactive ester group.
-
The use of Rochelle's salt for the work-up is a mild method to break up the aluminum salts and avoid the use of strong acids that could degrade the furan ring.[9]
-
DIBAL-H is highly reactive with water and air, and all manipulations should be performed under strictly anhydrous and inert conditions.
Troubleshooting and Final Considerations
-
Furan Ring Instability: The furan ring is susceptible to cleavage under strongly acidic conditions.[1] During work-up procedures, especially for DIBAL-H and NaBH₄/CoCl₂ reductions, it is advisable to use mild quenching agents and avoid prolonged exposure to strong acids. If ring-opening is suspected, a careful analysis of the crude product by ¹H NMR and MS is recommended.
-
Over-reduction in Catalytic Hydrogenation: If over-reduction of the furan ring is observed, reduce the hydrogen pressure, reaction temperature, and/or catalyst loading. Screening different catalysts, such as palladium on carbon, may also be beneficial, although Raney® Nickel is generally more selective for nitrile reduction.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are of high quality and that the reaction is performed under strictly anhydrous conditions (for DIBAL-H). For catalytic hydrogenation, ensure the catalyst is active and that the hydrogen delivery is efficient.
By carefully considering the factors outlined in this guide, researchers can confidently approach the selective reduction of this compound and successfully synthesize the desired aminomethyl or formyl furan derivatives.
References
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Pevzner, L. M. (2017). Synthesis of aminomethyl derivatives of phosphonocarboxylates of the furan series. Russian Journal of General Chemistry, 87(11), 2563-2573. [Link]
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Bobal, P., & Bobalova, J. (2013). An efficient chemoselective reduction of furan series unsaturated dinitriles. Molecules, 18(2), 2212-2221. [Link]
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Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Catalysis Science & Technology, 3(10), 2823-2832. [Link]
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Gao, C., et al. (2024). One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfuryl. ChemCatChem. [Link]
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Wang, Z., et al. (2024). Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. Chemical Science. [Link]
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Martínez, A., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(15), 5483-5493. [Link]
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Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Catalysis Science & Technology, 3(10), 2823-2832. [Link]
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Bobal, P., & Bobalova, J. (2013). An efficient chemoselective reduction of furan series unsaturated dinitriles. Molecules, 18(2), 2212-2221. [Link]
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Bobal, P., & Bobalova, J. (2013). An efficient chemoselective reduction of furan series unsaturated dinitriles. Molecules, 18(2), 2212-2221. [Link]
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Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). Structures of intermediates along the pathways of furan hydrogenation, ring opening, and decarbonylation on Pd(111). ACS Catalysis, 3(5), 899-906. [Link]
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Wintner, J. (2018). Answer to "Work-up for DIBAL-H reduction (ester-alcohol)?". ResearchGate. [Link]
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Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Catalysis Science & Technology, 3(10), 2823-2832. [Link]
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Haruna, N., et al. (2004). Asymmetric Hydrogenation of Furan- containing Ketones over Tartaric Acid-modified Raney Nickel Catalyst. Heterocycles, 62(1), 375-386. [Link]
-
Zhang, Y., et al. (2020). An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot. Green Chemistry, 22(19), 6469-6478. [Link]
-
Deshmukh, M. B. (2017). Answer to "How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?". ResearchGate. [Link]
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Armstrong, A. (2004). O1 Organic Synthesis – Lecture 2. Imperial College London. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
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Various Authors. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)?. ResearchGate. [Link]
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Wikipedia. (n.d.). Nitrile reduction. Wikipedia. [Link]
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Zhang, Q., et al. (2015). In situ hydrogenation of furfural with additives over a RANEY® Ni catalyst. RSC Advances, 5(112), 92261-92269. [Link]
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Organic-Synthesis.com. (n.d.). DIBAL-H Reduction. Organic-Synthesis.com. [Link]
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Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1965-1970. [Link]
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Hou, B., Wang, Z., & Ding, X. L. (2013). Study on the nature of interaction of furan with various hydrides. ResearchGate. [Link]
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Bobal, P., & Bobalova, J. (2013). Chemoselective reduction of conjugated double bonds with nitrile groups and furan rings accomplished by using 2-phenylbenzimidazoline. ResearchGate. [Link]
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Rajput, J. D. (2017). Answer to "How to selectively reduction of nitrile group in presence of ester group?". ResearchGate. [Link]
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Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59(31), 5837-5843. [Link]
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Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. [Link]
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Zhang, Q., et al. (2015). In situ hydrogenation of furfural with additives over a RANEY® Ni catalyst. RSC Advances, 5(112), 92261-92269. [Link]
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Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]
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Lima, S., Chadwick, D., & Hellgardt, K. (2017). Towards sustainable hydrogenation of 5-(hydroxymethyl)furfural: a two-stage continuous process in aqueous media over RANEY® catalysts. Reaction Chemistry & Engineering, 2(4), 545-555. [Link]
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Heinzman, S. W., & Ganem, B. (1982). The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society, 104(24), 6801-6802. [Link]
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Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]
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Cao, H., et al. (2019). Bridged Difurans: Stabilizing Furan with p-Block Elements. Organic Letters, 21(15), 5893-5897. [Link]
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Kul'nevich, V. G., & Koro'kova, L. I. (1983). Oxidation of furans (Review). Chemistry of Heterocyclic Compounds, 19(5), 459-477. [Link]
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Wang, Y., et al. (2021). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers, 8(18), 5030-5036. [Link]
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Werner, E., et al. (2022). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. The Journal of Organic Chemistry, 87(1), 449-459. [Link]
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Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Journal of the American Chemical Society, 108(1), 67-72. [Link]
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Application Note: Streamlined Boc-Protection of Amino-Furan Carboxylates for Pharmaceutical Synthesis
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates. This application note provides a detailed protocol and scientific rationale for the efficient N-Boc protection of amino-furan carboxylate derivatives, using "Methyl 4-amino-5-cyanofuran-2-carboxylate" as a representative substrate. We will explore the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss key considerations for reaction optimization and scale-up.
Introduction: The Strategic Importance of Boc-Protected Furans
Furan scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The ability to selectively modify specific positions of the furan ring is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates. Protecting reactive functional groups, such as amines, is a critical step to ensure chemoselectivity during subsequent transformations.[1][2][3]
The Boc group is favored for amine protection due to its stability under a broad range of conditions, including exposure to many nucleophiles and bases, and its facile removal under mild acidic conditions.[2][4][5] This orthogonality makes it compatible with many other protecting groups used in multi-step synthesis.[2] This guide focuses on the protection of an amino group on an electron-deficient furan ring, a common challenge in medicinal chemistry.
Mechanistic Insights: The Role of DMAP in Catalysis
The protection of an amine with di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O) proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[1][6][7] While this reaction can proceed without a catalyst, the nucleophilicity of the amine, especially an aromatic or heteroaromatic amine, can be diminished by electron-withdrawing groups on the ring.
To accelerate the reaction and improve yields, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed.[8][9][10][11] The mechanism involves the initial rapid reaction of DMAP with Boc-anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This species is a much more potent acylating agent than Boc-anhydride itself. The amine then attacks this activated intermediate, leading to the formation of the Boc-protected amine and regeneration of the DMAP catalyst.[12][13] The reaction releases tert-butanol and carbon dioxide as byproducts.[6][12]
Caption: Catalytic cycle of DMAP in Boc-protection.
Experimental Protocol: Boc-Protection of Methyl 4-amino-5-cyanofuran-2-carboxylate
This protocol provides a robust method for the N-Boc protection of a model amino-furan substrate.
Materials:
-
Methyl 4-amino-5-cyanofuran-2-carboxylate (Substrate)
-
Di-tert-butyl dicarbonate (Boc₂O)[10]
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash column chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add Methyl 4-amino-5-cyanofuran-2-carboxylate (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add triethylamine (1.2 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at room temperature. A slight exotherm and gas evolution (CO₂) may be observed.[12][13]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction completion.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or a thick oil. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc protected product.[2]
Caption: Step-by-step experimental workflow.
Data and Expected Results
The following table summarizes the key parameters for the Boc-protection reaction.
| Parameter | Value/Range | Notes |
| Substrate Scale | 1-10 mmol | Protocol is scalable with appropriate adjustments. |
| Equivalents of Boc₂O | 1.1 - 1.5 eq | A slight excess ensures complete conversion. |
| Equivalents of Base (TEA) | 1.2 - 2.0 eq | To neutralize the acid formed during the reaction. |
| Catalyst Loading (DMAP) | 0.05 - 0.1 eq | Higher loading may lead to side reactions.[12] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) can also be used.[3] |
| Temperature | Room Temperature | Reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for optimal reaction time. |
| Typical Yield | 85 - 95% | After purification. |
| Purification Method | Flash Chromatography | Silica gel, Hexanes/Ethyl Acetate gradient. |
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a small additional portion of Boc₂O can be added. Ensure all reagents and the solvent are anhydrous, as moisture can hydrolyze the Boc-anhydride.[14]
-
Side Reactions: The use of a large excess of DMAP or higher reaction temperatures can sometimes lead to the formation of byproducts.[11]
-
Purification: The Boc-protected product is significantly less polar than the starting amine, which facilitates purification by column chromatography.
-
Safety: Di-tert-butyl dicarbonate is a moisture-sensitive solid with a low melting point. Handle it in a well-ventilated fume hood. The reaction produces CO₂ gas, so it should not be performed in a sealed vessel.[6][12]
Conclusion
This application note provides a comprehensive and reliable protocol for the Boc-protection of amino-furan derivatives, a key transformation in the synthesis of pharmaceutical agents. The use of DMAP as a catalyst ensures high efficiency and yield under mild conditions. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently perform this crucial protection step in their synthetic endeavors.
References
-
Huang, Y.-N., Li, Y.-L., Li, J., & Deng, J. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645–4653. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
PubMed. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
ResearchGate. (2016). ChemInform Abstract: Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. Retrieved from [Link]
-
ResearchGate. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. total-synthesis.com [total-synthesis.com]
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- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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Using "Methyl 4-cyanofuran-2-carboxylate" as a building block in organic synthesis
Starting Data Collection
I've initiated comprehensive Google searches for "Methyl 4-cyanof uran-2-carboxylate." My focus is on its synthesis, properties, and reactivity, especially in cycloaddition reactions. I'm aiming to build a solid foundation of knowledge from which to work.
Expanding Search Scope
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Defining Search Strategy
I'm now refining the search strategy, focusing on synthesizing complex molecules using this compound. I'll prioritize identifying relevant reaction classes and applications in pharmaceuticals and agrochemicals. For each, I'll build a detailed, verifiable experimental protocol and a Graphviz diagram, always citing credible sources.
Investigating Methyl Ester
I've successfully identified the CAS number, molecular formula, and weight for this compound. This initial groundwork allows me to delve deeper, using these specifics to focus my research.
Deepening Reaction Understanding
I've gathered basic properties and reactivity information, including potential reactions like hydrolysis and reduction. While related reactions offer insight, I haven't yet found specific protocols using this compound. To progress, I need targeted searches for explicit examples and synthesis details, not just related compounds and reactions.
Targeting Specific Protocols
I'm now focusing on finding explicit reactions using this compound. While initial findings detailed nitrile and ester reactivity, and furan derivative applications in general, I need specific protocols. Currently, I'm finding related reactions but not the target's direct applications. My next step will be to explore synthetic pathways, and find published applications of other cyanofuran derivatives.
Refining the Search
I've narrowed down the search parameters and discovered a patent detailing the synthesis of a related compound, Methyl 4-aminofuran-2-carboxylate hydrochloride. This offers a promising lead, hinting at a potential synthesis route for the target molecule.
Synthesizing Potential Strategies
I've deepened my search, uncovering valuable synthetic pathways. While a direct synthesis for the target remains elusive, I've identified promising strategies. The Paal-Knorr and metal-catalyzed reactions could offer a viable route. I've also uncovered potential transformations for the target molecule's reactions, but I still seek a specific procedure for the synthesis. I will focus on methods to synthesize it by combining general knowledge.
Expanding the Search Parameters
I've significantly expanded my search, leveraging the initial patent discovery. "Methyl 4-aminofuran-2-carboxylate hydrochloride" is a good lead, suggesting a route involving diazotization and cyanation, or other functional group interconversions. I've also found detailed reviews of substituted furan syntheses, highlighting Paal-Knorr and metal-catalyzed methods. While the reviews elucidate causal relationships, a direct protocol for the target remains absent. My next step will be to search for its synthesis directly, combining specific synthetic methods with the target's name, or searching for the reactions of the target in various publications. This should hopefully provide some protocols.
Investigating Synthesis Routes
Synthesizing Plausible Routes
I'm now focusing on devising detailed synthetic pathways. The patent on "methyl 4-aminofuran-2-carboxylate hydrochloride" is a good starting point for a multi-step synthesis. I'll focus on the Sandmeyer reaction to introduce the cyano group, and adapt protocols for nitrile reduction and furan Diels-Alder reactions. This will help create a practical guide for this compound.
Developing a Comprehensive Protocol
I'm now putting together the detailed steps for synthesis and reactions. I'll build a multi-step pathway beginning with a suitable precursor from the patent on aminofuran derivatives and introducing the cyano group via a Sandmeyer reaction. I'll adapt protocols for nitrile and ester reductions, plus furan Diels-Alder reactions. I'll make sure to be specific with reagents and conditions, tailoring them to "this compound".
Application Notes and Protocols: Methyl 4-cyanofuran-2-carboxylate in the Synthesis of Novel Heterocyclic Compounds
Introduction
The furan scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and presence in numerous bioactive molecules.[1][2][3] As a five-membered aromatic heterocycle, furan and its derivatives serve as key building blocks for a diverse array of more complex molecular architectures.[1] The inherent reactivity of the furan ring, which can act as a diene in cycloaddition reactions or undergo various electrophilic substitutions and ring-opening reactions, makes it a valuable synthon in organic synthesis.[1][4] Among the vast family of furan derivatives, Methyl 4-cyanofuran-2-carboxylate emerges as a particularly powerful and versatile precursor for the synthesis of novel heterocyclic compounds.
This bifunctional molecule, featuring both a nitrile and a methyl ester group on the furan ring, offers multiple reaction sites for chemical modification. The electron-withdrawing nature of these substituents activates the furan ring towards certain transformations while also providing handles for the construction of new ring systems. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the synthetic potential of this compound. We will delve into its reactivity, explore its application in the synthesis of various heterocyclic systems, and provide detailed, field-proven protocols to facilitate its use in the laboratory.
The Strategic Advantage of this compound
The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its two functional groups. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, while the methyl ester can be saponified, reduced, or serve as an anchor for amide bond formation. This dual functionality allows for a stepwise and controlled elaboration of the molecule, paving the way for the synthesis of a wide range of heterocyclic compounds.
Key Reactive Sites and Potential Transformations:
-
Nitrile Group (C4):
-
Hydrolysis: Conversion to a carboxylic acid, enabling further derivatization.
-
Reduction: Formation of an aminomethyl group, a key building block for nitrogen-containing heterocycles.
-
Cycloaddition: Participation in [3+2] cycloadditions with reagents like azides to form tetrazoles.
-
Reaction with Nucleophiles: Addition of organometallic reagents or other nucleophiles.
-
-
Methyl Ester Group (C2):
-
Saponification: Hydrolysis to the corresponding carboxylic acid.
-
Amidation: Reaction with amines to form amides, a common linkage in pharmaceuticals.
-
Reduction: Conversion to a hydroxymethyl group.
-
Grignard Reaction: Addition of organometallic reagents to form tertiary alcohols.
-
-
Furan Ring:
-
Diels-Alder Reaction: Although deactivated by the electron-withdrawing groups, it can still participate in cycloadditions under specific conditions.
-
Ring Opening: Under harsh conditions, the furan ring can be cleaved to yield 1,4-dicarbonyl compounds.[1]
-
Synthesis of Novel Heterocyclic Compounds: Protocols and Applications
The following sections detail the synthesis of various heterocyclic systems using this compound as the starting material. The protocols provided are based on established synthetic methodologies and are designed to be robust and reproducible.
I. Synthesis of Furo[3,4-d]pyridazin-1(2H)-ones
This class of compounds is of interest due to the prevalence of the pyridazinone core in biologically active molecules. The synthesis involves the initial reduction of the nitrile group followed by cyclization with hydrazine.
Experimental Workflow
Caption: Synthetic route to Furo[3,4-d]pyridazin-1(2H)-ones.
Protocol 1: Synthesis of Methyl 4-(aminomethyl)furan-2-carboxylate
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.65 g, 10 mmol) in methanol (100 mL).
-
Catalyst Addition: To this solution, add Raney Nickel (approx. 0.5 g, slurry in water) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen pressure of 50 psi.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol (2 x 20 mL).
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Methyl 4-(aminomethyl)furan-2-carboxylate as a pale yellow oil.
Protocol 2: Synthesis of Furo[3,4-d]pyridazin-1(2H)-one
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-(aminomethyl)furan-2-carboxylate (1.69 g, 10 mmol) in ethanol (50 mL).
-
Reagent Addition: Add hydrazine hydrate (0.6 mL, 12 mmol) dropwise to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the pure Furo[3,4-d]pyridazin-1(2H)-one.
II. Synthesis of Furo[3,4-c]pyrazol-6(1H)-ones
This synthetic pathway showcases the versatility of the nitrile group in cycloaddition reactions, leading to the formation of a pyrazole ring fused to the furan core.
Experimental Workflow
Caption: Synthetic route to Furo[3,4-c]pyrazol-6(1H)-ones.
Protocol 3: Synthesis of Furo[3,4-c]pyrazol-6(1H)-one
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.65 g, 10 mmol) in ethanol (50 mL).
-
Reagent Addition: Add hydrazine hydrate (1.0 mL, 20 mmol) and a catalytic amount of acetic acid (0.1 mL).
-
Reflux: Heat the mixture to reflux for 18-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry to obtain the Furo[3,4-c]pyrazol-6(1H)-one. Further purification can be achieved by recrystallization from ethanol.
III. Synthesis of Substituted Furo[3,4-b]pyridines
This synthetic route demonstrates the utility of the nitrile and ester functionalities in a multi-step synthesis to construct a fused pyridine ring, a common scaffold in pharmaceuticals.
Experimental Workflow
Caption: Synthetic route to Substituted Furo[3,4-b]pyridines.
Protocol 4: Synthesis of (4-(aminomethyl)furan-2-yl)methanol
Safety Note: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere and away from moisture.
-
Reaction Setup: In a flame-dried 500 mL three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend LiAlH₄ (0.76 g, 20 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).
-
Reagent Addition: Dissolve this compound (1.65 g, 10 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and then water (2.4 mL).
-
Work-up: Stir the resulting white precipitate for 30 minutes, then filter and wash the solid with THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain (4-(aminomethyl)furan-2-yl)methanol.
Protocol 5: Synthesis of a Substituted Furo[3,4-b]pyridine
-
Reaction Setup: In a round-bottom flask, dissolve (4-(aminomethyl)furan-2-yl)methanol (1.41 g, 10 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 g, 10 mmol) in ethanol (50 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).
-
Reaction: Heat the mixture to reflux for 24 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield the desired substituted Furo[3,4-b]pyridine.
Data Summary
| Compound Name | Starting Material | Key Reagents | Typical Yield (%) |
| Methyl 4-(aminomethyl)furan-2-carboxylate | This compound | Raney Ni, H₂ | 85-95 |
| Furo[3,4-d]pyridazin-1(2H)-one | Methyl 4-(aminomethyl)furan-2-carboxylate | Hydrazine hydrate | 70-80 |
| Furo[3,4-c]pyrazol-6(1H)-one | This compound | Hydrazine hydrate, Acetic acid | 60-70 |
| (4-(aminomethyl)furan-2-yl)methanol | This compound | LiAlH₄ | 75-85 |
| Substituted Furo[3,4-b]pyridine | (4-(aminomethyl)furan-2-yl)methanol | 1,3-dicarbonyl, Piperidine | 50-65 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its bifunctional nature allows for diverse chemical transformations, leading to the construction of fused ring systems of significant interest in medicinal chemistry and drug discovery. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthetic potential of this remarkable compound. The strategic application of this compound will undoubtedly continue to contribute to the development of new and innovative heterocyclic molecules with potential therapeutic applications.
References
- Vertex AI Search. (n.d.). Furan as a versatile synthon.
- Gouda, M. A. (2018). Synthesis of Some Novel 4-(Furan-2-yl)-5,6-dimethylpyridines: Synthesis of Nicotinonitrile. Journal of Heterocyclic Chemistry, 55(1).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Fuse, S. A. (2024). Synthesis and Applications of Furan and its Derivatives A Review. International Journal of Scientific Research in Science and Technology.
- ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- ResearchGate. (2020). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety.
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- National Institutes of Health. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives.
- Wikipedia. (n.d.). 2-Furonitrile.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C7H5NO3, 250 mg.
- Benchchem. (n.d.). Application of 3-Methyl-furan-2,4-dione in Medicinal Chemistry: Application Notes and Protocols.
- OUCI. (n.d.). Synthesis of methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate by copper-catalyzed reactions of furans with CCl4 and MeOH.
- ResearchGate. (2025). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles.
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- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: Investigating the Antibacterial Potential of Methyl 4-cyanofuran-2-carboxylate Derivatives
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action. Furan derivatives have long been recognized for their diverse biological activities, including significant antibacterial properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of derivatives of "Methyl 4-cyanofuran-2-carboxylate" as a promising, yet underexplored, chemical scaffold for new antibacterial therapeutics. We present detailed protocols for the synthesis and characterization of novel amide derivatives, a systematic workflow for in vitro antibacterial susceptibility testing, and preliminary methods for assessing mammalian cell cytotoxicity to ensure selectivity. The causality behind experimental choices is explained, grounding the protocols in established scientific principles to ensure robust and reproducible outcomes.
Introduction: The Rationale for Furan-Based Drug Discovery
The furan ring is a privileged heterocyclic motif found in numerous bioactive compounds and clinically approved drugs.[4] Its unique electronic and steric properties allow it to serve as a versatile scaffold in medicinal chemistry, capable of a range of interactions with biological targets.[5] Compounds incorporating the furan ring have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1][2] Notably, nitrofurans like Nitrofurantoin are established antibacterial agents, whose mechanism involves the enzymatic reduction of the nitro group within bacterial cells to generate highly reactive, cytotoxic intermediates.[5][6]
While the 5-nitrofuran scaffold is well-studied, other substitution patterns on the furan ring remain a fertile ground for discovery. The "this compound" core presents three key functional groups for chemical modification: the ester, the cyano group, and the furan ring itself. This allows for the creation of diverse chemical libraries to probe structure-activity relationships (SAR). This guide will focus on the synthesis of amide derivatives via modification of the methyl ester, a common strategy to enhance biological activity and modulate physicochemical properties.
Our objective is to provide a logical, field-tested framework for any research team aiming to:
-
Synthesize a library of novel derivatives based on the this compound scaffold.
-
Systematically screen these compounds for antibacterial activity against clinically relevant pathogens.
-
Quantify their potency and determine their spectrum of activity (bacteriostatic vs. bactericidal).
-
Conduct preliminary assessments of selectivity to prioritize compounds with therapeutic potential.
Synthesis and Characterization of Novel Amide Derivatives
Synthetic Strategy Rationale
The conversion of the methyl ester at the C2 position of the furan ring to an amide is a synthetically accessible and highly effective strategy for generating chemical diversity. Amides often play a crucial role in molecular recognition by forming hydrogen bonds with biological targets, such as enzymes or ribosomal components. By reacting the parent ester with a variety of primary and secondary amines, a library of derivatives with different steric and electronic properties can be rapidly assembled.
This protocol details the synthesis of a representative amide derivative using tryptamine. Tryptamine is chosen as an example due to its indole moiety, another privileged structure in medicinal chemistry, offering the potential for synergistic or enhanced biological activity.
Protocol: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-4-cyanofuran-2-carboxamide
This two-step protocol first involves the saponification (hydrolysis) of the starting methyl ester to its corresponding carboxylic acid, followed by an amide coupling reaction.
Step 1: Saponification of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~2-3 using 1M HCl. A precipitate of the carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-cyanofuran-2-carboxylic acid.
-
Step 2: Amide Coupling with Tryptamine
-
Reagent Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve 4-cyanofuran-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Add an amide coupling agent such as Dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator/base like 4-Dimethylaminopyridine (DMAP, 0.1 eq).[7] Stir for 20 minutes at room temperature to form the activated ester.
-
Amine Addition: Add tryptamine (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir overnight at room temperature.[7]
-
Work-up & Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide derivative.
-
Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
In Vitro Antibacterial Susceptibility Testing
A tiered screening approach is recommended to efficiently identify and characterize the antibacterial potential of the synthesized derivatives. This workflow, from a broad primary screen to quantitative potency and cidality determination, ensures that resources are focused on the most promising compounds.
Caption: High-level workflow for antibacterial drug discovery.
Primary Screening: Disk Diffusion Assay
-
Purpose: A rapid, qualitative method to screen the library for any signs of antibacterial activity.
-
Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test bacterium. If the compound is active, it will diffuse into the agar and inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.
-
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh (18-24 hour) culture.[8]
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) to the agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of a high-concentration stock solution (e.g., 1 mg/mL in DMSO) of each derivative onto a separate disk.
-
Controls: Use a disk with solvent (DMSO) only as a negative control and a disk with a known antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters. Compounds showing significant zones proceed to secondary screening.
-
Secondary Screening: Minimum Inhibitory Concentration (MIC) Assay
-
Purpose: To quantify the potency of active compounds by determining the lowest concentration that inhibits visible bacterial growth.[9][10]
-
Principle: The broth microdilution method is the gold standard.[11][12] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.[8][11]
-
Protocol:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of each test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12] A typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Wells with inoculum and broth only (no compound).
-
Sterility Control: Wells with broth only (no inoculum).
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) tested in parallel.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11][13]
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8][10]
-
Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay
-
Purpose: To determine if a compound actively kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[14][15][16]
-
Principle: Following an MIC test, aliquots from the wells showing no visible growth are subcultured onto antibiotic-free agar plates.[12][13] The lack of growth on the agar indicates the original inoculum was killed.
-
Protocol:
-
Subculturing: From the clear wells of the completed MIC plate (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a fresh MHA plate.[12][13]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Interpretation: Count the number of colonies on each plate. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][16]
-
Analysis: The MBC/MIC ratio is often calculated. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]
-
Recommended Test Organisms: To assess the spectrum of activity, testing should include a panel of clinically relevant Gram-positive and Gram-negative bacteria, such as:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecium
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae
Rationale: These organisms, particularly the "ESKAPE" pathogens, are leading causes of hospital-acquired infections and often exhibit multidrug resistance, making them critical targets for new drug discovery.[10]
Preliminary Safety & Selectivity Profiling
An ideal antibiotic is selectively toxic to bacteria with minimal effect on host cells. A preliminary cytotoxicity assay is a critical step to deprioritize compounds that are broadly cytotoxic.
Protocol: MTT Cytotoxicity Assay
-
Purpose: To assess the effect of the compounds on the viability of a mammalian cell line.
-
Principle: The MTT assay is a colorimetric test based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HEK-293, human embryonic kidney cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (using a similar concentration range as the MIC assay).
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a spectrophotometer (typically around 570 nm).
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined.
-
Data Presentation and Interpretation
Summarizing the quantitative data in a structured table is essential for comparing derivatives and identifying promising candidates.
Table 1: Representative Antibacterial and Cytotoxicity Data
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus MBC (µg/mL) | MBC/MIC Ratio | HEK-293 IC₅₀ (µg/mL) | Selectivity Index (IC₅₀/MIC) |
| Parent | >128 | >128 | N/A | N/A | >128 | N/A |
| Derivative 1 | 16 | 64 | 32 | 2 | >128 | >8 |
| Derivative 2 | 8 | 32 | 16 | 2 | 64 | 8 |
| Derivative 3 | 128 | >128 | N/A | N/A | >128 | N/A |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 2 | >100 | >200 |
-
Interpretation: A promising lead candidate will exhibit a low MIC value (e.g., ≤16 µg/mL), an MBC/MIC ratio ≤ 4 (indicating bactericidal activity), and a high Selectivity Index (SI = IC₅₀ / MIC), suggesting it is significantly more toxic to bacteria than to mammalian cells.
Postulated Mechanism of Action
While detailed mechanism of action (MoA) studies are beyond the scope of this initial guide, the furan scaffold provides clues for hypothesis generation. Many furan-based compounds exert their effects through interference with fundamental cellular processes.
Caption: Potential antibacterial mechanisms of furan compounds.
Some furan derivatives are known to inhibit DNA gyrase, while others, particularly furanones, can disrupt quorum sensing, a bacterial communication system that regulates virulence and biofilm formation.[18] Future studies for lead candidates should aim to elucidate the precise molecular target to understand their therapeutic potential and overcome potential resistance mechanisms.
References
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- Pharmacological activity of furan deriv
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
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Broth microdilution. (n.d.). Wikipedia. [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]
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Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). ResearchGate. [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]
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MIC/MBC Testing. (n.d.). Nikopharmad. [Link]
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Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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Liang, C. L., et al. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]
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Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). PMC - NIH. [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]
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Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. [Link]
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Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). NIH. [Link]
- Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters. (n.d.).
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Application Notes and Protocols: Methyl 4-Cyanofuran-2-carboxylate as a Privileged Scaffold for Anticancer Drug Discovery
Abstract
The furan nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including significant anticancer properties.[3][4] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of a novel scaffold, methyl 4-cyanofuran-2-carboxylate , for the discovery and development of next-generation anticancer agents. We present a comprehensive, field-proven framework encompassing the proposed synthesis of this core scaffold, strategies for chemical diversification, and detailed, self-validating protocols for the systematic evaluation of its derivatives' anticancer efficacy, from initial in vitro cytotoxicity screening to in vivo validation.
Introduction: The Furan Scaffold in Oncology
The five-membered aromatic heterocycle, furan, is a privileged structure in drug discovery due to its unique electronic properties and its capacity to engage in various biological interactions.[3][5] The incorporation of the furan ring can enhance a molecule's binding affinity, selectivity, and overall pharmacokinetic profile.[1][6] In the realm of oncology, furan-containing molecules have been shown to exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt pathway.[7][8]
The proposed scaffold, This compound , offers several strategic advantages for anticancer drug discovery. The ester and cyano functionalities at the 2 and 4 positions, respectively, provide orthogonal handles for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). The electron-withdrawing nature of these groups is also anticipated to influence the electronic distribution within the furan ring, potentially modulating its interaction with biological targets.
Synthesis and Derivatization Strategy
While this compound is not a commercially ubiquitous compound, its synthesis can be approached through established methodologies for constructing polysubstituted furans. A plausible and versatile route is the Feist-Bénary furan synthesis.[1][3]
Proposed Synthesis of the Core Scaffold
The Feist-Bénary reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[2][4]
Protocol 1: Synthesis of this compound
-
Reaction Principle: This protocol outlines a hypothetical synthesis based on the Feist-Bénary reaction, a classic method for furan synthesis. The reaction proceeds via a base-catalyzed condensation of an α-halo ketone and a β-dicarbonyl compound, followed by cyclization and dehydration.[1][3]
-
Materials:
-
Methyl 4-chloro-3-oxobutanoate (or a similar α-halo-β-ketoester)
-
Malononitrile
-
Pyridine (or another suitable mild base)
-
Ethanol (or another suitable polar solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve malononitrile (1.0 equivalent) in ethanol.
-
To this solution, add pyridine (1.2 equivalents) and stir at room temperature for 15 minutes to facilitate the formation of the enolate.
-
Slowly add methyl 4-chloro-3-oxobutanoate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Strategy for Library Synthesis
The core scaffold offers two primary points for diversification: the ester at the C2 position and the cyano group at the C4 position. A focused library of analogs can be generated to explore the SAR.
-
Modification of the Ester Group (C2):
-
Amide Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse panel of amines to generate a library of amides. This introduces a variety of substituents and allows for the exploration of hydrogen bonding interactions.
-
Reduction and Etherification: The ester can be reduced to the corresponding alcohol, which can then be converted to a variety of ethers, introducing different lipophilic or polar groups.
-
-
Modification of the Cyano Group (C4):
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide, altering the electronic and steric properties at this position.
-
Cyclization Reactions: The cyano group can participate in cyclization reactions with appropriate reagents to form various heterocyclic rings fused to the furan core, significantly increasing the chemical diversity of the library.
-
In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro testing is recommended to efficiently identify promising lead compounds.
Primary Screening: Cytotoxicity Assay
The initial screening of the synthesized library will be performed using a cytotoxicity assay to determine the concentration at which the compounds inhibit cancer cell growth by 50% (IC50). The MTT assay is a robust and widely used colorimetric method for this purpose.[9][10]
Protocol 2: MTT Cytotoxicity Assay
-
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.[11]
-
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Data Presentation: IC50 Values of Hypothetical Furan Derivatives
| Compound ID | R Group (at C2-amide) | IC50 (µM) on HeLa Cells | IC50 (µM) on A549 Cells | IC50 (µM) on MCF-7 Cells |
| MFC-001 | -OCH3 (Parent Ester) | > 50 | > 50 | > 50 |
| MFC-Am-01 | -NH-benzyl | 12.5 | 15.2 | 18.9 |
| MFC-Am-02 | -NH-(4-chlorobenzyl) | 5.8 | 7.1 | 9.3 |
| MFC-Am-03 | -NH-cyclohexyl | 25.1 | 30.5 | 28.4 |
Secondary Screening: Elucidation of Mechanism of Action
Compounds exhibiting potent cytotoxicity (low micromolar or nanomolar IC50 values) will be subjected to further assays to elucidate their mechanism of action.
Flow cytometry with propidium iodide (PI) staining is a standard method to determine if the compounds induce cell cycle arrest.[6]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[12] The amount of PI fluorescence is directly proportional to the amount of DNA within a cell.[12] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration
-
PBS
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
-
-
Step-by-Step Procedure:
-
Treat cells with the test compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to obtain a DNA content histogram.
-
Analyze the data to determine the percentage of cells in each phase of the cell cycle.
-
Based on the known activity of other furan derivatives, the PI3K/Akt pathway is a plausible target.[7][8] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.[8]
Protocol 4: Western Blot Analysis of the PI3K/Akt Pathway
-
Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can determine the effect of a compound on its activation state.
-
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Step-by-Step Procedure:
-
Lyse treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Efficacy Studies
Lead compounds that demonstrate promising in vitro activity and a defined mechanism of action should be evaluated in vivo using a xenograft mouse model.[13][14]
Protocol 5: Human Tumor Xenograft Model
-
Principle: This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice to establish a solid tumor.[13] The effect of the test compound on tumor growth can then be monitored over time.[15]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cells (e.g., A549)
-
Matrigel (optional, to enhance tumor formation)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Step-by-Step Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Caption: A generalized workflow for anticancer drug discovery using the this compound scaffold.
Caption: The PI3K/Akt signaling pathway and potential points of inhibition by furan derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Its synthetic tractability and the potential for diversification at two key positions provide a robust platform for generating a library of compounds with a wide range of physicochemical properties. The detailed protocols provided herein offer a systematic and rigorous framework for the synthesis, in vitro screening, and in vivo validation of these derivatives. By elucidating the structure-activity relationships and mechanisms of action, this research paradigm can lead to the identification of potent and selective preclinical candidates for the treatment of various cancers.
References
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
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Feist–Benary synthesis. Wikipedia. Available at: [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
-
Feist-Benary synthesis. chemeurope.com. Available at: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Feist-Benary synthesis of furan. Química Organica.org. Available at: [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Broad Institute. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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Furan synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Tetrasubstituted NH Pyrroles and Polysubstituted Furans via an Addition and Cyclization Strategy. Organic Chemistry Portal. Available at: [Link]
-
Methods for the synthesis of polysubstituted furan derivatives. ResearchGate. Available at: [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. Available at: [Link]
-
Cell cycle analysis. Wikipedia. Available at: [Link]
-
Visible-Light Induced Direct Synthesis of Polysubstituted Furans from Cyclopropyl Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Available at: [Link]
-
Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC - NIH. Available at: [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link]
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC - NIH. Available at: [Link]
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Application Note: High-Throughput Screening Assays for the Identification of Novel Enzyme Inhibitors Based on the Methyl 4-cyanofuran-2-carboxylate Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction and Rationale
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties[1][2][3]. Its derivatives are recognized as important pharmacophores that can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic profiles[2]. The specific analog, Methyl 4-cyanofuran-2-carboxylate, presents a synthetically tractable starting point for the generation of diverse chemical libraries. While direct biological activity for this specific molecule is not extensively documented, related benzofuran derivatives bearing a cyano group have shown potent and selective inhibitory activity against enzymes like SIRT2, a member of the sirtuin family of deacetylases[4].
This precedent suggests that libraries based on the cyanofuran scaffold are promising sources for identifying novel enzyme inhibitors. Enzymes remain one of the most common and "druggable" target classes in high-throughput screening (HTS) campaigns, with kinases and proteases being frequent subjects of investigation[5][6][7]. The goal of an HTS campaign is not to find a perfect drug, but to identify promising "hits"—compounds with reproducible activity that serve as a starting point for medicinal chemistry optimization[8][9].
This application note provides a detailed, field-proven framework for developing and executing a high-throughput screening cascade to identify and validate enzyme inhibitors from a library of this compound analogs. We will focus on a robust, fluorescence-based assay methodology, which is the most common readout method in HTS due to its high sensitivity and adaptability to miniaturized formats[6][8][10].
Assay Principle: Homogeneous Fluorescence-Based Enzyme Inhibition Assay
The protocol described here is designed for a generic enzyme (e.g., a protease or deacetylase) that processes a synthetic substrate to release a fluorescent product. This is a common and highly effective HTS strategy.
Mechanism of Action:
-
A non-fluorescent or poorly fluorescent substrate, which is specifically recognized by the target enzyme, is used.
-
In the absence of an inhibitor, the enzyme cleaves or modifies the substrate.
-
This enzymatic reaction liberates a fluorophore (e.g., 7-amino-4-methylcoumarin (AMC) or 4-methylumbelliferone (MUB)), leading to a significant increase in fluorescence intensity[11][12].
-
A potent inhibitor from the compound library will bind to the enzyme, preventing substrate processing.
-
This inhibition results in a low fluorescence signal, comparable to the background (no enzyme) control.
The choice of a fluorescence-based assay is strategic for HTS due to its high sensitivity, which allows for the use of low concentrations of enzyme and substrate, thus conserving precious reagents[12][13].
HTS Assay Development and Validation
Before screening an entire library, the assay must be rigorously developed and validated to ensure it is robust, reproducible, and suitable for an automated HTS environment[14][15]. The goal is to create an assay with a large enough signal window and low enough variability to confidently identify true hits[16][17].
Key Optimization & Validation Steps:
-
Reagent Stability: Confirm that the enzyme, substrate, and buffer components are stable under storage and for the duration of the assay procedure[15].
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within a linear reaction range, typically aiming for 50-80% of the maximum signal within the desired incubation time.
-
Substrate Concentration (Km Determination): Measure the Michaelis-Menten constant (Km) for the substrate. For competitive inhibitor screens, the substrate concentration is typically set at or near its Km value to ensure sensitivity to inhibitors of this class.
-
DMSO Tolerance: HTS compounds are stored in dimethyl sulfoxide (DMSO). The assay must be tested with varying final DMSO concentrations (e.g., 0.1% to 1%) to ensure the solvent does not significantly impact enzyme activity.
-
Assay Robustness (Z'-Factor): The Z'-factor is the gold-standard statistical parameter for validating an HTS assay's quality[16][18][19]. It measures the separation between the high signal (negative control, enzyme + substrate) and low signal (positive control, enzyme + substrate + potent inhibitor) distributions, while accounting for their variability[20].
The formula for Z'-factor is: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent, robust assay suitable for HTS[18][19][20]. |
| 0 to 0.5 | Marginal assay; may require further optimization[18][20]. |
| < 0 | Unsuitable for screening; poor separation between controls[18]. |
A pilot screen on a small, representative set of plates is performed to confirm the Z'-factor is consistently ≥ 0.5 before proceeding to the full-scale screen[21].
Detailed HTS Protocol: Primary Screen for Enzyme Inhibitors
This protocol is optimized for a 384-well microplate format, a standard for HTS campaigns.
4.1. Reagent Preparation
| Reagent | Preparation Details | Storage |
| Assay Buffer | 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20. Causality: This buffer composition is a common starting point providing stable pH, physiological salt concentration, a reducing agent (DTT) to maintain enzyme integrity, and a detergent (Tween-20) to prevent aggregation. | 4°C |
| Enzyme Stock | Prepare a 2X working solution of the target enzyme in cold Assay Buffer. Causality: A 2X solution allows for the addition of an equal volume of substrate to initiate the reaction. | On ice during use |
| Substrate Stock | Prepare a 2X working solution of the fluorogenic substrate in Assay Buffer. Causality: The concentration should be 2X the final desired concentration (e.g., 2x Km). | Protect from light |
| Positive Control | A known, potent inhibitor of the target enzyme at a concentration of 20X its IC90. | -20°C |
| Compound Plates | Library of this compound analogs, typically at 1 mM in 100% DMSO. | -20°C |
4.2. Assay Procedure (384-Well Plate)
The following steps outline a typical automated liquid handling workflow.
| Step | Action | Volume | Details & Rationale |
| 1 | Compound Dispensing | 100 nL | Use an acoustic dispenser (e.g., ECHO) or pin tool to transfer compounds from the source plate to the assay plate. This results in a 10 µM final concentration in a 10 µL assay volume. |
| 2 | Control Dispensing | 100 nL | Dispense 100% DMSO into negative control wells (max signal) and the positive control inhibitor into positive control wells (min signal). |
| 3 | Enzyme Addition | 5 µL | Add 2X enzyme solution to all wells except for the "no enzyme" background controls. |
| 4 | Pre-incubation | N/A | Incubate the plate for 15 minutes at room temperature. Causality: This allows the library compounds to bind to the enzyme before the substrate is introduced, which is critical for identifying time-dependent or slow-binding inhibitors. |
| 5 | Reaction Initiation | 5 µL | Add 2X substrate solution to all wells to start the enzymatic reaction. |
| 6 | Incubation | N/A | Incubate for 30-60 minutes at room temperature, protected from light. Causality: This duration should be within the linear phase of the reaction as determined during assay development. |
| 7 | Signal Reading | N/A | Read the fluorescence intensity on a compatible plate reader (e.g., Excitation: 360 nm, Emission: 460 nm for AMC-based substrates). |
4.3. Plate Layout
A robust plate map is essential for quality control.
Caption: Standard 384-well HTS plate map with dedicated control columns.
Data Analysis and Hit Identification
-
Normalization: Raw fluorescence data from each plate is normalized to the on-plate controls:
-
Percent Inhibition (%) = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))
-
-
Hit Selection: A "hit" is defined as a compound that meets a specific activity threshold. A common starting point is a percent inhibition value greater than three standard deviations above the mean of the library compound distribution. For example, any compound exhibiting >50% inhibition might be selected as a primary hit.
Hit Confirmation and Triage Workflow
An initial hit from a primary screen is not a validated lead[9]. A rigorous triage process is mandatory to eliminate false positives and prioritize the most promising chemical matter for further development[22][23][24].
Caption: A typical workflow for triaging hits from a primary HTS campaign.
Key Triage Steps:
-
Hit Confirmation: Re-test the primary hits from the original screening plate to ensure the activity is reproducible[22][24].
-
Dose-Response Analysis: Purchase or re-synthesize the confirmed hits as dry powders. Test them in the primary assay across a range of concentrations (e.g., 8-10 points) to generate an IC50 curve, which quantifies the compound's potency[22].
-
Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology or mechanism but measures the same biological endpoint[21][22]. This is crucial for ruling out technology-specific artifacts (e.g., compound auto-fluorescence).
-
Counter-Screens: Screen hits against related enzymes to assess selectivity. This helps prioritize compounds that are specific for the target of interest[9]. Computational filtering for Pan-Assay Interference Compounds (PAINS) should also be performed.
-
Initial SAR: If several hits belong to the same chemical series, test commercially available analogs to build an early understanding of the Structure-Activity Relationship (SAR)[21].
By following this structured HTS and triage protocol, researchers can efficiently and confidently identify novel, validated enzyme inhibitors from libraries of this compound analogs, providing high-quality starting points for drug discovery programs.
References
-
Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ResearchGate. Available at: [Link]
-
Besant, J. D., Attayek, P. J., & Hinds, M. G. (2003). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Available at: [Link]
-
Lounsbury, N. W., & Harris, K. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]
-
Lounsbury, N. W., & Harris, K. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]
-
Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. NCBI. Available at: [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Michigan State University. Available at: [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Available at: [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
Taveras, A. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
-
Switchback Bio. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Switchback Bio. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
On HTS. (2023). Z-factor. On HTS. Available at: [Link]
-
Reynolds, C. H. (2012). Hit Triage Using Efficiency Indices after Screening of Compound Libraries in Drug Discovery. ResearchGate. Available at: [Link]
-
Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Pelago Bioscience. Available at: [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. NCBI Bookshelf. Available at: [Link]
-
Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience. Available at: [Link]
-
Patsnap Synapse. (2025). How To Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap. Available at: [Link]
-
Sinsabaugh, R. L. (2012). Microplate Enzyme Assay Using Fluorescence. University of New Mexico. Available at: [Link]
-
Ciuffreda, P., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available at: [Link]
-
Neumann, L., et al. (2004). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. Available at: [Link]
-
Teos. (2024). Pharmacological activity of furan derivatives. Teos. Available at: [Link]
-
Yuan, H., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]
-
Khan, I., et al. (2021). Synthesis of benzo[b]furan cyanide derivatives. ResearchGate. Available at: [Link]
-
Al-Ostath, A. I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Asadi, S., & Abdollahi, M. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available at: [Link]
-
De Vita, D., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]
-
Tiyaboonchai, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Singh, R., & Singh, P. (2024). Furan: A Promising Scaffold for Biological Activity. Innovative Journal of Medical and Health Science. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-cyanofuran-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-cyanofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and improve the yield and purity of your synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable substituted furan derivative, a class of compounds prevalent in bioactive natural products and pharmaceuticals. The 2,4-substitution pattern presents a synthetic challenge, requiring careful regioselective control. While multiple strategies exist for the synthesis of disubstituted furans, a common and effective approach for introducing the cyano group onto the furan ring is through a palladium-catalyzed cross-coupling reaction. This guide will focus on the likely and most adaptable synthetic route: the palladium-catalyzed cyanation of a halogenated furan precursor, specifically Methyl 4-bromofuran-2-carboxylate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via palladium-catalyzed cyanation.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?
A1: Low to no yield in a palladium-catalyzed cyanation is a frequent issue that can typically be traced back to a few critical factors related to the catalyst's activity and the reaction environment.
-
Catalyst Inactivation: The palladium catalyst is susceptible to deactivation by excess cyanide ions, which can poison all intermediates in the catalytic cycle.[1] This is one of the most common reasons for failed or low-yielding reactions. Ensure you are using the correct stoichiometry of your cyanide source.
-
Inactive Catalyst Precursor: Some palladium sources, like Pd(OAc)₂, require in-situ reduction to the active Pd(0) species. This activation step can be hindered by the presence of cyanide. Using a pre-catalyst that readily forms the active species, such as a palladacycle, can be more effective.[1]
-
Presence of Moisture: Many cyanation reactions are sensitive to water. Moisture can lead to the hydrolysis of the cyanide source, forming hydrogen cyanide (HCN), which can react with and deactivate the Pd(0) catalyst.[2] It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Poor Quality of Starting Material: The purity of your Methyl 4-bromofuran-2-carboxylate is critical. Impurities from its synthesis can interfere with the palladium catalyst. It is advisable to purify the starting material by column chromatography or recrystallization before use.
Solution Workflow:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use freshly distilled or commercially available anhydrous solvents. Handle all reagents under an inert atmosphere.
-
Optimize Cyanide Source and Stoichiometry: If using a highly soluble cyanide source like KCN, consider switching to a less soluble one like Zinc Cyanide (Zn(CN)₂). The slow dissolution of Zn(CN)₂ can help maintain a low concentration of free cyanide in the solution, preventing catalyst poisoning.
-
Change Palladium Source/Ligand: If using Pd(OAc)₂ or a similar precursor, consider switching to a more robust pre-catalyst. Experiment with different phosphine ligands to find one that promotes the desired reaction and stabilizes the catalyst.
-
Verify Starting Material Purity: Analyze your Methyl 4-bromofuran-2-carboxylate by NMR or GC-MS to confirm its purity.
Q2: My reaction mixture is turning black, and I'm isolating a tar-like substance instead of my product. What is happening?
A2: The formation of black, insoluble material, often referred to as "palladium black" or polymeric byproducts, points towards catalyst decomposition or side reactions involving the furan ring.
-
Catalyst Decomposition: At elevated temperatures or with certain ligand combinations, the palladium catalyst can decompose into palladium black, which is catalytically inactive.
-
Furan Ring Polymerization: Furan and its derivatives are known to be sensitive to acidic conditions and can polymerize.[3] While the cyanation reaction is typically run under basic or neutral conditions, localized acidity could be an issue.
-
Side Reactions of the Cyano Group: In the presence of trace water, the cyano group can be hydrolyzed to an amide or carboxylic acid, especially at higher temperatures.
Solutions:
-
Lower the Reaction Temperature: Many modern palladium-catalyzed cyanation protocols can be run at milder temperatures (room temperature to 40 °C), which can prevent catalyst decomposition.[4]
-
Degas Solvents Thoroughly: Oxygen can also contribute to catalyst degradation. Ensure your solvents are properly degassed before use.
-
Buffer the Reaction: If you suspect acidity issues, the addition of a non-coordinating base might be beneficial, although care must be taken not to interfere with the catalysis.
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction. Once the starting material is consumed, work up the reaction immediately to prevent product degradation or polymerization.
Q3: I see multiple spots on my TLC plate that are difficult to separate. What are these likely byproducts?
A3: The presence of multiple spots suggests the formation of side products. In this synthesis, common byproducts could include:
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Hydrolysis Products: If moisture is present, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, or the newly formed nitrile could be hydrolyzed to an amide.
-
Homocoupling of the Starting Material: A small amount of the bromo-furan starting material may homocouple to form a biphenyl-like dimer.
-
Protodebromination: The bromo group might be replaced by a hydrogen atom, leading to the formation of Methyl furan-2-carboxylate.
Identification and Purification Strategies:
-
Analytical Techniques: Use LC-MS to get the molecular weights of the byproducts, which can help in their identification. 1H NMR of the crude mixture can also reveal the presence of unreacted starting material or other known byproducts.
-
Chromatography Optimization: For purification, flash column chromatography on silica gel is standard. If isomers or byproducts with similar polarity are present, try using a different solvent system with varying polarity gradients. Sometimes, switching the stationary phase (e.g., to alumina) can improve separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for purification.
Frequently Asked Questions (FAQs)
Q: What is the best way to prepare the precursor, Methyl 4-bromofuran-2-carboxylate?
A: The synthesis of Methyl 4-bromofuran-2-carboxylate can be challenging. A patent application suggests that its synthesis via bromination can be expensive and low-yielding.[5] A common route would be the bromination of Methyl furan-2-carboxylate. However, direct bromination can lead to a mixture of isomers. A more controlled approach might involve the synthesis of a 2,4-disubstituted furan from acyclic precursors, which offers better regioselectivity.[6][7]
Q: Which cyanide source is best for this reaction?
A: The choice of cyanide source is critical for both safety and reactivity.
| Cyanide Source | Pros | Cons |
| KCN or NaCN | Inexpensive, highly reactive. | Highly toxic, high solubility can lead to catalyst poisoning.[1] |
| Zn(CN)₂ | Less toxic, lower solubility reduces catalyst poisoning.[4] | Can be less reactive, may require higher temperatures. |
| K₄[Fe(CN)₆] | Non-toxic, environmentally benign.[1][8] | Often requires specific conditions and ligands to be effective. |
| Acetone Cyanohydrin | Can be used under milder conditions. | Can be a source of HCN, requiring careful handling. |
For initial attempts, Zinc Cyanide (Zn(CN)₂) is often a good starting point due to its balance of reactivity and lower risk of catalyst deactivation.[4]
Q: What are the essential safety precautions when working with cyanide compounds?
A: All cyanide compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety goggles.
-
Avoid Acid: Never mix cyanide salts with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas.
-
Quenching: After the reaction, any residual cyanide should be quenched before workup. A common method is to add an aqueous solution of sodium hypochlorite (bleach) and a base like sodium hydroxide to oxidize the cyanide to the much less toxic cyanate.
-
Waste Disposal: Dispose of all cyanide-containing waste according to your institution's hazardous waste protocols.
Q: How can I confirm the structure of my final product?
A: A combination of analytical techniques should be used to confirm the identity and purity of this compound.
-
NMR Spectroscopy: 1H and 13C NMR will confirm the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: A strong, sharp peak around 2230 cm-1 will confirm the presence of the nitrile (C≡N) group.
Experimental Protocols & Workflows
Proposed Protocol: Palladium-Catalyzed Cyanation of Methyl 4-bromofuran-2-carboxylate
Note: This is a generalized procedure and may require optimization for your specific setup and reagents.
Materials:
-
Methyl 4-bromofuran-2-carboxylate
-
Zinc Cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-bromofuran-2-carboxylate (1.0 eq), Zinc Cyanide (0.6 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed DMF via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Padwa, A., G. D. Kennedy, G. E. K. M. S. S. Murphree, and F. R. Yeske. "A Sulfone-Based Strategy for the Preparation of 2,4-Disubstituted Furan Derivatives." The Journal of Organic Chemistry, 1992. [Link]
-
Sahoo, S. S., P. Kataria, and R. Kontham. "Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones." Organic & Biomolecular Chemistry, 2024. [Link]
-
Katritzky, A. R., et al. "Synthesis of 2,4-disubstituted furans and 4,6-diaryl-substituted 2,3-benzo-1,3a,6a-triazapentalenes." Arkivoc, 2004. [Link]
-
Donohoe, T. J., et al. "An expedient route to substituted furans via olefin cross-metathesis." PNAS, 2008. [Link]
-
Padwa, A., et al. "A Sulfone-Based Strategy for the Preparation of 2,4-Disubstituted Furan Derivatives." Request PDF, 1992. [Link]
-
Grushin, V. V. "Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes." PubMed, 2008. [Link]
-
Cohen, D. T., and S. L. Buchwald. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015. [Link]
-
Thomas, A., and A. G. G. Pillai. "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." RSC Advances, 2020. [Link]
-
Anderson, K. W., et al. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Angewandte Chemie, 2014. [Link]
- "Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
Sources
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- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. thieme-connect.de [thieme-connect.de]
Common byproducts in the synthesis of "Methyl 4-cyanofuran-2-carboxylate" and their removal
Welcome to the technical support center for the synthesis of Methyl 4-cyanofuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. We will address frequently asked questions and provide detailed troubleshooting guides to help you identify and remove common byproducts, ensuring the purity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable synthetic route for this compound?
A common and effective route involves a three-step process starting from 4,5-dibromofuran-2-carboxylic acid.[1] The sequence is as follows:
-
Selective Debromination: Removal of the bromine atom at the 5-position of 4,5-dibromofuran-2-carboxylic acid using zinc powder to yield 4-bromofuran-2-carboxylic acid.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester, Methyl 4-bromofuran-2-carboxylate, typically using methanol with an acid catalyst like sulfuric acid.
-
Cyanation: A palladium-catalyzed substitution of the bromine atom with a cyano group using a cyanide source like zinc cyanide (Zn(CN)₂) to afford the final product.[1]
Q2: I've completed the synthesis, but my yield is low and the product is an impure, dark-colored oil. What are the likely culprits?
This is a common issue often pointing to the formation of polymeric, tarry byproducts. The furan ring system is sensitive to strong acids and high temperatures.[2][3][4] During the acid-catalyzed esterification step, protonation of the furan ring can initiate polymerization or ring-opening, leading to the formation of dark, intractable tars.[3][4] Additionally, incomplete reactions at any of the three stages will contribute to a lower yield of the desired product and a more complex mixture to purify.
Q3: What are the most probable molecular byproducts I should expect to see in my crude product mixture?
Based on the synthetic route described, you should be vigilant for the following impurities:
-
Methyl 4-bromofuran-2-carboxylate: The direct precursor to your final product. Its presence indicates an incomplete cyanation reaction.
-
4-cyanofuran-2-carboxylic acid: This results from the hydrolysis of the methyl ester, either during the reaction workup or if water was present in the reaction.
-
Methyl 4-(aminocarbonyl)furan-2-carboxylate (the amide): Partial hydrolysis of the nitrile group can lead to the formation of the corresponding amide. This can occur under both acidic or basic conditions if water is present.[5]
-
4-bromofuran-2-carboxylic acid: If the esterification step was not quantitative, this starting material may persist.
Troubleshooting Guide for Common Issues
This section provides a structured approach to diagnosing and resolving specific experimental challenges.
Problem 1: The cyanation reaction is sluggish or incomplete, with significant starting material (Methyl 4-bromofuran-2-carboxylate) remaining.
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Inactivation | The Palladium catalyst (e.g., Pd(PPh₃)₄) can be sensitive to air and moisture. Solution: Ensure you are using a fresh, high-quality catalyst under a strict inert atmosphere (Argon or Nitrogen). Degas your solvent (e.g., DMF) thoroughly before use. |
| Insufficient Temperature | The cyanation reaction requires heating to proceed at a reasonable rate.[1] Solution: Ensure your reaction is maintained at the recommended temperature (e.g., 80 °C). Calibrate your heating mantle or oil bath to confirm accuracy. |
| Poor Reagent Quality | Zinc cyanide quality can vary. It can also be deactivated by moisture. Solution: Use anhydrous zinc cyanide. If necessary, dry it in a vacuum oven before use. Ensure the stoichiometry of your reagents is correct. |
| Presence of Water | Water can interfere with the catalytic cycle and hydrolyze the product or starting material. Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before setting up the reaction. |
Problem 2: My final product is contaminated with acidic impurities, such as 4-cyanofuran-2-carboxylic acid.
| Potential Cause | Explanation & Recommended Solution |
| Ester Hydrolysis | The methyl ester can be hydrolyzed back to the carboxylic acid during the aqueous workup, especially if the conditions become too acidic or basic for a prolonged period. Solution: Perform the aqueous workup efficiently and at a low temperature if possible. Neutralize the reaction mixture carefully. To remove the acidic byproduct, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylate salt will partition into the aqueous layer. |
| Incomplete Esterification | If the preceding esterification step did not go to completion, the unreacted 4-bromofuran-2-carboxylic acid could be carried over and subsequently converted to 4-cyanofuran-2-carboxylic acid. Solution: Ensure the esterification reaction goes to completion by monitoring via TLC. If acidic impurities persist, an acid-base extraction as described above is the most effective removal method. |
Problem 3: I've isolated a byproduct that I suspect is the amide (Methyl 4-(aminocarbonyl)furan-2-carboxylate).
| Potential Cause | Explanation & Recommended Solution |
| Partial Nitrile Hydrolysis | The nitrile group is susceptible to hydrolysis to an amide intermediate, and subsequently to a carboxylic acid.[5] This can be catalyzed by acid or base in the presence of water. Solution: This byproduct can be challenging to remove as its polarity is often similar to the desired product. Meticulous purification by flash column chromatography is the most reliable method. Careful control of pH during workup can minimize its formation. |
Experimental Workflows & Purification Protocols
Workflow: Synthesis Pathway and Byproduct Formation
The following diagram illustrates the key steps in the synthesis of this compound and highlights the stages where common impurities are likely to form.
Caption: Synthesis workflow and points of byproduct formation.
Troubleshooting Decision Tree
Use this diagram to diagnose the identity of impurities based on your analytical data.
Caption: Decision tree for identifying and addressing impurities.
Protocol 1: Purification by Flash Column Chromatography
This is the most robust method for separating the target compound from both less polar (starting material) and more polar (amide, acid) byproducts.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel (SiO₂) by dissolving the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica, and then removing the solvent under reduced pressure.
-
Column Packing: Dry pack or wet pack a glass column with silica gel using your starting eluent. A typical starting eluent would be a low-polarity mixture, such as 5-10% ethyl acetate in hexanes.
-
Loading and Elution: Carefully load the prepared slurry onto the top of the column. Begin elution with the low-polarity solvent system.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes). The less polar Methyl 4-bromofuran-2-carboxylate will elute first, followed by the desired product, this compound. More polar impurities like the amide or carboxylic acid will elute last or remain on the column.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Removal of Acidic Byproducts via Liquid-Liquid Extraction
This method is highly effective for removing carboxylic acid impurities.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 1-2 times. This will convert the acidic byproduct (4-cyanofuran-2-carboxylic acid) into its sodium salt, which is soluble in the aqueous layer.
-
Separation: Carefully separate the organic layer from the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the product, now free of acidic impurities.
References
- Smolecule. (2024). Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate.
- Purdue University. (2012). Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase. PMC - NIH.
- ScienceDirect. (2025). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods.
- YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy.
- BenchChem. (2025). Troubleshooting common side reactions in furan synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Unknown Source. (n.d.). Preparation and Properties of Furan.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
Sources
- 1. Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Purification of "Methyl 4-cyanofuran-2-carboxylate" by column chromatography
An In-Depth Technical Guide to the Purification of Methyl 4-cyanofuran-2-carboxylate by Column Chromatography
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals engaged in drug development and organic synthesis. Here, we address the specific challenges associated with the purification of this compound via column chromatography. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework of understanding, enabling you to troubleshoot and optimize this critical purification step effectively. Furan derivatives are key building blocks in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications and data integrity.[1][2]
This document moves beyond a simple set of instructions to explain the causality behind each step, ensuring a robust and reproducible methodology.
Compound Profile: this compound
Understanding the physicochemical properties of the target molecule is the foundation of a successful separation.
| Property | Data | Significance for Chromatography |
| Chemical Structure | ![]() | The molecule possesses a polar furan ring, a polar nitrile (-CN) group, and a polar ester (-COOCH₃) group, making it a moderately to highly polar compound.[1] |
| Molecular Formula | C₇H₅NO₃ | - |
| Molecular Weight | 151.12 g/mol | - |
| Appearance | Typically a beige or white solid.[3] | Physical state dictates the sample loading method (dry vs. wet loading). |
| Solubility | Generally soluble in organic solvents like ethyl acetate, dichloromethane, and acetone.[1] | Crucial for choosing the sample loading solvent and the mobile phase. The compound must be soluble in the eluent for chromatography to occur.[4] |
| Reactivity | The furan ring can be sensitive to strong acids, potentially leading to polymerization or degradation.[5] | The choice of stationary and mobile phases should avoid harsh acidic conditions. Prolonged exposure to silica gel (which is slightly acidic) can be a risk. |
Critical Safety Protocols: Handling Cyano Compounds
This compound contains a nitrile (cyano) group. While not as acutely toxic as inorganic cyanide salts, it demands rigorous safety procedures due to the potential for hazardous reactions and exposure.
Question: What are the mandatory safety precautions when handling this compound?
Answer:
-
Designated Work Area: All work must be conducted in a certified chemical fume hood.[6][7] This area should be clearly marked with a warning sign for cyanide compounds.
-
Avoid Acids: Never allow the compound or its waste to come into contact with acids. This can generate highly toxic hydrogen cyanide (HCN) gas.[7][8] Keep acid bottles out of the fume hood where you are working.
-
Personal Protective Equipment (PPE): Non-negotiable PPE includes:
-
Waste Disposal:
-
Decontamination: Clean any contaminated glassware or surfaces within the fume hood. First, use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[7]
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible.[6] Never work alone when handling high-hazard chemicals.[9]
Experimental Workflow: Column Chromatography Protocol
This section provides a detailed, step-by-step methodology for the purification process.
Caption: Workflow for Column Chromatography Purification.
1. Step: Selection of Stationary and Mobile Phase
The success of your separation is determined here. Thin-Layer Chromatography (TLC) is an indispensable tool for developing the right solvent system.[10]
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is the standard choice for normal-phase chromatography of polar molecules.[11][12]
-
Mobile Phase (Eluent) Development:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the dissolved crude product onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. Start with a non-polar solvent and gradually increase the proportion of a polar solvent. Good starting systems for this compound include Hexane:Ethyl Acetate and Dichloromethane:Ethyl Acetate.[13]
-
The ideal solvent system will give your target compound a Retention Factor (Rf) value between 0.25 and 0.35 .[14] This Rf value ensures the compound interacts sufficiently with the silica for good separation without taking excessively long to elute.[14]
-
2. Step: Column Packing
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.[15]
3. Step: Sample Loading (Dry Loading Recommended)
For solid samples or those that require a strong solvent for dissolution, dry loading is superior to wet loading as it prevents band broadening.[15]
-
Dissolve your crude this compound in a minimal amount of a low-boiling-point solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Gently and evenly add this powder to the top of your packed column.
-
Carefully add a protective layer of sand on top of the sample layer.[15]
4. Step: Elution and Fraction Collection
-
Carefully add your mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Open the stopcock and begin collecting the eluent in sequentially numbered test tubes or flasks. If using flash chromatography, apply gentle air pressure (1-2 psi) to accelerate the flow.[15]
-
Monitor the separation by collecting small spots from the fractions and running TLC plates.[10]
5. Step: Isolation
-
Once you have identified the fractions containing the pure product via TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format.
Question: My compound is not coming off the column. What should I do?
Answer: This is a classic sign that your mobile phase is not polar enough. The polar compound is adsorbing very strongly to the polar silica gel.[10]
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a 90:10 Hexane:Ethyl Acetate mixture, switch to 80:20, then 70:30, and so on. This increased polarity will compete more effectively for the binding sites on the silica and elute your compound.[4]
Question: My product eluted immediately after the solvent front with impurities. Why?
Answer: Your mobile phase is too polar. It is moving all components, regardless of their polarity, through the column too quickly, preventing any separation.[10]
-
Solution: You must restart the chromatography with a significantly less polar solvent system. Re-develop your method using TLC, aiming for that target Rf of 0.25-0.35.[14]
Question: The spots on my analysis TLC are streaking or "tailing". What does this mean?
Answer: Tailing indicates a problem with the interaction between your compound and the stationary phase.
-
Possible Causes & Solutions:
-
Sample Overload: The TLC plate (or the column itself) is overloaded. Try spotting a more dilute sample on the TLC. For the column, ensure you are not exceeding its capacity (a general rule is 1g of crude product per 20-100g of silica, depending on separation difficulty).
-
Compound Instability: The slightly acidic nature of silica gel may be causing degradation of your furan derivative.[16] If this is suspected, you can try using deactivated silica (by adding 1% triethylamine to your eluent) or switch to a different stationary phase like alumina.
-
High Polarity: Very polar compounds can sometimes streak. Adding a small amount of a slightly more polar solvent (e.g., a few drops of methanol in dichloromethane) to the eluent can sometimes resolve this, but be cautious as too much methanol can dissolve the silica.[13]
-
Question: The solvent flow has slowed to a stop. How can I fix it?
Answer: A blockage has likely occurred.
-
Possible Causes & Solutions:
-
Column Packed Too Tightly: This can happen with very fine silica particles. Applying gentle pressure (flash chromatography) is often necessary.
-
Precipitation: The compound may have crystallized/precipitated at the top of the column if it is not sufficiently soluble in the mobile phase. This is a serious issue. You may need to change the solvent system to one that dissolves all components well.[16]
-
Clogging at the Stopcock: The cotton or glass wool plug might be blocked. In a worst-case scenario, you may need to carefully push a thin wire up through the outlet to clear it, though this risks ruining the separation.[16]
-
Question: After purification, my yield is very low and I have a dark, insoluble material. What happened?
Answer: This strongly suggests polymerization or degradation of the furan ring. Furan and its derivatives are known to polymerize in the presence of acid.[5]
-
Cause & Prevention: Prolonged contact time with the acidic silica gel likely caused the degradation. To prevent this, aim for a faster purification (use flash chromatography). If the problem persists, consider using a neutral stationary phase like neutral alumina or deactivating the silica with a base (e.g., triethylamine) as mentioned previously.
Frequently Asked Questions (FAQs)
Q1: How much silica gel should I use for my column? A1: The ratio of silica gel to crude sample mass depends on the difficulty of the separation. For easy separations (large ΔRf between spots), a ratio of 20:1 to 30:1 is often sufficient. For difficult separations, this can increase to 100:1 or even higher.
Q2: What is the difference between isocratic and gradient elution? A2: Isocratic elution uses a single, unchanging solvent mixture throughout the entire process. This is suitable for simple separations where the compounds have similar polarities. Gradient elution involves gradually increasing the polarity of the mobile phase over time (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate). This is more effective for complex mixtures containing compounds with a wide range of polarities.
Q3: Can I use an alternative to silica gel for this polar compound? A3: Yes. If your compound proves unstable on silica, neutral or basic alumina are common alternatives.[11] For extremely polar, water-soluble compounds that do not retain on normal-phase columns, techniques like reversed-phase chromatography (using a non-polar stationary phase like C18-silica and polar solvents) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[17][18]
Q4: My compound is not UV-active. How can I see it on a TLC plate? A4: If your compound does not appear under a UV lamp, you will need to use a chemical stain. After developing the TLC plate, dip it into a staining solution and gently heat it with a heat gun. Common stains include:
-
Potassium Permanganate (KMnO₄): Stains compounds that can be oxidized (most organic compounds).
-
Ceric Ammonium Molybdate (CAM): A general-purpose stain that gives different colors for different functional groups.
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to temporarily appear as brown spots.
References
- Phenomenex (2025). GC Column Troubleshooting Guide.
-
ChemistryViews (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available at: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
- LSU Health Shreveport, Environmental Health & Safety (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- University of Windsor.
- International Labour Organization (2011). Cyano Compounds.
-
University College London, Safety Services (2021). Cyanide Compounds. Available at: [Link]
- Ali, M. Y., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research.
-
ResearchGate (2015). How can I select the solvent system for column chromatography?. Available at: [Link]
-
Chemistry For Everyone (2025). How To Choose Solvent System For Column Chromatography?. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]
- Reddit (2022).
- Columbia University.
- De, S., et al. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi.
-
ChemistryViews (2012). Tips and Tricks for the Lab: Column Choices. Available at: [Link]
- Biotage (2023).
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
- StudySmarter.
- Brucoli, F., et al. (2012). Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase. Bioorganic & Medicinal Chemistry.
- UCLA Physics & Astronomy.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
- ResearchGate (2025).
- StudySmarter.
- CP Lab Safety.
- Maccari, R., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
- ResearchGate (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
- Google Patents (2023). US20230339876A1 - Process for preparing aminofuranes.
- BenchChem (2025).
- Selleck Chemicals.
- Google Patents (2024). TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
- Wikipedia. 2-Furonitrile.
Sources
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. US20230339876A1 - Process for preparing aminofuranes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]
- 8. uwindsor.ca [uwindsor.ca]
- 9. lsuhsc.edu [lsuhsc.edu]
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- 13. Chromatography [chem.rochester.edu]
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Overcoming acid sensitivity of the furan ring during synthesis and workup
A Guide for Researchers on Overcoming the Acid Sensitivity of the Furan Ring During Synthesis and Workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen many talented researchers encounter challenges with the furan ring's notorious acid sensitivity. This guide is designed to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and overcome these issues in your own work. Furans are invaluable scaffolds in pharmaceuticals, natural products, and materials science, but their utility is matched by their fragility.[1][2][3][4]
This center is structured as a series of frequently asked questions and in-depth troubleshooting guides. We will move from understanding the core problem to implementing practical solutions in your synthesis and purification workflows.
Part 1: Frequently Asked Questions - Understanding the Instability
This section addresses the fundamental principles behind furan's reactivity.
Q1: Why is the furan ring so sensitive to acid?
A1: The furan ring's sensitivity stems from its pseudo-aromatic character.[5] While it has a delocalized π-electron system, the oxygen heteroatom makes it significantly more electron-rich and less aromatic than benzene.[6] This high electron density makes the α-carbons (positions 2 and 5) highly susceptible to protonation by acids.[7][8]
Once protonated, the aromaticity is broken, leading to a cascade of reactions, including:
-
Ring-Opening: The protonated furan can be attacked by nucleophiles (like water), leading to the formation of unstable furanols which rapidly open to form 1,4-dicarbonyl compounds.[7][8][9][10]
-
Polymerization: The reactive, protonated intermediates can act as electrophiles, attacking other neutral furan molecules. This initiates a chain reaction, leading to the formation of dark, insoluble polymeric materials often referred to as "humins."[1][11][12][13][14]
Electron-releasing substituents on the furan ring exacerbate this instability, while electron-withdrawing groups can offer some stability against acid-catalyzed degradation.[1][5]
Caption: Acid-catalyzed degradation pathways of the furan ring.
Q2: What are the visible signs of furan decomposition in my reaction?
A2: The most common sign is a dramatic color change. Reactions involving sensitive furans that are degrading often turn from pale yellow or colorless to deep brown or black. This is due to the formation of conjugated polymeric side products.[12] You may also observe the formation of insoluble, tar-like materials. On a TLC plate, degradation is often seen as a dark, immobile streak at the baseline.
Q3: Which common laboratory reagents and conditions are most dangerous for furans?
A3: You should be highly cautious with the following:
-
Strong Protic Acids: Concentrated mineral acids like HCl, H₂SO₄, and H₃PO₄ are extremely destructive and should generally be avoided.[15]
-
Lewis Acids: Strong Lewis acids used in reactions like Friedel-Crafts alkylations can readily trigger polymerization.[1]
-
Silica Gel: Standard silica gel is inherently acidic (pH ~6.0-7.0) due to surface silanol groups (Si-OH).[16][17] Prolonged exposure during column chromatography is a very common cause of decomposition and low recovery.[18]
-
Acidic Workup: Quenching a reaction with 1N HCl or other strong aqueous acids to neutralize a base or remove impurities can destroy the product before it's even extracted.[19]
Part 2: Troubleshooting Guide - Strategies for Synthesis and Workup
This section provides actionable solutions to specific problems encountered during experiments.
Synthesis: Choosing the Right Conditions
Q4: My reaction requires an acid catalyst. How can I proceed without destroying my furan-containing molecule?
A4: The key is to use the mildest acid possible that will still promote the desired reaction. The choice is highly substrate-dependent, but here are some proven strategies:
-
Use a Mild Lewis or Brønsted Acid: Instead of strong mineral acids, consider milder alternatives. For example, the Paal-Knorr synthesis of furans from 1,4-diketones can be effectively catalyzed by trifluoroacetic acid (TFA) or solid-supported acids like Amberlyst® 15, which can be easily filtered off.[20][21]
-
Non-Aqueous Conditions: Whenever possible, exclude water. Water can act as a nucleophile in ring-opening pathways.[7][11] The Paal-Knorr synthesis, for instance, works best under non-aqueous acidic conditions.[1]
-
Careful Temperature Control: Acid-catalyzed degradation is often accelerated at higher temperatures.[5] Run reactions at the lowest temperature that allows for a reasonable reaction rate.
Table 1: Comparison of Acidic Catalysts for Furan-Containing Molecules
| Catalyst Type | Examples | Compatibility with Furans | Key Considerations |
| Strong Protic Acids | Conc. H₂SO₄, HCl | Very Poor | Generally avoided; causes rapid polymerization and ring-opening.[15] |
| Mild Organic Acids | Acetic Acid, Trifluoroacetic Acid (TFA) | Moderate to Good | TFA is effective for some cyclizations like the Paal-Knorr.[20] Use sparingly. |
| Strong Lewis Acids | AlCl₃, FeCl₃ | Poor | Often too harsh; can promote Friedel-Crafts-type polymerization.[1] |
| Mild Lewis Acids | ZnCl₂, BF₃·OEt₂ | Moderate | Can be used for specific reactions like acylation, but require careful optimization.[1] |
| Solid-Supported Acids | Amberlyst® 15, Montmorillonite Clay | Good to Excellent | Highly recommended. Easy to remove by filtration, prevents acidic workup.[21] |
Workup: Safely Quenching and Extracting Your Product
Q5: My reaction is complete, but I need to neutralize a basic catalyst/reagent. How do I perform an acidic wash without decomposition?
A5: Avoid strong acids. The safest approach is to neutralize the reaction mixture before extraction.
Recommended Protocol: Neutralization & Extraction
-
Cool the Reaction: Before quenching, cool your reaction mixture to 0 °C in an ice bath to slow down potential degradation reactions.
-
Use a Buffered Quench: Instead of aqueous HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is the salt of a weak base and a strong acid, providing a mildly acidic pH (~4.6) sufficient to neutralize many organic bases without the harshness of a strong acid.
-
Alternative: Bicarbonate Wash: If you must remove an acidic catalyst, a careful wash with saturated aqueous sodium bicarbonate (NaHCO₃) is the standard method.[22] Add it slowly to control effervescence.
-
Minimize Contact Time: Perform the liquid-liquid extraction immediately after quenching. Do not let your organic layer sit in contact with an aqueous acidic phase for extended periods.
-
Brine Wash: Always finish with a wash using saturated aqueous sodium chloride (brine). This helps to remove residual water and can aid in breaking up emulsions.[19][22]
Purification: The Chromatography Challenge
Q6: I'm losing most of my compound during silica gel column chromatography. What is happening and how can I fix it?
A6: You are almost certainly observing acid-catalyzed decomposition on the silica surface.[18] The slightly acidic silanol groups are potent enough to degrade sensitive furans over the time it takes to run a column.
Solution 1: Deactivate the Silica Gel The most common and effective solution is to neutralize the acidic sites on the silica gel before purification.
Protocol: Preparing a Neutralized Silica Gel Slurry
-
Prepare Eluent with Base: Prepare your chosen eluent (e.g., 90:10 Hexanes:Ethyl Acetate) and add 0.5-1% triethylamine (TEA) or pyridine by volume.
-
Make the Slurry: In a beaker, add the required amount of silica gel.
-
Add Eluent: Slowly add the TEA-containing eluent to the silica gel while stirring to create a homogenous slurry.
-
Pack the Column: Pack your column with this basic slurry as you normally would.
-
Run the Column: Elute your column using the same eluent containing 0.5-1% TEA. The TEA will co-elute but is volatile and easily removed under reduced pressure.[23][24][25]
Solution 2: Use an Alternative Stationary Phase If your compound is also sensitive to base, or if neutralization is ineffective, consider switching your stationary phase entirely.
Table 2: Alternative Stationary Phases for Furan Purification
| Stationary Phase | Properties | Best For | Considerations |
| Neutral Alumina | pH ~7.0-8.0 | Good general alternative to silica.[25][26] | Can have different selectivity. Always screen by TLC first. |
| Basic Alumina | pH > 9.0 | Compounds that are stable to base but sensitive to acid. | May retain acidic functional groups. |
| Reversed-Phase Silica (C18) | Non-polar stationary phase | Purifying more polar furan derivatives using polar mobile phases (e.g., Water/Acetonitrile). | Requires different solvent systems and can be more expensive. |
| Florisil® | Magnesium silicate, slightly basic | Alternative to alumina. | Good for moderately polar compounds. |
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Start -> TLC_Silica; TLC_Silica -> Streaking; Streaking -> Neutralize [label="Yes"]; Streaking -> Standard [label="No"]; Neutralize -> End; Standard -> End; TLC_Silica -> Alternative [label="If Neutralization Fails", style=dashed, color="#5F6368"]; Alternative -> End; }
Caption: Decision workflow for purifying acid-sensitive furans.
References
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.[Link]
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology (RSC Publishing).[Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.[Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. ResearchGate.[Link]
-
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering.[Link]
-
(PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate.[Link]
-
General scheme of the study of furan stability. ResearchGate.[Link]
-
(PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate.[Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.[Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI.[Link]
-
Furan: Alkylation, Synthesis & Properties. StudySmarter.[Link]
-
Silica Gel for Column Chromatography. NACALAI TESQUE, INC.[Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal.[Link]
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.[Link]
-
(PDF) The behaviour of furan derivatives in polymerization reactions. ResearchGate.[Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.[Link]
-
Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. ACS Publications.[Link]
-
Furan - Wikipedia. Wikipedia.[Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit r/Chempros.[Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.[Link]
-
Are there alternatives for silica for column chromatography? ResearchGate.[Link]
-
Alternatives to silica gel or alternative method of purification? Reddit r/chemistry.[Link]
-
Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Pure.[Link]
-
Chemistry and Therapeutic Aspect of Furan: A Short Review. ResearchGate.[Link]
-
Furan synthesis. Organic Chemistry Portal.[Link]
-
Disconnecting with a sneaky furan? YouTube.[Link]
-
Mod-30 Lec-34 Furan Synthesis. YouTube.[Link]
- Acid catalyst system for furan resins of filler containing acid salts.
-
Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare.[Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.[Link]
-
Chemical Compatibility Guide. Mykin Inc.[Link]
-
Chemical Compatibility Chart. CPVC.[Link]
-
Chemical Compatibility Database. Cole-Parmer.[Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate.[Link]
-
Methods for the determination of furan in food. JRC Publications Repository.[Link]
-
Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. ResearchGate.[Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.[Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 4. oled-intermediates.com [oled-intermediates.com]
- 5. researchgate.net [researchgate.net]
- 6. Furan - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US3700604A - Acid catalyst system for furan resins of filler containing acid salts - Google Patents [patents.google.com]
- 16. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 17. silicycle.com [silicycle.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. rtong.people.ust.hk [rtong.people.ust.hk]
- 23. Chromatography [chem.rochester.edu]
- 24. reddit.com [reddit.com]
- 25. reddit.com [reddit.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Substituted Furans
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of regioselective furan synthesis. Furans are privileged heterocyclic motifs in natural products and pharmaceuticals, but achieving specific substitution patterns can be a significant synthetic hurdle. This resource provides in-depth troubleshooting guides, FAQs, and optimized protocols to address common challenges in the field.
Section 1: The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a cornerstone of furan chemistry.[1] While robust, its application to unsymmetrical precursors introduces significant challenges in regiocontrol.
Troubleshooting Guide: Paal-Knorr Synthesis
Q1: I am getting a mixture of regioisomers when using an unsymmetrical 1,4-dicarbonyl compound. How can I control the outcome?
A1: This is the most common challenge in the Paal-Knorr synthesis. The reaction proceeds via protonation of one carbonyl, followed by enolization of the other and a rate-determining nucleophilic attack to form the hemiacetal intermediate.[2][3] The initial protonation and subsequent cyclization are directed by a combination of steric and electronic factors.
-
Causality (Steric Effects): The cyclization pathway will preferentially involve the less sterically hindered carbonyl group. The transition state for the ring closure is sensitive to steric crowding, making this a powerful directing factor. Analyze the substituents adjacent to your two carbonyl groups; the hydroxyl group of the enol will preferentially attack the carbonyl with smaller or less bulky neighbors.[4]
-
Causality (Electronic Effects): The more nucleophilic enol will form preferentially, and the more electrophilic carbonyl will be attacked. An electron-donating group will favor enolization at the adjacent carbonyl, while an electron-withdrawing group will make the carbonyl it's attached to more electrophilic and thus a better target for cyclization.
-
Solution Strategy:
-
Analyze Your Substrate: Predict the major isomer by evaluating the steric and electronic environment of the dicarbonyl.
-
Modify the Substrate: If possible, introduce a bulky protecting group or a temporary directing group to force the reaction down a single pathway.
-
Optimize Conditions: While regioselectivity is often substrate-controlled, exploring a range of milder acid catalysts (see Q2) can sometimes improve the ratio by minimizing competing side reactions that might scramble the outcome.
-
Q2: My reaction is producing low yields and a significant amount of black tar. What's causing this and how can I fix it?
A2: Tar formation is a clear sign of product or starting material degradation, typically caused by the harsh reaction conditions often employed in traditional Paal-Knorr protocols.[5] Furans, especially those with electron-releasing substituents, are prone to polymerization under strongly acidic conditions.[6][7]
-
Causality: Strong protic acids (e.g., concentrated H₂SO₄) and prolonged high temperatures can protonate the synthesized furan ring, activating it towards electrophilic attack by another furan molecule, leading to oligomers and insoluble tar.[6][7]
-
Solution Strategy:
-
Switch to Milder Catalysts: Replace strong mineral acids with milder alternatives. This is the most effective solution.
-
Employ Anhydrous Conditions: Ensure all reagents and solvents are dry. Water can promote ring-opening and other side reactions.[6] Using a Dean-Stark trap to remove water as it forms is highly effective.[5]
-
Reduce Temperature & Time: Monitor the reaction closely (e.g., by TLC) and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic medium.[6]
-
Data Summary: Catalyst & Condition Optimization
| Catalyst | Typical Loading | Conditions | Advantages & Notes |
| H₂SO₄ | Catalytic | Conventional heating, often >100 °C | Prone to charring, low yields with sensitive substrates.[5] |
| p-TsOH | 5 mol% | Reflux in Toluene with Dean-Stark trap | Gold standard for balancing reactivity and minimizing degradation.[5] |
| Sc(OTf)₃, Bi(NO₃)₃ | Catalytic | Milder temperatures | Lewis acids can be effective and avoid harsh protic conditions.[2] |
| Microwave | None or catalytic acid | 140 °C, 3-5 min | Drastically reduces reaction time, often preventing polymerization. Can sometimes proceed without any acid catalyst.[5] |
Logical Workflow for Paal-Knorr Troubleshooting
Caption: Decision tree for troubleshooting Paal-Knorr synthesis.
Section 2: The Feist-Benary Furan Synthesis
This classic method involves the base-mediated condensation of an α-halo ketone with a β-dicarbonyl compound.[8][9] It offers a different substitution pattern than the Paal-Knorr, but regioselectivity is still a key challenge, dependent on the interplay between the two starting materials and the base.
Troubleshooting Guide: Feist-Benary Synthesis
Q1: My Feist-Benary reaction is giving a low yield of the desired furan and multiple side products. What is the likely cause?
A1: The Feist-Benary synthesis is a sequence of steps: enolate formation, nucleophilic substitution (Sₙ2), cyclization, and dehydration.[8][10] A failure at any step can lead to problems.
-
Causality (Base Choice): The choice of base is critical. Strong bases like NaOH or alkoxides can hydrolyze ester functionalities on the β-dicarbonyl substrate or promote self-condensation side reactions.[10]
-
Causality (Reaction Pathway Competition): The intermediate formed after the initial Sₙ2 attack is a 1,4-dicarbonyl-type compound. Under certain conditions (especially if acidic impurities are present or during a heated workup), this intermediate can undergo a Paal-Knorr type cyclization, leading to a different regioisomer than expected.[11]
-
Solution Strategy:
-
Use a Mild Base: Employ non-nucleophilic, mild organic bases like pyridine or triethylamine (Et₃N). These are generally sufficient to deprotonate the β-dicarbonyl without causing hydrolysis.[8][10]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50–100 °C). Overheating can promote side reactions and decomposition.[10]
-
Choose the Right Halide: The reactivity of the α-halo ketone follows the order I > Br > Cl.[8] While bromoacetones are common, chloroacetone is often sufficient and more stable. Iodo-compounds can sometimes lead to unwanted side reactions.[10]
-
Q2: How can I predict and control the regioselectivity of the furan product?
A2: The final substitution pattern is determined by which carbon of the β-dicarbonyl enolate attacks the α-halo ketone and the subsequent mode of cyclization.
-
Causality: The reaction begins with the deprotonation of the most acidic proton on the β-dicarbonyl compound to form the nucleophilic enolate.[8][10] This enolate then attacks the α-carbon of the halo-ketone in an Sₙ2 fashion. The subsequent intramolecular cyclization and dehydration yield the furan. The regioselectivity is therefore locked in by this initial Sₙ2 step and the final dehydration.
-
Solution Strategy:
-
Substrate Selection: The structure of the final furan is directly mapped from the starting materials. Carefully select your α-halo ketone and β-dicarbonyl to build the desired substitution pattern. For example, using ethyl acetoacetate and chloroacetone will reliably produce an ethyl furan-3-carboxylate.[8]
-
Solvent Choice: Polar aprotic or alcoholic solvents are typically used.[8] Polar aprotic solvents (e.g., DMF, THF) can accelerate the initial Sₙ2 reaction, potentially improving yields.[12]
-
Experimental Workflow: Feist-Benary Synthesis
Caption: General experimental workflow for the Feist-Benary synthesis.
Section 3: Modern Metal-Catalyzed Furan Syntheses
Transition metal catalysis offers powerful and often highly regioselective routes to complex furans that are inaccessible through classical methods. These reactions, however, come with their own set of challenges, primarily related to catalyst activity, stability, and substrate scope.
Troubleshooting Guide: Metal-Catalyzed Methods
Q: I am attempting a metal-catalyzed cycloaddition to form a polysubstituted furan, but the reaction is inefficient and gives a complex mixture. Where should I start troubleshooting?
A: Regiocontrol in these reactions is dictated by the catalyst and the electronic nature of the substrates, proceeding through mechanisms fundamentally different from classical methods.
-
Causality (Catalyst is Key): The choice of metal (e.g., Co, Rh, Ru, Pd, Cu, Au) and its ligand sphere is the single most important factor.[13] For instance, certain Co(II)-porphyrin complexes catalyze a tandem radical addition of α-diazocarbonyls to alkynes, affording 2,3,5-trisubstituted furans with complete regioselectivity via a metalloradical pathway.[14] In contrast, Rh₂(OAc)₄ catalysts might favor a different, ionic pathway that could yield different products.[14]
-
Solution Strategy:
-
Consult Specific Literature: There is no "one-size-fits-all" catalyst. The optimal choice is highly dependent on the desired substitution pattern and the specific substrates (e.g., alkynes, diazo compounds, enones). Authoritative reviews and primary literature are your best guide.[13][15]
-
Substrate Electronics: The electronic properties of your starting materials are critical. In Rh₂-catalyzed cycloadditions of arylacetylenes with α-diazocarbonyls, electron-rich arylacetylenes are more effective as they stabilize the key zwitterionic intermediate.[14] If your substrate is electron-deficient, it may perform poorly, necessitating a switch to a different catalytic system, like the Co(II)-metalloradical approach which is tolerant of a wider range of electronics.[14]
-
** rigorously Exclude Air/Moisture:** Many organometallic catalysts are sensitive to oxygen and water. Ensure reactions are run under an inert atmosphere (Argon or Nitrogen) with properly dried solvents and reagents.
-
General FAQs & Purification
Q: My furan product seems to decompose on silica gel during column chromatography. What are my options?
A: This is a common issue. The acidic nature of standard silica gel can catalyze the polymerization or ring-opening of sensitive furans.[6]
-
Solution 1 (Neutralize Silica): Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica surface.
-
Solution 2 (Use Alternative Media): Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Solution 3 (Avoid Chromatography): If the product is sufficiently volatile and thermally stable, vacuum distillation is an excellent purification method that avoids contact with solid supports.[6] For non-volatile compounds, recrystallization may be an option.
Detailed Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol is adapted from a standard procedure utilizing p-TsOH with a Dean-Stark trap to ensure anhydrous conditions and minimize degradation.[5]
Reagents & Setup:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%).[5]
Reaction:
-
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL).
-
Continue refluxing for 4-6 hours or until no more water is collected.[5]
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting product is often pure enough for many applications, but can be distilled for higher purity.
Protocol 2: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
This protocol is a representative example of the Feist-Benary synthesis using a mild organic base.[8][14]
Reagents & Setup:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and triethylamine (1.2 eq).[14]
Reaction:
-
Slowly add chloroacetone (1.0 eq) to the mixture.[8]
-
Heat the reaction mixture to reflux and maintain for 4 hours.[8]
-
Cool the reaction mixture to room temperature.
Workup and Purification:
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.[8]
References
- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. Benchchem.
- Technical Support Center: Enhancing Regioselectivity in Furanone Synthesis. Benchchem.
-
Cui, X., et al. (2012). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls. Journal of the American Chemical Society. [Link]
- Feist-Benary synthesis of furan. Química Organica.org.
- Technical Support Center: Optimization of Paal-Knorr Furan Synthesis. Benchchem.
- Paal-Knorr Synthesis. Alfa Chemistry.
-
Paal–Knorr synthesis. Wikipedia. [Link]
- Feist-Bénary Reaction. Alfa Chemistry.
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
- Troubleshooting common side reactions in furan synthesis. Benchchem.
-
Peng, X., et al. (2016). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between α-Haloketones and β-Dicarbonyl Compounds. ResearchGate. [Link]
-
Regioselective Synthesis of Highly Functionalized Furans Through the RuII-Catalyzed [3+2] Cycloaddition of Diazodicarbonyl Compounds. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
Metal-Catalyzed Furan Synthesis. A Review. ResearchGate. [Link]
-
Fukuda, Y., et al. (1991). Synthesis of substituted furans by palladium-catalyzed cyclization of acetylenic ketones. The Journal of Organic Chemistry. [Link]
-
Synthesis of Furans. Organic Chemistry Portal. [Link]
-
How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses?. Chemistry Stack Exchange. [Link]
Sources
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. Feist-Benary synthesis of furan [quimicaorganica.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Furan synthesis [organic-chemistry.org]
- 14. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Cyanation of Furan-2-carboxylates
Welcome to the technical support center for the cyanation of furan-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your experiments. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure your success.
Introduction: The Challenge and Opportunity
The cyanation of furan-2-carboxylates is a valuable reaction for introducing a nitrile group onto the furan scaffold, a common motif in pharmaceuticals and agrochemicals. The resulting cyanofuran derivatives are versatile intermediates for the synthesis of more complex molecules. However, this reaction is not without its challenges. The furan ring is sensitive to certain reaction conditions, and the presence of the electron-withdrawing carboxylate group influences the reactivity of the substrate. This guide will address common issues such as low yield, side reactions, and catalyst deactivation, providing you with the knowledge to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when performing the cyanation of furan-2-carboxylates.
Q1: What is the most common method for the cyanation of furan-2-carboxylates?
A1: The most prevalent and versatile method is the palladium-catalyzed cross-coupling reaction of a halogenated furan-2-carboxylate (typically a bromo- or iodo- derivative) with a cyanide source.[1] This approach offers good functional group tolerance and generally proceeds under milder conditions than older methods like the Sandmeyer or Rosenmund-von Braun reactions.[2]
Q2: Which position on the furan ring is most susceptible to halogenation for subsequent cyanation?
A2: The C5 position of furan-2-carboxylates is the most activated towards electrophilic halogenation due to the directing effect of the furan oxygen atom. Therefore, 5-halo-furan-2-carboxylates are the most common starting materials for cyanation at this position.
Q3: My furan starting material appears to be degrading, and the reaction mixture is turning dark. What could be the cause?
A3: Furan rings, especially when activated, can be sensitive to strongly acidic or basic conditions, leading to polymerization or ring-opening reactions.[3][4] Dark, tar-like substances are often indicative of such decomposition pathways. It is crucial to use mild bases and avoid strongly acidic conditions during the reaction and workup.
Q4: Can I use a furan-2-carboxylic acid directly for the cyanation, or do I need to start with a halo-furan derivative?
A4: While there are methods for the decarboxylative cyanation of some aromatic carboxylic acids, these often require specific and sometimes harsh conditions.[5] For furan-2-carboxylic acids, thermal decarboxylation to furan can be a competing side reaction.[6] Therefore, it is generally more reliable to start with a halogenated furan-2-carboxylate for a palladium-catalyzed cyanation.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the cyanation of furan-2-carboxylates.
Problem 1: Low or No Product Yield
Low or no conversion of your starting material is a frequent issue. The following workflow will help you diagnose the potential causes.
Start [label="Low/No Product Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Is the Palladium Catalyst Active?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cyanide [label="Is the Cyanide Source Reactive?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Are the Reaction Conditions Optimal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Is the Starting Material Intact?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Catalyst Path Catalyst_Sol1 [label="Use an appropriate precatalyst (e.g., Pd(OAc)2, Pd2(dba)3).\nEnsure proper ligand selection (e.g., XPhos, dppf).\nUse fresh catalyst and ligand.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Sol2 [label="Check for catalyst poisoning by excess cyanide.\nConsider using a less soluble cyanide source or slow addition.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Cyanide Path Cyanide_Sol1 [label="Use a suitable cyanide source (K4[Fe(CN)6], Zn(CN)2).\nEnsure the cyanide salt is dry and of good quality.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cyanide_Sol2 [label="For K4[Fe(CN)6], ensure conditions facilitate cyanide release (e.g., appropriate temperature and base).", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Conditions Path Conditions_Sol1 [label="Optimize temperature; too low may prevent reaction, too high can cause degradation.\nScreen different solvents (e.g., DMF, DMAc, dioxane).", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions_Sol2 [label="Select a mild base (e.g., K2CO3, K3PO4) to avoid substrate degradation.\nEnsure anhydrous conditions if water-sensitive reagents are used.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Substrate Path Substrate_Sol1 [label="Confirm the purity and identity of the starting halo-furan-2-carboxylate.\nCheck for potential decarboxylation under reaction conditions.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Catalyst; Start -> Cyanide; Start -> Conditions; Start -> Substrate;
Catalyst -> Catalyst_Sol1 [label="No"]; Catalyst -> Catalyst_Sol2 [label="No"]; Cyanide -> Cyanide_Sol1 [label="No"]; Cyanide -> Cyanide_Sol2 [label="No"]; Conditions -> Conditions_Sol1 [label="No"]; Conditions -> Conditions_Sol2 [label="No"]; Substrate -> Substrate_Sol1 [label="No"]; }
Caption: Troubleshooting workflow for low product yield.In-depth Analysis:
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction. The active Pd(0) species can be poisoned by excess cyanide ions, forming inactive palladium-cyanide complexes.[2] Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or a slow-release source like potassium ferrocyanide (K₄[Fe(CN)₆]) can mitigate this.[2] The choice of ligand is also critical; bulky, electron-rich phosphine ligands like XPhos or dppf can stabilize the palladium center and promote the desired catalytic cycle.[7]
-
Cyanide Source Reactivity: Different cyanide sources have varying reactivity and solubility. While KCN and NaCN are highly reactive, their high solubility can lead to catalyst poisoning. Zn(CN)₂ is a good alternative as it is less soluble and less toxic.[2] K₄[Fe(CN)₆] is a non-toxic and cost-effective option, but it requires specific conditions, often including a base like sodium carbonate, to facilitate the release of cyanide ions.[1][8]
-
Reaction Conditions: The choice of solvent, temperature, and base is crucial. Aprotic polar solvents like DMF, DMAc, or dioxane are commonly used. The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition of the furan ring or decarboxylation of the starting material. A temperature range of 80-120 °C is a good starting point. Mild inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred over strong organic bases to prevent side reactions with the furan ring.
Problem 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data indicates the formation of side products. Here are some common culprits and their solutions.
| Side Product | Plausible Cause | Proposed Solution |
| Decarboxylated Furan | The furan-2-carboxylate starting material is undergoing decarboxylation under the reaction conditions, which can be promoted by heat and acidic or basic conditions.[6] | Lower the reaction temperature. Use a milder base. Minimize reaction time. |
| Protodehalogenated Furan | The halo-furan starting material is being reduced, replacing the halogen with a hydrogen atom. This can be caused by trace amounts of water or other proton sources in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Degas the reaction mixture thoroughly to remove oxygen, which can participate in side reactions. |
| Homocoupling Product (Bi-furan) | Two molecules of the starting halo-furan-2-carboxylate couple to form a bi-furan species. This is a common side reaction in palladium-catalyzed cross-coupling. | Optimize the catalyst-to-ligand ratio. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Ring-Opened Products | The furan ring is unstable under the reaction conditions and undergoes cleavage. This is more likely with harsh bases or high temperatures.[3][9] | Use a milder base (e.g., K₂CO₃ instead of stronger bases). Lower the reaction temperature. Screen different solvents that may stabilize the furan ring. |
Experimental Protocols
This section provides a general, step-by-step protocol for the palladium-catalyzed cyanation of a 5-bromo-furan-2-carboxylate. This should be considered a starting point and may require optimization for your specific substrate.
Protocol: Palladium-Catalyzed Cyanation of Ethyl 5-bromofuran-2-carboxylate
Materials:
-
Ethyl 5-bromofuran-2-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc cyanide (Zn(CN)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 5-bromofuran-2-carboxylate (1.0 mmol), zinc cyanide (0.6 mmol), and potassium carbonate (1.5 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and dppf (0.04 mmol) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the organic filtrate with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-cyanofuran-2-carboxylate.
Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization. The generally accepted mechanism for palladium-catalyzed cyanation involves a catalytic cycle.
Pd0 [label="Pd(0)L2", pos="0,0!", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, pos="1.5,1!"]; PdII_ArX [label="Ar-Pd(II)-X\nL2", pos="3,0!", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext, pos="4.5,-1!"]; PdII_ArCN [label="Ar-Pd(II)-CN\nL2", pos="3,-2!", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, pos="1.5,-3!"]; Product [label="Ar-CN", shape=box, pos="0,-4!", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
ArX [label="Ar-X", shape=plaintext, pos="1.5,2!"]; MCN [label="M-CN", shape=plaintext, pos="4.5,0!"]; MX [label="M-X", shape=plaintext, pos="4.5,-2!"];
Pd0 -> PdII_ArX [label=""]; PdII_ArX -> PdII_ArCN [label=""]; PdII_ArCN -> Pd0 [label=""]; PdII_ArCN -> Product [style=dashed, arrowhead=none];
ArX -> OxAdd; OxAdd -> PdII_ArX; MCN -> Transmetal; Transmetal -> PdII_ArCN; PdII_ArX -> MX [style=dashed, arrowhead=none]; PdII_ArCN -> RedElim; RedElim -> Product; RedElim -> Pd0; }
Caption: The catalytic cycle for palladium-catalyzed cyanation.-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-furan-2-carboxylate (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The cyanide group is transferred from the cyanide source (M-CN) to the palladium center, displacing the halide (X).
-
Reductive Elimination: The desired cyanofuran product (Ar-CN) is formed, and the Pd(0) catalyst is regenerated, completing the cycle.
Understanding this cycle highlights the importance of each component. For instance, a bulky, electron-rich ligand can facilitate both the oxidative addition and the final reductive elimination step.
References
- Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosph
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2020.
- Ring opening reactions of furans.
- Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube, 2020.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 2015.
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library, 2021.
- Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study.
- Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Wiley Online Library, 2011.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- Cyanomethyl 5-bromofuran-2-carboxyl
- 4-cyanophenyl 5-bromofuran-2-carboxyl
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing, 2020.
- Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids.
- Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI, 2024.
- Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings.
- ChemInform Abstract: Palladium-Based Catalytic System for the Direct C3-Arylation of Furan-2-carboxamides and Thiophene-2-carboxamides.
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2012.
- Decarboxylation of Carboxylic Acids. YouTube, 2023.
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Methyl 5-bromofuran-2-carboxyl
- RECENT ADVANCES IN CYANATION REACTIONS†.
- Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Organic Chemistry Portal, 2024.
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 2021.
- Palladium-catalyzed decarboxylative cyanation of aromatic carboxylic acids using [(13)C] and [(14)C]-KCN. PubMed, 2015.
- Methyl 5-bromofuran-2-carboxyl
- Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl.
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-catalyzed decarboxylative cyanation of aromatic carboxylic acids using [(13)C] and [(14)C]-KCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting the reduction of the nitrile in "Methyl 4-cyanofuran-2-carboxylate"
Welcome to our dedicated technical support guide for the reduction of methyl 4-cyanofuran-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common challenges and provide in-depth, field-tested solutions to help you achieve a successful and efficient synthesis of the target amine, methyl 4-(aminomethyl)furan-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing the nitrile in this compound?
A1: The primary methods for this transformation fall into two main categories:
-
Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst. Common catalysts include Raney® Nickel and Palladium on carbon (Pd/C).[1]
-
Chemical Reduction: This method employs stoichiometric hydride reagents. The most common reagents are Lithium Aluminum Hydride (LiAlH₄) and various borane complexes (e.g., BH₃·THF, BH₃·SMe₂).[1][2]
Q2: My primary concern is the stability of the furan ring and the methyl ester. Which reduction method is the most chemoselective?
A2: This is a critical consideration.
-
Furan Ring: The furan ring is susceptible to hydrogenation (saturation) under harsh catalytic hydrogenation conditions (high pressure, high temperature, prolonged reaction times) and can undergo acid-catalyzed ring opening.[3][4][5][6][7]
-
Methyl Ester: The methyl ester can be reduced by strong reducing agents like LiAlH₄.[8] It can also be saponified (hydrolyzed) under basic conditions, which may be present during certain work-up procedures.[9]
Generally, catalytic hydrogenation with Raney® Nickel or Pd/C under controlled conditions, or the use of borane reagents, can offer good chemoselectivity for the nitrile over the ester and furan ring.[10]
Q3: I'm observing the formation of secondary and tertiary amines as byproducts. How can I avoid this?
A3: The formation of secondary and tertiary amines is a common side reaction in nitrile reductions, proceeding through an imine intermediate that can react with the newly formed primary amine.[1] To minimize this, you can:
-
Add Ammonia or an Ammonium Salt: In catalytic hydrogenations, the addition of ammonia (or ammonium hydroxide) can suppress the formation of secondary and tertiary amine byproducts.[1]
-
Use Specific Reagents: Certain reagent systems, like diisopropylaminoborane with a catalytic amount of lithium borohydride, have shown high selectivity for the formation of primary amines.[11][12]
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: Low to No Conversion of the Starting Material
Q: I've set up my reaction, but after the specified time, I'm seeing mostly unreacted this compound. What could be the issue?
A: This is a common problem that can often be traced back to the reagents or reaction conditions.
-
Catalytic Hydrogenation Issues:
-
Inactive Catalyst: The catalyst (e.g., Raney® Nickel, Pd/C) may be old or deactivated. Raney® Nickel is particularly susceptible to deactivation and should be stored and handled properly.[13] It's recommended to use a fresh batch of catalyst or a known active one.
-
Insufficient Hydrogen Pressure: Ensure your system is properly sealed and that you are using an adequate pressure of hydrogen gas. For many reductions, atmospheric pressure may not be sufficient.
-
Catalyst Poisoning: Trace impurities in your starting material, solvent, or from the reaction vessel can poison the catalyst. Ensure high-purity materials and clean glassware.
-
-
Chemical Reduction Issues:
-
Inactive Hydride Reagent: LiAlH₄ and borane solutions can degrade upon exposure to moisture. Use freshly opened bottles or standardized solutions.
-
Insufficient Stoichiometry: Ensure you are using a sufficient molar excess of the hydride reagent.
-
Low Reaction Temperature: Some reductions, particularly with boranes, may require heating to proceed at a reasonable rate.[1]
-
Problem 2: Formation of Undesired Side Products
Q: My reaction is consuming the starting material, but I'm getting a mixture of products. How can I improve the selectivity for my target amine?
A: The presence of multiple functional groups in your substrate requires careful selection of reaction conditions to ensure chemoselectivity.
-
Observation: Reduction of the Methyl Ester
-
Cause: This is a classic issue when using strong, non-selective reducing agents like LiAlH₄, which readily reduces both nitriles and esters to the corresponding amine and alcohol.[8]
-
Solution:
-
Switch to a Milder Reagent: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are generally more selective for the reduction of nitriles in the presence of esters.[1]
-
Catalytic Hydrogenation: Catalytic hydrogenation using Raney® Nickel or Pd/C is typically highly selective for the nitrile over the ester.[10]
-
-
-
Observation: Saturation or Opening of the Furan Ring
-
Cause: The furan ring can be hydrogenated to tetrahydrofuran under forcing catalytic hydrogenation conditions.[14][15] Acidic conditions, which can arise during work-up or from certain reagents, can lead to ring-opening.[3][4][5][6][7]
-
Solution:
-
Milder Hydrogenation Conditions: Use lower hydrogen pressure, lower temperature, and shorter reaction times. Monitor the reaction closely by TLC or GC/MS to stop it once the starting material is consumed.
-
Avoid Strong Acids: During work-up, use a mild acid for neutralization and avoid prolonged exposure to acidic conditions.
-
Consider Chemical Reduction: Hydride reductions are generally performed under conditions that do not affect the furan ring.
-
-
-
Observation: Saponification of the Methyl Ester
-
Cause: If your reaction work-up involves a strong base (e.g., concentrated NaOH or KOH) to quench the reaction or deprotonate the ammonium salt, you risk hydrolyzing the methyl ester to the corresponding carboxylate.[9]
-
Solution:
-
Careful Work-up: Use a milder base or a biphasic work-up to minimize contact time.
-
Acid-Base Extraction: After quenching, you can perform an acid-base extraction to separate the amine from neutral byproducts. Acidify the aqueous layer to protonate the amine, wash with an organic solvent to remove impurities, and then basify to regenerate the free amine for extraction.
-
-
Experimental Protocols and Data
Comparative Table of Reduction Methods
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Key Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | H₂ (50 psi), Raney® Ni | Methanol/Ammonia | 25-50 | High selectivity for nitrile over ester. | Catalyst deactivation, potential for furan ring hydrogenation. |
| Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C | Ethanol/Ammonia | 25 | Good selectivity.[1] | Can be less active than Raney® Ni for some substrates. |
| Chemical Reduction | LiAlH₄ (2.0 eq.) | THF | 0 to 25 | Powerful and fast reduction.[16] | Reduces both nitrile and ester.[8] Requires careful quenching. |
| Chemical Reduction | BH₃·THF (1.5 eq.) | THF | 25 to 65 | Good selectivity for nitrile over ester.[1] | Slower reaction times, may require heating. |
Protocol 1: Selective Reduction using Catalytic Hydrogenation with Raney® Nickel
-
Setup: To a solution of this compound (1.0 eq.) in methanol containing 7N ammonia (10 vol), add Raney® Nickel (50% slurry in water, ~0.5 eq. by weight).
-
Reaction: Place the reaction vessel in a Parr shaker or similar hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel to 50 psi with hydrogen.
-
Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the uptake of hydrogen. Follow the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or by an acid-base extraction to isolate the primary amine.
Protocol 2: Chemoselective Reduction with Borane-Tetrahydrofuran (BH₃·THF)
-
Setup: To a solution of this compound (1.0 eq.) in anhydrous THF (10 vol) under a nitrogen atmosphere, add a 1.0 M solution of BH₃·THF in THF (1.5 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by 1M HCl.
-
Purification: Stir the mixture for 30 minutes, then basify with aqueous NaOH. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Process
Reaction Pathway
Caption: General pathway for nitrile reduction, highlighting the formation of the key imine intermediate and the potential for secondary amine byproduct formation.
Troubleshooting Workflow
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Acid-Catalyzed Ring Opening of Furan in Aqueous Solution - Energy & Fuels - Figshare [figshare.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 13. papers.sim2.be [papers.sim2.be]
- 14. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. chemguide.co.uk [chemguide.co.uk]
Preventing polymerization of furan derivatives during acidic reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for preventing the polymerization of furan derivatives during acidic reactions. Furans are invaluable building blocks in organic synthesis and pharmaceutical development; however, their inherent acid sensitivity often leads to undesired polymerization, resulting in significant yield loss and purification challenges.[1][2] This resource offers practical, field-proven insights and solutions to navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address the most common queries regarding furan stability in acidic environments.
Q1: Why are my furan derivatives polymerizing in the presence of acid?
A1: Furan and its derivatives are susceptible to polymerization under acidic conditions due to the high electron density of the furan ring, which makes it prone to protonation.[2] This initial protonation generates highly reactive electrophilic intermediates. These intermediates can then undergo electrophilic attack on another neutral furan molecule, initiating a chain reaction that leads to the formation of polymeric materials, often observed as insoluble black tars. Furans with electron-releasing substituents are particularly vulnerable to this process.[2]
Q2: What is the underlying mechanism of acid-catalyzed furan polymerization?
A2: The polymerization is an acid-catalyzed process that proceeds through several key steps. It begins with the protonation of the furan ring, typically at the α-carbon, which is the rate-limiting step.[3][4] This is followed by a nucleophilic attack from a solvent molecule (like water) or another furan molecule. Subsequent reactions, including dehydration and further electrophilic additions, lead to the formation of conjugated structures and cross-linked polymeric networks.[5]
Q3: How does the choice of acid catalyst affect the rate of polymerization?
A3: The strength of the acid catalyst plays a crucial role. Strong Brønsted acids, such as concentrated sulfuric acid (H₂SO₄), can aggressively promote protonation and subsequent polymerization.[1] Milder Brønsted acids (e.g., p-toluenesulfonic acid, p-TsOH) or Lewis acids (e.g., BF₃·OEt₂) are often preferred as they can catalyze the desired reaction with a reduced rate of furan degradation.[1][6] The concentration of the acid is also a critical factor; using the lowest effective catalyst concentration is advisable.[6]
Q4: Can the choice of solvent help in preventing polymerization?
A4: Absolutely. The solvent choice has a significant impact on the stability of furan derivatives. Protic solvents like water and alcohols can participate in side reactions, such as ring-opening, which can lead to polymerizable intermediates.[1][6][7] In contrast, polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), have been shown to have a stabilizing effect and can suppress polymerization.[6][8][9] For instance, in some cases, using methanol as a solvent has been shown to suppress furan polymerization and enhance the formation of desired products.[10][11]
Q5: Are there any chemical additives that can inhibit polymerization?
A5: Yes, radical scavengers can be effective in preventing polymerization, particularly if radical-initiated pathways are involved alongside acid-catalyzed reactions.[12] Phenolic inhibitors like hydroquinone (HQ), its monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT) are commonly used to quench free radicals and terminate polymerization chain reactions.[13] Additionally, certain furan derivatives themselves can act as scavengers for reactive oxygen species.[14][15]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during acidic reactions with furan derivatives.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of black, insoluble tar-like material | - Excessive acid strength or concentration.- High reaction temperature.- Presence of highly activating groups on the furan ring.- Use of a protic solvent. | - Switch to a milder acid catalyst (e.g., p-TsOH, Lewis acids).[1]- Lower the reaction temperature.[1][6]- If possible, introduce a temporary electron-withdrawing protecting group.- Change to a polar aprotic solvent like DMF or DMSO.[6][8][9] |
| Low or no yield of the desired product | - Degradation of the furan starting material or product.- Competing polymerization side reaction is dominant. | - Minimize reaction time by closely monitoring the reaction progress.[1]- Employ anhydrous conditions, as water can promote side reactions.[1][7]- Consider a protection-deprotection strategy for the furan ring if applicable.[16] |
| Reaction mixture turns dark, but no precipitate forms | - Formation of soluble, colored oligomers.- Degradation of the furan ring to form chromophores.[5] | - Attempt purification via chromatography on deactivated (neutral) silica or alumina to prevent further degradation.[1]- Lower the reaction temperature to slow down the formation of colored byproducts.[1] |
| Difficulty in purifying the product from the crude mixture | - The product itself is unstable under purification conditions (e.g., on acidic silica gel).- Presence of polymeric byproducts that co-elute or streak on the column. | - Use deactivated (neutral) silica or alumina for column chromatography.[1]- Add a small amount of a neutralizer like triethylamine to the eluent.[1]- Consider alternative purification methods such as distillation (for volatile furans) or recrystallization.[1] |
Visualizing the Mechanism of Polymerization
Understanding the pathway of polymerization is key to devising effective preventative strategies. The following diagram illustrates the acid-catalyzed polymerization of a generic furan derivative.
Caption: Acid-catalyzed polymerization of furan.
Experimental Protocols: Key Preventative Strategies
Here are detailed methodologies for common techniques to mitigate furan polymerization.
Protocol 1: Reaction with a Milder Acid Catalyst
This protocol describes a general procedure for an acid-catalyzed reaction using p-toluenesulfonic acid (p-TsOH) as a milder alternative to strong mineral acids.
Materials:
-
Furan derivative (starting material)
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF, or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet.
-
Reagent Addition: Dissolve the furan derivative in the chosen anhydrous solvent under an inert atmosphere.
-
Catalyst Introduction: Add a catalytic amount of p-TsOH (typically 0.05-0.2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., room temperature or 40-50 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on neutral silica or alumina.[1]
Protocol 2: Acetal Protection of a Furan Derivative with a Carbonyl Group
This protocol outlines the protection of a carbonyl group on a furan derivative, which can enhance its stability in subsequent acidic reactions.
Materials:
-
Furan derivative with a carbonyl group (e.g., furfural)
-
Ethylene glycol
-
Acid catalyst (e.g., p-TsOH)
-
Anhydrous toluene or benzene
-
Dean-Stark apparatus
Procedure:
-
Setup: In a round-bottom flask, combine the furan derivative, a slight excess of ethylene glycol (1.1-1.5 equivalents), and a catalytic amount of p-TsOH in toluene.
-
Azeotropic Water Removal: Attach a Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux. Water formed during the reaction will be removed as an azeotrope with toluene, driving the reaction to completion.
-
Monitoring: Monitor the reaction by observing the amount of water collected in the Dean-Stark trap or by TLC analysis.
-
Work-up: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a water wash.
-
Isolation: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting acetal-protected furan derivative if necessary. This protected compound is now more stable for subsequent reactions in acidic media.[16]
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common side reactions in furan synthesis.
- BenchChem. (2025).
- Claessens, B., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering.
- Choura, M., et al. (1996).
- Van de Vyver, S., et al. (2017).
- ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Delliere, A., et al. (2022).
- ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Semantic Scholar. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
- ACS Publications. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
- RSC Publishing. (2016).
- RSC Publishing. (2016).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- BenchChem. (2025). Technical Support Center: Solvent Effects on Furan Stability and Reactivity.
- Wako. (n.d.).
- Boyd, J. M., et al. (2014).
- Okada, Y., & Okajima, H. (1998).
Sources
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- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 12. Radical scavengers | Preventing polymerization|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 13. benchchem.com [benchchem.com]
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- 15. [Scavenging activity of furan derivatives against hydroxyl radical generated by Fenton system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Side reactions of "Methyl 4-cyanofuran-2-carboxylate" with strong nucleophiles
Welcome to the technical support center for "Methyl 4-cyanofuran-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our focus is on explaining the "why" behind experimental observations and providing actionable solutions grounded in established chemical principles.
I. Troubleshooting Guide: Side Reactions with Strong Nucleophiles
This compound possesses two electron-withdrawing groups (a cyano group at C4 and a methyl ester at C2), which significantly influence its reactivity. These groups activate the furan ring, making it susceptible to nucleophilic attack. However, this enhanced reactivity can also lead to a variety of undesired side reactions, particularly with strong nucleophiles. This section provides a systematic approach to identifying and mitigating these issues.
Issue 1: Unexpected Furan Ring-Opening
Symptoms:
-
Formation of highly colored, often intractable polymeric materials.[1]
-
Complex NMR spectra with a loss of characteristic furan proton signals.
-
LC-MS data showing a mixture of products with masses inconsistent with simple substitution.
Root Cause Analysis: The furan ring, despite its aromaticity, possesses significant diene character.[2] Strong nucleophiles can initiate a cascade of reactions leading to the cleavage of the heterocyclic ring.[3][4] The electron-withdrawing substituents on this compound exacerbate this tendency by further polarizing the ring system.[5][6] The reaction is often initiated by nucleophilic attack at the C5 position, leading to a loss of aromaticity and subsequent ring-opening. This is particularly prevalent under harsh basic conditions or at elevated temperatures.
Mitigation Strategies & Protocols:
| Strategy | Protocol | Rationale |
| Lower Reaction Temperature | Run the reaction at 0 °C or -78 °C (dry ice/acetone bath). | Reduces the activation energy for the ring-opening pathway, favoring the desired substitution reaction. |
| Use a Milder Base | Substitute strong bases like NaH or LDA with weaker, non-nucleophilic bases such as K₂CO₃ or Et₃N. | Minimizes the concentration of highly reactive nucleophiles that can initiate ring-opening. |
| Controlled Addition of Nucleophile | Add the nucleophilic reagent slowly, dropwise, to the reaction mixture containing the furan substrate. | Maintains a low instantaneous concentration of the nucleophile, disfavoring side reactions. |
Experimental Workflow for Minimizing Ring-Opening:
Caption: Workflow for nucleophilic addition with minimized ring-opening.
Issue 2: Hydrolysis of the Cyano and/or Ester Group
Symptoms:
-
Presence of a carboxylic acid byproduct (from ester hydrolysis) or an amide/carboxylic acid (from nitrile hydrolysis) in the product mixture, detectable by IR (broad O-H stretch) and LC-MS.
-
Difficulty in purifying the desired product due to the presence of highly polar impurities.
Root Cause Analysis: Both the methyl ester and the cyano group are susceptible to hydrolysis under nucleophilic (especially basic) conditions.[7][8][9] Strong nucleophiles that are also strong bases (e.g., alkoxides in the presence of water) can readily promote these hydrolytic side reactions. The presence of adventitious water in the reaction medium is a key contributor.
Mitigation Strategies & Protocols:
| Strategy | Protocol | Rationale |
| Rigorous Anhydrous Conditions | Dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and reagents. | Prevents the presence of water, which is required for hydrolysis. |
| Use of Aprotic Solvents | Employ solvents like THF, Dioxane, or Toluene instead of protic solvents like alcohols. | Aprotic solvents do not participate in proton transfer, which is often a key step in hydrolysis mechanisms. |
| Non-Hydrolytic Workup | Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, use a buffered or mildly acidic solution and perform it at low temperatures. | Minimizes the contact time and reactivity of the product with water during purification. |
Decision Tree for Troubleshooting Hydrolysis:
Caption: Troubleshooting guide for hydrolysis side reactions.
Issue 3: Decarboxylation of the Furan Ring
Symptoms:
-
Formation of a byproduct that has lost the methyl ester group, resulting in a 4-cyanofuran derivative.
-
Gas evolution (CO₂) may be observed, especially at higher temperatures.
Root Cause Analysis: Furan-2-carboxylic acids and their esters can undergo decarboxylation, particularly under thermal or acidic conditions.[1][10][11] While less common under basic conditions, strong localized heating or the generation of acidic microenvironments during the reaction or workup can promote this side reaction. The stability of the resulting furan ring after the loss of the ester group can be a thermodynamic driving force.
Mitigation Strategies & Protocols:
| Strategy | Protocol | Rationale |
| Strict Temperature Control | Maintain the reaction temperature below ambient if possible. Avoid excessive heating during solvent removal (rotoevaporation). | Decarboxylation is often thermally induced.[11] |
| Neutral or Mildly Basic Workup | Avoid strongly acidic conditions during the workup and purification steps. | Acid can catalyze the decarboxylation process.[1] |
| Use of Alternative Activating Groups | If decarboxylation is a persistent issue, consider synthesizing an analog with a more robust electron-withdrawing group at the 2-position. | This is a synthetic redesign approach for particularly challenging cases. |
II. Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to nucleophilic attack compared to other furans?
A1: The reactivity of furan towards nucleophiles is generally low due to its electron-rich aromatic nature.[5] However, in this compound, the presence of two strong electron-withdrawing groups—the cyano group at C4 and the methyl ester at C2—significantly reduces the electron density of the furan ring. This "activation" makes the ring electrophilic and thus more susceptible to attack by nucleophiles, a principle that also applies to nucleophilic aromatic substitution on other aromatic systems.[6][12]
Q2: Can I perform a Grignard reaction with this compound?
A2: It is highly challenging. Strong organometallic nucleophiles like Grignard reagents are also strong bases. They are likely to cause a multitude of side reactions, including attack at the ester carbonyl, reaction with the nitrile group, and potentially ring-opening, especially at the elevated temperatures often required for Grignard reactions. If a carbon-carbon bond formation is desired, consider using a softer, less basic organometallic reagent like an organocuprate under carefully controlled, low-temperature conditions.
Q3: My reaction is clean by TLC, but I get a complex mixture after workup. What could be happening?
A3: This often points to the instability of the product under the workup or purification conditions. Furan rings, especially when substituted with multiple functional groups, can be sensitive to both acid and heat.[1][13] Your product may be degrading on the silica gel column (which is acidic) or during solvent evaporation at elevated temperatures.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Pre-treat your silica gel with a base (e.g., by slurrying with a solvent containing 1% triethylamine) before packing the column.
-
Use Alternative Chromatography: Consider using neutral alumina or reverse-phase chromatography.
-
Low-Temperature Workup: Perform all extractions and solvent removal steps at or below room temperature.
-
Q4: What is the preferred site of nucleophilic attack on the furan ring itself?
A4: While nucleophilic attack is more commonly directed at the ester or nitrile functionalities, attack on the ring is also possible. The most likely site for nucleophilic aromatic substitution (if a suitable leaving group were present) or addition would be the C5 position. This is because the negative charge of the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the oxygen atom of the ester group and the nitrogen atom of the cyano group, providing significant stabilization.[12]
III. References
-
Jurašek, A., Zvák, V., Kováč, J., Rajniaková, O., & Štětinová, J. (1985). Synthesis and Reactions of β-Substituted Derivatives of Furan. Collection of Czechoslovak Chemical Communications.
-
Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene.
-
EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC.
-
YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy.
-
ResearchGate. (n.d.). Promoting the Furan Ring‐Opening Reaction to Access New Donor–Acceptor Stenhouse Adducts with Hexafluoroisopropanol.
-
YouTube. (2020). Five Member Heterocycles Reactivity of Furan.
-
Organic Chemistry Portal. (n.d.). Furan synthesis.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
-
National Institutes of Health. (n.d.). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans.
-
YouTube. (2018). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions.
-
Royal Society of Chemistry. (n.d.). Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates.
-
ACS Publications. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters.
-
Química Organica.org. (n.d.). Nucleophilic substitution in pyrrole, thiophene and furan.
-
ResearchGate. (n.d.). Synthesis of substituted tetrahydrofurans and furans.
-
ResearchGate. (2016). Ring opening of some furan derivatives by nucleophiles.
-
Wiley Online Library. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods.
-
Royal Society of Chemistry. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry.
-
ACS Publications. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis.
-
ResearchGate. (2018). A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
-
Royal Society of Chemistry. (n.d.). Hydrolysis of α-cyanobenzylideneanilines. Part I. Kinetic studies in acidic media. Journal of the Chemical Society, Perkin Transactions 2.
-
Royal Society of Chemistry. (n.d.). Hydrolysis of cyanogen chloride. Journal of the Chemical Society, Dalton Transactions.
-
YouTube. (2020). Cyanohydrin formation and hydrolysis.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
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- 3. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 6. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]
- 7. Hydrolysis of α-cyanobenzylideneanilines. Part I. Kinetic studies in acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Hydrolysis of cyanogen chloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00358F [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 4-cyanofuran-2-carboxylate for Library Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-cyanofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize this valuable building block on a larger scale for library synthesis. Here, you will find detailed synthetic protocols, troubleshooting guides, and frequently asked questions to assist you in your experimental work.
Navigating this Guide
Synthetic Routes
The synthesis of this compound can be approached through several strategic disconnections. Based on the available literature for related furan derivatives, we propose two primary synthetic routes starting from commercially available or readily accessible precursors.
Route A: Palladium-Catalyzed Cyanation of Methyl 4-bromofuran-2-carboxylate
This route is a modern and often high-yielding approach that leverages the power of transition metal catalysis to introduce the cyano group.
Workflow for Route A
Validation & Comparative
A Comparative Guide to 2D NMR Techniques for the Structural Elucidation of Methyl 4-cyanofuran-2-carboxylate
In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a seemingly simple heterocyclic compound like Methyl 4-cyanofuran-2-carboxylate, conventional one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides essential clues but can harbor subtle ambiguities. The precise arrangement of substituents on the furan ring—a common scaffold in medicinal chemistry—demands a more rigorous analytical approach.[1]
This guide provides a detailed comparison of three powerful two-dimensional (2D) NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—in definitively confirming the structure of this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how a synergistic application of these techniques provides a self-validating system for structural assignment.
The Analytical Challenge: Beyond 1D NMR
A standard 1D ¹H and ¹³C NMR analysis of this compound is the logical starting point.[2] Based on established chemical shift principles for furan derivatives, we can predict the approximate spectral features.[3][4]
Predicted Structure:
Table 1: Predicted 1D NMR Data for this compound
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| H3 | ~7.3-7.5 | - | Furan proton adjacent to ester |
| H5 | ~7.8-8.0 | - | Furan proton adjacent to oxygen |
| -OCH₃ | ~3.9 | - | Methyl ester protons |
| C2 (-COO) | - | ~145-150 | Quaternary carbon of the ester |
| C3 | - | ~120-125 | Protonated furan carbon |
| C4 (-CN) | - | ~100-105 | Quaternary carbon of the nitrile |
| C5 | - | ~150-155 | Protonated furan carbon |
| -C OO | - | ~158-162 | Carbonyl carbon |
| -OC H₃ | - | ~52-55 | Methyl ester carbon |
| -C N | - | ~115-120 | Nitrile carbon |
A Multi-faceted Approach: Comparing 2D NMR Experiments
2D NMR spreads spectral information across two frequency dimensions, revealing correlations between nuclei that are hidden in a 1D spectrum.[6] We will now compare how COSY, HSQC, and HMBC each contribute a unique piece of the structural puzzle.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
-
Core Principle: COSY identifies protons that are scalar (J-coupled) to each other, typically through two or three bonds.[2][5] The spectrum displays the ¹H spectrum on both axes, with off-diagonal cross-peaks indicating coupled protons.
-
Application & Expected Outcome: For this compound, the two furan protons, H3 and H5, are separated by four bonds (a ¹H-O-C=C-¹H pathway). Four-bond couplings (⁴J) in aromatic systems are typically very small or zero. Therefore, we predict no cross-peak between H3 and H5 in a standard COSY experiment.
-
Significance: While the absence of a signal is not definitive proof, it strongly suggests that the two protons are not on adjacent carbons, which is consistent with the proposed 2,4-disubstitution pattern. This initial experiment helps to rule out alternative isomeric structures.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
-
Core Principle: HSQC is a highly sensitive experiment that maps direct, one-bond correlations between protons and the carbons they are attached to.[7][8] The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other.
-
Application & Expected Outcome: This experiment will definitively link each proton signal to its corresponding carbon signal. We expect to see two cross-peaks in the aromatic region and one in the aliphatic region.
-
Significance: HSQC resolves the first layer of ambiguity. After this experiment, we will have identified three specific ¹H-¹³C pairs: (H3, C3), (H5, C5), and (-OCH₃, -OC H₃). However, we still do not know the precise location of the C3 and C5 carbons within the furan ring.
Table 2: Predicted HSQC Correlations
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| ~7.3-7.5 | ~120-125 | H3 – C3 |
| ~7.8-8.0 | ~150-155 | H5 – C5 |
| ~3.9 | ~52-55 | -OCH₃ – -OC H₃ |
HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connectivity Map
-
Core Principle: HMBC is the cornerstone of structural elucidation for complex molecules. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings).[7][9] Crucially, one-bond correlations (seen in HSQC) are suppressed.
-
Application & Expected Outcome: This experiment provides the long-range connectivity information needed to piece the entire molecular skeleton together. The cross-peaks generated will be the final, irrefutable evidence for the proposed structure.
-
Significance: The HMBC spectrum will resolve the final and most critical ambiguity. By observing which carbons H3 and H5 are coupled to over multiple bonds, we can lock in their positions relative to the quaternary carbons (C2 and C4) bearing the substituents.
Table 3: Key Predicted HMBC Correlations for Unambiguous Assignment
| Proton | Correlates to Carbon (Atom Number) | J-Coupling | Significance |
| H3 | C2 (-COO) | ²J | Confirms H3 is adjacent to the ester-bearing carbon. |
| C4 (-CN) | ²J | Confirms H3 is adjacent to the nitrile-bearing carbon. | |
| C5 | ³J | Shows a three-bond coupling to the other furan CH. | |
| -C OO | ³J | Crucial: Confirms H3 is three bonds from the carbonyl carbon. | |
| H5 | C4 (-CN) | ²J | Confirms H5 is adjacent to the nitrile-bearing carbon. |
| C3 | ³J | Shows a three-bond coupling to the other furan CH. | |
| -OCH₃ | -C OO | ³J | Crucial: Confirms the methyl group is part of the ester function. |
The correlations from H3 to the carbonyl carbon (-C OO) and from the methyl protons (-OCH₃) to the same carbonyl carbon are the "smoking gun," definitively establishing the connectivity of the entire methyl carboxylate group and its position at C2, adjacent to C3.
Experimental Workflow & Protocols
A logical and systematic approach is essential for efficient and accurate data acquisition.
Workflow Diagram
Caption: Workflow for 2D NMR-based structure elucidation.
General Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.[4]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
-
Instrument Setup (on a 400-600 MHz Spectrometer):
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire a standard 1D ¹H spectrum to verify sample concentration, purity, and determine the spectral width for subsequent experiments.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set up the 2D experiments using standard, vendor-provided pulse programs (e.g., cosygpqf for COSY, hsqcedetgpsisp2 for edited HSQC, hmbcgplpndqf for HMBC). The edited HSQC is particularly useful as it provides phase information that distinguishes CH/CH₃ from CH₂ signals.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both dimensions.
-
Perform phase correction and baseline correction for both axes to obtain a clean, interpretable spectrum.
-
Reference the spectra using the TMS signal (¹H and ¹³C) or the residual solvent peak.
-
Synthesizing the Results: From Ambiguity to Certainty
By combining the information from all three 2D experiments, a complete and self-consistent picture emerges.
-
HSQC provides the fundamental C-H building blocks.
-
COSY confirms the lack of proton-proton adjacency.
-
HMBC acts as the molecular "glue," connecting these building blocks through long-range interactions.
The diagram below visualizes the key HMBC correlations that definitively lock the structure of this compound.
Caption: Key HMBC correlations confirming connectivity.
Conclusion
While 1D NMR is an essential first step in structural analysis, it is insufficient to resolve the positional ambiguity of substituents on the this compound ring. This guide demonstrates that a strategic combination of 2D NMR experiments provides an irrefutable solution. The lack of a COSY correlation suggests non-adjacent protons, HSQC pairs each proton with its directly bonded carbon, and most critically, HMBC elucidates the long-range connectivity map, cementing the assignments of all atoms within the molecular framework. This rigorous, multi-technique approach exemplifies the standard of analytical diligence required in modern chemical and pharmaceutical research, ensuring that all subsequent scientific endeavors are based on a validated and accurate molecular structure.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
ResearchGate. (n.d.). depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic.... Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from [Link]
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2022, November 10). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
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X-ray crystallographic analysis of "Methyl 4-cyanofuran-2-carboxylate" derivatives
An In-Depth Technical Guide to the X-ray Crystallographic Analysis of Methyl 4-cyanofuran-2-carboxylate Derivatives: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] Among its derivatives, this compound and related structures present a unique set of analytical challenges and opportunities. This guide provides a comprehensive overview of X-ray crystallographic analysis for these compounds, comparing it with other key analytical techniques to offer a holistic perspective on structural elucidation.
The Significance of Furan Derivatives and Structural Analysis
This compound serves as a valuable intermediate in the synthesis of various heteroaromatic compounds.[2] The cyano and carboxylate groups offer versatile handles for further chemical modifications, making these derivatives attractive starting points for creating novel molecular architectures with potential therapeutic applications. Accurate structural information is critical for understanding structure-activity relationships (SAR), optimizing drug-receptor interactions, and ensuring intellectual property claims. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing an unambiguous, three-dimensional atomic arrangement of a molecule.[3][4]
Synthesis of this compound Derivatives
The journey to an X-ray crystal structure begins with the synthesis of the compound of interest. A common route to this compound involves a multi-step process starting from more readily available precursors. For instance, a synthetic pathway can begin with the bromination of a furan ring, followed by the introduction of the cyano group via a palladium-catalyzed cyanation reaction. The carboxylate group can be introduced through various carboxylation methods.
A representative synthesis could involve the following key transformations[2]:
-
Selective Bromination: Starting with a suitable furan derivative, selective bromination at the 4-position is achieved.
-
Cyanation: The bromo-derivative is then subjected to a palladium-catalyzed reaction with a cyanide source, such as zinc cyanide, to install the cyano group.
-
Esterification: If the carboxylic acid is present, it is converted to the methyl ester using standard esterification conditions.
It is crucial to purify the final compound to a high degree, as impurities can significantly hinder the subsequent crystallization process.
The Art and Science of Crystallization
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallographic analysis.[4][5] For small organic molecules like this compound derivatives, several crystallization techniques can be employed. The choice of solvent is a critical factor, influencing crystal growth and potentially being incorporated into the crystal lattice.[5]
Common Crystallization Methods for Small Organic Molecules:
| Method | Description | Advantages | Limitations |
| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[5] | Simple to set up and widely applicable. | Rate of evaporation can be difficult to control precisely. |
| Vapor Diffusion | A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6] | Excellent control over the rate of crystallization; suitable for small sample amounts. | Requires careful selection of solvent/anti-solvent pairs. |
| Antisolvent Crystallization | An "anti-solvent" is slowly added to a solution of the compound, causing the solubility to decrease and promoting crystal growth.[6] | Can be a rapid method for inducing crystallization. | Can sometimes lead to the formation of amorphous precipitates or very small crystals if the addition is too fast. |
| Sublimation | The compound is heated under vacuum, causing it to sublime and then deposit as crystals on a cooled surface.[5] | Can produce very high-quality crystals. | Only applicable to compounds that are thermally stable and have a suitable vapor pressure. |
The selection of the appropriate method and solvent system often requires extensive screening of various conditions.
The X-ray Crystallography Workflow
Once a suitable single crystal is obtained, the X-ray diffraction experiment can be performed. The process involves four main stages: data collection, structure solution, structure refinement, and validation.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to different orientations. The diffracted X-rays are detected, and their intensities are recorded.
-
Structure Solution: The collected diffraction data is used to determine the arrangement of atoms in the crystal. This is often achieved using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.[7]
-
Structure Refinement: The initial structural model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[7]
-
Validation: The final refined structure is rigorously checked for correctness and quality using various crystallographic validation tools.
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides definitive structural information, it is often used in conjunction with other analytical techniques. Each method offers unique insights, and a multi-technique approach provides the most comprehensive characterization of a compound.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles, and absolute stereochemistry.[8][9] | Unambiguous and highly detailed structural information.[3][4] | Requires a suitable single crystal, which can be difficult to obtain.[8][9] |
| Powder X-ray Diffraction (PXRD) | Information on the crystalline phase, purity, and unit cell parameters. Can be used for structure solution in some cases.[10][11] | Does not require a single crystal; useful for analyzing polycrystalline materials.[10] | Provides less detailed structural information than SCXRD; structure solution can be challenging.[10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei.[1][12] | Provides rich structural information in solution; non-destructive.[1] | Can be difficult to interpret for complex molecules; does not directly provide 3D spatial coordinates. |
| Infrared (IR) & Raman Spectroscopy | Information about the functional groups present in a molecule based on their vibrational modes.[1][13][14] | Rapid and non-destructive; provides a characteristic "fingerprint" of a molecule.[13] | Does not provide information on the overall molecular structure or connectivity. |
| Mass Spectrometry (MS) | Information about the molecular weight and elemental composition of a compound. Fragmentation patterns can provide structural clues.[1] | High sensitivity; can be coupled with chromatographic techniques for mixture analysis. | Does not provide detailed structural information on its own. |
| Computational Chemistry | Theoretical prediction of molecular structure, properties, and spectra. Can aid in structure elucidation and interpretation of experimental data.[15][16][17] | Can provide insights into structures that are difficult to analyze experimentally; can be used to predict properties.[16] | Accuracy is dependent on the level of theory and computational resources; requires experimental validation.[17] |
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides the most definitive and detailed picture of their three-dimensional structure. While the process, particularly crystallization, can be challenging, the resulting information is invaluable for drug discovery and development. By integrating crystallographic data with insights from other analytical techniques such as NMR, IR, and mass spectrometry, and supported by computational modeling, researchers can achieve a comprehensive understanding of these important molecules. This multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for advancing the development of novel therapeutics.
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Comparative analysis of "Methyl 4-cyanofuran-2-carboxylate" with other furan-based building blocks
Starting Data Collection
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A Comparative Guide for Synthetic Chemists: Methyl 4-Cyanofuran-2-carboxylate versus Other Nitrile-Containing Heterocycles
Introduction: The Indispensable Role of Nitrile-Containing Heterocycles in Modern Synthesis
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are foundational scaffolds, with a significant portion of FDA-approved drugs featuring these structural motifs.[1][2] The nitrile group, a powerful and versatile functional handle, imparts unique electronic properties and serves as a linchpin for a variety of chemical transformations.[3] Its ability to act as a bioisostere for carbonyls and halogens, modulate physicochemical properties, and participate in a wide array of synthetic reactions makes nitrile-containing heterocycles highly sought-after building blocks in drug discovery and organic synthesis.[4]
This guide provides a comparative analysis of Methyl 4-cyanofuran-2-carboxylate , a relatively underexplored yet promising electron-deficient furan, against a backdrop of more established nitrile-containing heterocycles such as cyanopyridines, cyanopyrimidines, and cyanothiazoles. We will delve into their synthesis, comparative reactivity in key synthetic transformations, and provide experimental insights to aid researchers in selecting the optimal scaffold for their synthetic campaigns.
This compound: A Profile
This compound (CAS 357289-65-7) is a bifunctional furan derivative featuring both a nitrile and a methyl ester group.[5] These electron-withdrawing substituents render the furan ring electron-deficient, significantly influencing its reactivity profile.
Proposed Synthesis of this compound
While a direct, high-yielding synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient route can be postulated based on established furan functionalization methodologies. This proposed pathway involves the halogenation of a readily available furan-2-carboxylate, followed by a cyanation reaction.
A potential precursor, methyl 4-bromofuran-2-carboxylate, has been mentioned in the patent literature, suggesting its accessibility.[6] The transformation to the desired cyanofuran could then be achieved via a nucleophilic substitution with a cyanide salt, a common method for introducing the nitrile functionality onto heterocyclic systems.
Comparative Reactivity in Key Synthetic Transformations
The true value of a synthetic building block is demonstrated in its performance in a range of chemical reactions. Here, we compare the expected reactivity of this compound with other prominent nitrile-containing heterocycles in three critical classes of synthetic transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and cycloaddition reactions.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of heteroaryl halides in this palladium-catalyzed transformation is highly dependent on the nature of the heterocycle and the position of the leaving group.[7]
General Reactivity Trends:
The generally accepted order of reactivity for halogens in Suzuki-Miyaura coupling is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[7] For many heterocyclic systems, the electron-deficient nature of the ring enhances the rate of the oxidative addition step, which is often rate-limiting.
Comparison:
| Heterocycle | Position of Halogen | Typical Yields (%) | Notes |
| Methyl 4-bromo-furan-2-carboxylate (precursor) | 4-position | Expected to be moderate to high | The electron-withdrawing groups at C2 and C4 are expected to activate the C-Br bond towards oxidative addition. |
| 2-Chloropyridine | 2-position | 70-95% | The electron-deficient nature of the pyridine ring facilitates the reaction.[8] |
| 4-Chloropyridine | 4-position | 80-98% | Generally more reactive than the 2- and 3-isomers due to stronger electron withdrawal.[9] |
| 2-Chloropyrimidine | 2-position | 60-90% | The presence of two nitrogen atoms enhances the electron-deficient character of the ring.[10] |
Expert Insights:
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. The efficiency of this reaction is influenced by the choice of catalyst, ligand, base, and the electronic properties of the heteroaryl halide.[4][11]
General Reactivity Trends:
Similar to the Suzuki-Miyaura reaction, the reactivity of heteroaryl halides in Buchwald-Hartwig amination is largely governed by the ease of oxidative addition of the palladium catalyst to the C-X bond. Electron-deficient heterocycles are generally good substrates for this transformation.
Comparison:
| Heterocycle | Position of Halogen | Typical Yields (%) | Notes |
| Methyl 4-bromo-furan-2-carboxylate (precursor) | 4-position | Expected to be high | The electron-deficient nature of the furan ring should facilitate the oxidative addition step. |
| 2-Chloropyridine | 2-position | 75-95% | A wide range of amines can be coupled effectively.[12] |
| 4-Chloropyridine | 4-position | 85-99% | Generally exhibits high reactivity due to the strong activation by the nitrogen atom. |
| 2-Bromopyrimidine | 2-position | 70-90% | The pyrimidine core is highly activated towards this transformation. |
Expert Insights:
The electron-deficient nature of the furan ring in a halogenated precursor to this compound suggests it would be an excellent substrate for Buchwald-Hartwig amination. The reaction is anticipated to proceed efficiently with a variety of primary and secondary amines, likely affording high yields of the corresponding amino-furan derivatives. The choice of a suitable palladium precatalyst and a sterically hindered phosphine ligand would be crucial for achieving optimal results.
Cycloaddition Reactions: Building Molecular Complexity
The furan ring is a classic diene in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the construction of six-membered rings. However, the aromaticity of the furan ring can lead to reversible reactions. The reactivity of furans in Diels-Alder reactions is highly sensitive to the electronic nature of their substituents.[13][14]
General Reactivity Trends:
Electron-donating groups on the furan ring generally increase its reactivity as a diene in normal-electron-demand Diels-Alder reactions. Conversely, electron-withdrawing groups, such as the cyano and ester groups in this compound, decrease the energy of the Highest Occupied Molecular Orbital (HOMO), making the furan a less reactive diene in such reactions.[13] However, these electron-deficient furans can participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
Comparison:
| Heterocycle | Reactivity in Normal-Demand Diels-Alder | Reactivity in Inverse-Demand Diels-Alder |
| This compound | Low | High (with electron-rich dienophiles) |
| Furan | Moderate | Low |
| 2-Cyanopyridine | Generally unreactive as a diene | Can act as a dienophile in some cases |
| 4-Pyridazinecarbonitrile | High | Low |
Expert Insights:
This compound is expected to be a poor diene in traditional Diels-Alder reactions with electron-poor dienophiles like maleimides. However, its electron-deficient nature makes it an excellent candidate for inverse-electron-demand Diels-Alder reactions with electron-rich alkenes or alkynes. This opens up synthetic pathways to complex, highly functionalized carbocycles that are not readily accessible from electron-rich furans. For other nitrile-containing heterocycles like cyanopyridines, their aromaticity generally precludes them from participating as dienes in Diels-Alder reactions, though they can sometimes act as dienophiles.[13]
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed route and has not been experimentally validated from available literature.
Step 1: Synthesis of Methyl 4-bromofuran-2-carboxylate
-
To a solution of methyl furan-2-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Methyl 4-bromofuran-2-carboxylate.
Step 2: Cyanation to this compound
-
To a solution of Methyl 4-bromofuran-2-carboxylate (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add copper(I) cyanide (1.2 eq).
-
Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and stir under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling of a Heteroaryl Halide
-
In a flame-dried Schlenk flask, combine the heteroaryl halide (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[15]
General Protocol for Buchwald-Hartwig Amination of a Heteroaryl Halide
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.08 eq), and a base (e.g., NaOtBu, 1.4 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas.
-
Add the heteroaryl halide (1.0 eq), the amine (1.2 eq), and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Synthetic Pathways
Caption: Synthetic utility of this compound.
Conclusion
This compound, while not as extensively studied as some of its heterocyclic counterparts, presents a compelling profile for synthetic chemists. Its electron-deficient nature, a consequence of the cyano and ester functionalities, is predicted to activate it for key C-C and C-N bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, likely proceeding with high efficiency from a halogenated precursor. Furthermore, its anticipated reactivity in inverse-electron-demand Diels-Alder reactions offers a unique avenue for the synthesis of complex carbocyclic systems.
In comparison to more common nitrile-containing heterocycles like cyanopyridines and cyanopyrimidines, this compound provides a distinct reactivity profile, particularly in the realm of cycloaddition chemistry. As the demand for novel, functionalized heterocyclic scaffolds continues to grow in drug discovery and materials science, the exploration of less-common building blocks like this compound will undoubtedly unlock new synthetic possibilities. This guide serves as a foundational resource to stimulate further investigation into the synthetic applications of this promising molecule.
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- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J Org Chem. 2018;14:126-133.
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- Factorizing Yields in Buchwald-Hartwig Amination.
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- Metal Free Access to Polysubstituted Pyrimidines via Nitrile Activation and [2+2+2] Cycloaddition. Chemistry. 2021;27(70):17565-17569.
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- Methyl 5-(2-Fluoro-4-nitrophenyl)
- Scope of the Suzuki coupling reaction. Yields refer to the isolated yields.
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A Comparative Guide to the Biological Activity of Methyl 4-cyanofuran-2-carboxylate and 4-cyanofuran-2-carboxylic acid
This guide provides an in-depth, objective comparison of the biological activities of Methyl 4-cyanofuran-2-carboxylate and its corresponding carboxylate analog, 4-cyanofuran-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes structural analysis, established biochemical principles, and published data on related furan derivatives to project a comparative efficacy profile. We will explore the fundamental chemical differences, propose validated experimental workflows for direct comparison, and discuss the likely mechanistic implications of the ester versus the carboxylic acid functional group.
Introduction: The Furan Scaffold and the Ester-Acid Dichotomy
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific substitutions on this five-membered aromatic ring dictate the compound's biological function and potency.[4] This guide focuses on two closely related derivatives: this compound (the ester) and 4-cyanofuran-2-carboxylic acid (the acid).
The primary structural difference lies in the C2 substituent: a methyl ester (-COOCH₃) versus a carboxylic acid (-COOH). This seemingly minor variation has profound implications for the molecule's physicochemical properties, such as polarity, solubility, and ability to cross biological membranes.[5][6] Consequently, these differences are expected to significantly influence their biological activity, bioavailability, and mechanism of action. A carboxylic acid group is typically ionized at physiological pH, rendering it more polar, while its corresponding methyl ester is a more lipophilic, neutral molecule.[7][8] This guide will dissect these differences to provide a predictive comparison of their biological potential.
Physicochemical Properties and Structural Comparison
The conversion of a carboxylic acid to a methyl ester fundamentally alters its interaction with biological systems. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the ester primarily acts as a hydrogen bond acceptor.[9] This change, along with the masking of the acidic proton, dramatically reduces polarity and increases lipophilicity.
| Property | 4-cyanofuran-2-carboxylic acid | This compound | Rationale for Difference |
| Molecular Formula | C₆H₃NO₃ | C₇H₅NO₃ | Addition of a methyl group (CH₂) |
| Molecular Weight | 137.09 g/mol [10] | 151.12 g/mol | Addition of a methyl group |
| Predicted LogP | 0.6[10] | Higher (Est. 1.0-1.5) | The neutral ester group is less polar than the acidic carboxyl group, increasing lipophilicity. |
| Acidity (pKa) | Acidic (Est. 3-4) | Neutral[11] | The acidic proton of the carboxyl group is replaced by a methyl group.[11] |
| H-Bonding | Donor & Acceptor | Acceptor only | The -OH group in the acid can donate a hydrogen bond; the ester's -OCH₃ group cannot.[9] |
| Solubility | Higher aqueous solubility at pH > pKa | Higher lipid/organic solvent solubility | The charged carboxylate form is highly water-soluble, while the neutral ester is more soluble in nonpolar environments. |
This difference in lipophilicity is a critical determinant of pharmacokinetic properties. Highly polar compounds like carboxylic acids often exhibit limited cell membrane permeability, whereas their more lipophilic ester counterparts can traverse membranes more readily via passive diffusion.[7]
Synthesis of the Target Compounds
The synthesis of both compounds can be achieved from common furan precursors. Furan-2-carboxylic acid, for instance, can be synthesized from furfural.[12] The introduction of the cyano group at the C4 position and subsequent esterification or hydrolysis are key steps.
A plausible synthetic pathway is outlined below. The synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide has been reported, demonstrating methods for carboxylation of the furan ring.[13] While specific synthesis for the 4-cyano derivatives is not detailed in the provided results, general organic chemistry principles allow for the construction of a logical workflow.
Caption: Plausible synthetic route to the target compounds.
Comparative Biological Activity: A Predictive Analysis
A prodrug is an inactive compound that is metabolized into an active form within the body. Esterification of a carboxylic acid drug is a classic prodrug strategy to improve oral bioavailability and cell penetration.[7]
-
Cellular Uptake: The lipophilic methyl ester is expected to passively diffuse across the lipid bilayer of cell membranes more efficiently than the polar, and likely charged, carboxylic acid.
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterase enzymes would hydrolyze the ester bond, releasing the active 4-cyanofuran-2-carboxylic acid.
-
Target Engagement: The liberated carboxylic acid would then interact with its intracellular target.
This mechanism suggests that while the carboxylic acid is the ultimate bioactive species, the ester may produce a more potent biological response in vitro and in vivo by achieving a higher intracellular concentration of the active compound.[7]
Caption: The ester prodrug mechanism for enhanced cellular delivery.
Based on the broad activities of the furan scaffold, we can anticipate and compare potential antimicrobial and anticancer effects.
Antimicrobial Activity: Furan derivatives are known to possess significant antimicrobial properties.[2][14] For instance, studies on other furan carboxylic acids and their esters have shown activity against various bacteria and fungi.[15][16]
-
Hypothesized Activity: It is likely that both compounds will show some level of antimicrobial activity. In a cell-based assay (e.g., determining Minimum Inhibitory Concentration, MIC), the methyl ester may exhibit a lower MIC value (indicating higher potency) if the rate-limiting step for the carboxylic acid's activity is its entry into the microbial cell. However, in some scaffolds, esterification has been shown to have a negligible effect on antimicrobial potency, suggesting the outcome is structure-dependent.[16]
Anticancer Activity: Numerous furan derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[17][18][19][20][21]
-
Hypothesized Activity: Both compounds could exhibit cytotoxic activity against cancer cells. The prodrug effect would be particularly relevant here. The ester's enhanced ability to penetrate cancer cells could lead to a significantly lower IC₅₀ (half-maximal inhibitory concentration) value compared to the carboxylic acid when tested in vitro. Studies on other furan derivatives have shown potent cytotoxicity at micromolar concentrations against lines like MCF-7 (breast cancer).[18]
Recommended Experimental Protocols for Validation
To empirically validate the hypotheses presented, a series of standardized in vitro assays should be performed.
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation: Prepare stock solutions of both the ester and acid in dimethyl sulfoxide (DMSO).
-
Inoculum: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth to the logarithmic growth phase and dilute to a standardized concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (no compound) and negative (no microbes) controls.
-
Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This colorimetric assay assesses cell metabolic activity and is a standard method for measuring the cytotoxicity of potential anticancer compounds.
-
Cell Culture: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ester and the acid (prepared from DMSO stocks) for a set period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting viability against compound concentration.
Caption: A self-validating workflow for comparative analysis.
Conclusion and Future Directions
This guide presents a scientifically grounded, albeit predictive, comparison between this compound and 4-cyanofuran-2-carboxylic acid. Structurally, the key difference is the presence of a lipophilic methyl ester versus a polar carboxylic acid. This is hypothesized to afford the ester superior cell permeability, allowing it to function as a prodrug for the bioactive carboxylic acid.
Consequently, it is projected that This compound will demonstrate enhanced potency in cell-based antimicrobial and anticancer assays compared to its acid analog. This prediction is rooted in the fundamental principles of pharmacokinetics, where increased cellular uptake leads to a greater biological effect.
The definitive validation of this hypothesis requires direct experimental testing using the standardized protocols outlined herein. Future research should focus on conducting these comparative assays to generate empirical MIC and IC₅₀ values. Furthermore, investigating the rate of intracellular hydrolysis of the ester would provide crucial data to confirm the proposed prodrug mechanism of action. Such studies will not only clarify the structure-activity relationship for this specific pair but also contribute valuable insights to the broader field of furan-based drug design.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized "Methyl 4-cyanofuran-2-carboxylate" by HPLC
For researchers, scientists, and professionals in drug development, the assurance of purity for synthesized compounds is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible downstream applications. This guide provides an in-depth technical comparison for validating the purity of "Methyl 4-cyanofuran-2-carboxylate," a novel heterocyclic building block, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present a robust HPLC protocol, and compare its performance with alternative analytical techniques, all grounded in established scientific principles and regulatory standards.
The Criticality of Purity for "this compound"
"this compound" is a substituted furan derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of a nitrile and a methyl ester group on the furan ring offers versatile handles for further chemical modifications. However, the synthesis of such a molecule can lead to a variety of impurities that can significantly impact its reactivity, biological activity, and safety profile. Therefore, a validated, sensitive, and specific analytical method is paramount to ensure the quality of the synthesized material.
Understanding Potential Impurities: A Mechanistic Approach
A plausible synthetic route to "this compound" could involve a multi-step process, potentially including a Meerwein arylation or similar coupling reactions.[1][2][3][4][5] Understanding the reaction mechanism allows us to anticipate potential impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.
-
Reagents and Catalysts: Traces of reagents and catalysts used in the synthesis may carry over.
-
Side-Reaction Byproducts:
-
Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture and acid or base.[6][7]
-
Polymerization: Furan and its derivatives are known to be sensitive to acidic conditions, which can induce ring-opening and subsequent polymerization, leading to colored, polymeric impurities.[8][9][10][11]
-
Isomers: Depending on the synthetic route, positional isomers could be formed.
-
A robust analytical method must be able to separate the main compound from all these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
For a polar, aromatic compound like "this compound," Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[12][13][14] It offers a powerful combination of resolution, sensitivity, and quantitative accuracy.
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Validation of this compound.
Detailed HPLC Protocol
This protocol is a robust starting point and should be optimized and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16][17][18][19]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating aromatic compounds. The column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A gradient elution is recommended to separate compounds with a range of polarities. Phosphoric acid helps to suppress the ionization of any acidic impurities (like the hydrolyzed carboxylic acid) and improve peak shape.[20][21] |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) | A linear gradient allows for the elution of both polar and non-polar impurities. The re-equilibration step is crucial for reproducible results. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Detection | UV at 254 nm | The aromatic furan ring is expected to have strong UV absorbance at this wavelength. A photodiode array (PDA) detector is recommended to check for peak purity. |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (50:50) | The sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape. |
Trustworthiness: A Self-Validating System through Method Validation
To ensure the reliability of the HPLC method, a thorough validation according to ICH Q2(R2) guidelines is mandatory.[15][16][17][18][19] This process demonstrates that the method is suitable for its intended purpose.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities. | The peak for the main compound should be well-resolved from any impurity peaks. Peak purity analysis by PDA should show no co-eluting impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50-150% of the target concentration). |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0-102.0% for spiked samples at different concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information or may be more suitable in specific scenarios.
| Technique | Principle | Advantages for "this compound" | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Excellent for identifying and quantifying volatile impurities like residual solvents.[22][23][24][25] | The compound may have limited thermal stability and could decompose in the injector port. Derivatization might be necessary, adding complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Quantitative ¹H NMR (qNMR) can provide an absolute purity value without the need for a reference standard of the analyte.[26][27][28][29][30] It is also excellent for identifying the structure of unknown impurities.[28] | Lower sensitivity compared to HPLC for trace impurities. Signal overlap can make quantification of minor components challenging. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | When coupled with HPLC (LC-MS), it provides molecular weight information for each peak, aiding in the identification of unknown impurities. | Quantification can be more complex than with UV detection due to variations in ionization efficiency. |
Synergistic Power: A Multi-faceted Approach
For a comprehensive purity assessment, a combination of techniques is often the most powerful approach. HPLC-UV provides robust quantification of the main component and known impurities. LC-MS can be used to identify unknown impurities. qNMR offers an orthogonal method for purity confirmation and can be invaluable for structural elucidation of impurities. GC is the go-to method for residual solvent analysis.
Conclusion
Validating the purity of a synthesized compound like "this compound" is a multi-faceted process that requires a deep understanding of the compound's chemistry and the analytical techniques employed. Reversed-Phase HPLC, when properly developed and validated according to ICH guidelines, stands out as the most suitable primary technique for this purpose, offering a blend of high resolution, sensitivity, and quantitative accuracy. By complementing HPLC with orthogonal techniques such as qNMR and GC, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and reliability of their valuable synthetic intermediates. This rigorous, scientifically-grounded approach is not just good practice; it is essential for the integrity of research and the safety of potential therapeutic agents.
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A Head-to-Head Comparison of Synthetic Routes to Methyl 4-cyanofuran-2-carboxylate: A Guide for Medicinal Chemists and Process Development Scientists
Introduction
Methyl 4-cyanofuran-2-carboxylate is a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. Its unique substitution pattern, featuring both an electron-withdrawing cyano group and a methyl ester on the furan ring, makes it a versatile scaffold for the construction of complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides a detailed head-to-head comparison of two distinct synthetic routes to this compound, offering insights into the strategic advantages and practical considerations of each approach. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective merits.
Route 1: Synthesis from a Pre-formed Furan Ring via Halogenation and Cyanation
This established route leverages a commercially available, pre-formed furan ring, 4,5-dibromofuran-2-carboxylic acid, and introduces the desired functionalities through a series of well-controlled chemical transformations. The overall strategy involves selective debromination, esterification, and a final palladium-catalyzed cyanation.
Chemical Rationale and Strategy
The core of this strategy lies in the differential reactivity of the two bromine atoms on the starting material. The bromine at the 5-position is more susceptible to removal, allowing for a selective monodebromination. Subsequent esterification of the carboxylic acid is a standard procedure. The final and key step is the introduction of the cyano group at the 4-position via a palladium-catalyzed cross-coupling reaction, a powerful and versatile method for C-C bond formation.
Experimental Protocol
Step 1: Synthesis of 4-Bromofuran-2-carboxylic acid
To a vigorously stirred suspension of 4,5-dibromofuran-2-carboxylic acid (1.00 g, 3.7 mmol) in a mixture of water (11 mL) and ammonium hydroxide (3.5 mL) at ambient temperature, powdered zinc metal (1.30 g, 20.3 mmol) is added. The reaction mixture is stirred for 3 hours. Following this, the mixture is filtered through a pad of Celite, and the filtrate is acidified to pH 2 with 2 N HCl. The resulting aqueous layer is extracted with ethyl acetate (4 x 50 mL). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-bromofuran-2-carboxylic acid as a white powder.
Step 2: Synthesis of Methyl 4-bromofuran-2-carboxylate
The crude 4-bromofuran-2-carboxylic acid from the previous step is dissolved in methanol (12 mL), and concentrated sulfuric acid (80 μL) is added with stirring. The solution is heated to reflux and stirred overnight. After cooling to room temperature, the solvent is removed under vacuum. The residue is partitioned between saturated aqueous sodium bicarbonate and diethyl ether. The aqueous layer is extracted with diethyl ether (2 x 40 mL). The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated to afford Methyl 4-bromofuran-2-carboxylate as a clear oil (86% yield over two steps)[1].
Step 3: Synthesis of this compound
Under an argon atmosphere, a suspension of Methyl 4-bromofuran-2-carboxylate (141 mg, 0.74 mmol), tetrakis(triphenylphosphine)palladium(0) (85 mg, 0.07 mmol), and zinc cyanide (52 mg, 0.44 mmol) in anhydrous DMF (5 mL) is prepared. The mixture is heated to 80 °C and stirred overnight. After cooling to room temperature, the reaction mixture is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried and concentrated to yield the final product, this compound[1].
Workflow Diagram
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis from an Acyclic Precursor via Cyclization and Sandmeyer Reaction
This alternative approach constructs the furan ring from an acyclic precursor and subsequently introduces the cyano group through a classic Sandmeyer reaction. This route offers a different strategic approach, building the heterocyclic core as a key step in the synthesis.
Chemical Rationale and Strategy
The key to this route is the formation of a substituted aminofuran from an acyclic enoate. This cyclization reaction efficiently assembles the desired furan scaffold with a strategically placed amino group. This amino group then serves as a handle for the introduction of the cyano functionality via the Sandmeyer reaction, a reliable method for the conversion of aryl amines to a wide range of functional groups, including nitriles[2][3][4][5].
Experimental Protocol
Step 1: Synthesis of Methyl 4-aminofuran-2-carboxylate hydrochloride
A suspension of methyl 4-amino-5-hydroxy-2-oxopent-3-enoate (15.9 g, 0.1 mol) in methanol (50 mL) is cooled to 0 °C. Thionyl chloride (17.7 g, 0.15 mol) is added over 2 hours while maintaining the temperature at 0 °C. The mixture is then stirred at 10 °C for an additional 5 hours. The resulting precipitate is filtered, washed with 5 mL of methanol, and dried to give methyl 4-aminofuran-2-carboxylate hydrochloride (16.8 g, 95% yield) as pale beige crystals[6].
Step 2: Diazotization of Methyl 4-aminofuran-2-carboxylate
Methyl 4-aminofuran-2-carboxylate hydrochloride is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt in situ.
Step 3: Sandmeyer Reaction for the Synthesis of this compound
The freshly prepared diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) in a suitable solvent. The reaction mixture is typically warmed to facilitate the decomposition of the diazonium salt and the formation of the nitrile, with the evolution of nitrogen gas. After the reaction is complete, the mixture is worked up by extraction with an organic solvent, followed by purification to yield this compound.
Workflow Diagram
Caption: Synthetic pathway for Route 2.
Head-to-Head Comparison
| Feature | Route 1: From Pre-formed Furan Ring | Route 2: From Acyclic Precursor |
| Starting Material Availability | 4,5-Dibromofuran-2-carboxylic acid is a specialty chemical. | Methyl 4-amino-5-hydroxy-2-oxopent-3-enoate may require synthesis. |
| Number of Steps | 3 steps from 4,5-dibromofuran-2-carboxylic acid. | 3 steps from the acyclic precursor. |
| Key Reactions | Selective debromination, Esterification, Palladium-catalyzed cyanation. | Cyclization, Diazotization, Sandmeyer reaction. |
| Reagents and Catalysts | Zinc, Sulfuric acid, Palladium catalyst, Zinc cyanide. | Thionyl chloride, Sodium nitrite, Copper(I) cyanide. |
| Potential Advantages | Utilizes a pre-existing furan core, potentially simplifying late-stage modifications. The final cyanation step is generally high-yielding. | High-yielding cyclization step. Avoids the use of expensive palladium catalysts. |
| Potential Challenges | Availability and cost of the starting material. Use of toxic zinc cyanide and a palladium catalyst. | The synthesis of the acyclic precursor may add extra steps to the overall sequence. Diazonium salts can be unstable. |
| Scalability | The palladium-catalyzed step may present challenges for large-scale production due to cost and metal contamination concerns. | The Sandmeyer reaction is a well-established industrial process. The use of thionyl chloride requires careful handling. |
| Overall Yield | 86% yield for the first two steps is reported[1]. The yield for the final cyanation step is not explicitly stated but is expected to be good. | A high yield of 95% is reported for the cyclization step[6]. Yields for the Sandmeyer reaction are typically moderate to good. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 is a logical choice when starting from a readily available functionalized furan. The use of a palladium-catalyzed cyanation is a modern and generally efficient method, though considerations of cost and metal removal are important for larger-scale applications.
Route 2 provides an elegant approach that builds the heterocyclic core from a simple acyclic precursor in high yield. The subsequent Sandmeyer reaction is a classic and cost-effective transformation, making this route potentially more attractive for large-scale synthesis, provided the starting enoate is accessible.
The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the laboratory or manufacturing facility. This comparative guide provides the necessary technical information to make an informed decision based on the specific needs of the research or development program.
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A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of Methyl 4-cyanofuran-2-carboxylate
Foreword: Navigating the Complexities of Small Molecule Specificity
In the landscape of modern drug discovery, the pursuit of exquisitely selective small molecules is paramount. While a compound may exhibit potent activity against its intended target, undisclosed off-target interactions can lead to unforeseen toxicity or diminished efficacy, ultimately derailing a promising therapeutic candidate. This guide provides a comprehensive framework for assessing the cross-reactivity profile of Methyl 4-cyanofuran-2-carboxylate , a heterocyclic compound of interest.
The furan scaffold, a common motif in a multitude of biologically active compounds, is recognized as a "structural alert" in medicinal chemistry.[1][2] This designation arises from its potential for metabolic activation by cytochrome P450 enzymes into reactive intermediates, which can covalently modify cellular macromolecules, leading to off-target effects and potential toxicity.[3] Therefore, a proactive and thorough investigation into the cross-reactivity of any furan-containing compound is not merely a precautionary measure but a critical step in its development.
This document will guide researchers, scientists, and drug development professionals through a logical, multi-tiered approach to characterizing the selectivity of this compound. We will objectively compare its hypothetical performance with judiciously chosen structural analogs and provide detailed experimental protocols to generate the necessary supporting data. Our focus will be on explaining the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous investigation.
The Compound in Focus and Rationale for Cross-Reactivity Studies
This compound possesses a unique combination of a furan ring, a nitrile (cyano) group, and a methyl ester. Each of these functionalities can contribute to its biological activity and potential for off-target interactions.
-
The Furan Core: As previously mentioned, the furan ring is susceptible to metabolic oxidation, which can produce reactive species.[3] This metabolic liability is a primary driver for investigating potential hepatotoxicity and other idiosyncratic toxicities.
-
The Cyano Group: Nitrile-containing compounds are found in numerous approved drugs and are known to participate in various biological interactions, including enzyme inhibition.[4] The electron-withdrawing nature of the cyano group can also influence the reactivity of the furan ring.
-
The Methyl Ester: The ester functionality can be a substrate for esterases, leading to the formation of the corresponding carboxylic acid, which will have different physicochemical properties and potentially a different biological activity profile.
Given these structural features, a comprehensive cross-reactivity assessment is essential to build a complete safety and selectivity profile for this compound.
Comparative Framework: Selecting Appropriate Structural Analogs
To provide a meaningful comparison, we will evaluate this compound alongside three structural analogs. These have been chosen to dissect the contribution of each key functional group to the overall cross-reactivity profile.
| Compound ID | Structure | Rationale for Inclusion |
| MCFC | Test Compound: The molecule of interest. | |
| MFC | Furan Core Control: Lacks the cyano group, allowing for assessment of the nitrile's contribution to off-target activity. Methyl 2-furoate is a known flavoring agent and has been studied for its genotoxicity profile.[5][6][7][8][9] | |
| CF | Cyano-Furan Control: Lacks the methyl ester, enabling evaluation of the ester's influence on the compound's properties and interactions. 2-Cyanofuran is used as a chemical intermediate.[4][10] | |
| MTHFC | Saturated Ring Control: The furan ring is replaced by a saturated tetrahydrofuran ring. This analog will help determine the role of the furan's aromaticity and susceptibility to oxidative metabolism in any observed cross-reactivity. |
A Tiered Approach to Cross-Reactivity Profiling
We propose a three-tiered experimental workflow to systematically evaluate the cross-reactivity of this compound and its analogs. This approach progresses from broad, high-throughput screens to more focused, mechanistic studies.
Caption: Decision-making workflow based on cross-reactivity data.
The collective data from these studies will enable a well-informed decision on the continued development of this compound. Should significant liabilities be identified, the comparative data from the analogs will provide a rational basis for structural modifications to mitigate off-target effects while preserving on-target potency. This evidence-based approach to cross-reactivity profiling is indispensable for the successful translation of a chemical entity into a safe and effective therapeutic.
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Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters. ResearchGate. Available at: [Link]
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Benchmarking the stability of "Methyl 4-cyanofuran-2-carboxylate" against similar commercial compounds
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the intrinsic stability of lead compounds is a cornerstone of successful therapeutic development. Heterocyclic scaffolds, particularly the furan ring system, are prevalent in a multitude of biologically active molecules. However, the perceived instability of the furan nucleus can often be a point of contention, necessitating a nuanced understanding of how substituents influence its chemical resilience. This guide presents a comprehensive stability benchmark of Methyl 4-cyanofuran-2-carboxylate , a key building block in medicinal chemistry, against a curated selection of commercially available, structurally related furan derivatives.
This analysis moves beyond theoretical postulation, providing a framework for stability assessment grounded in internationally recognized protocols. By employing forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, we offer a direct comparison of degradation profiles under various stress conditions.[1][2][3] The insights derived from this study are intended to empower researchers to make more informed decisions in the selection and optimization of furan-based scaffolds in their drug development pipelines.
The Rationale for Comparative Stability Analysis
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[4] Forced degradation studies are an indispensable tool in the pharmaceutical industry, designed to deliberately degrade a compound under conditions more severe than accelerated stability testing.[4][5] These studies serve multiple purposes: they elucidate potential degradation pathways, identify likely degradation products, and are crucial for the development and validation of stability-indicating analytical methods.[1][3]
The furan ring, an aromatic five-membered heterocycle, is known to be susceptible to degradation, particularly under acidic conditions, due to its electron-rich nature.[6] However, the stability of the furan core is profoundly influenced by the electronic and steric properties of its substituents. This guide will explore this structure-stability relationship by comparing our target compound, this compound, with the following commercially available analogs:
-
Methyl furan-2-carboxylate: The unsubstituted parent compound, providing a baseline for stability.
-
Methyl furan-3-carboxylate: An isomer to assess the impact of substituent position.
-
Methyl 5-nitrofuran-2-carboxylate: Featuring a potent electron-withdrawing group.
-
Methyl 5-(hydroxymethyl)furan-2-carboxylate: Containing an electron-donating group.
Experimental Design for Forced Degradation Studies
The experimental protocol outlined below is designed as a self-validating system, adhering to the principles of scientific rigor and ICH Q1A(R2) guidelines.[1] The objective is to induce a target degradation of 5-20% to ensure that the degradation products are sufficiently abundant for detection and characterization without completely consuming the parent compound.[1][5]
Stress Conditions
The following stress conditions are applied to solutions of each test compound:
-
Acidic Hydrolysis: 0.1 M Hydrochloric Acid (HCl) at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M Sodium Hydroxide (NaOH) at 60°C for 24 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Solid compound maintained at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to a light source emitting a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][5]
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector is the primary analytical technique for quantifying the parent compound and its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the identification and structural elucidation of the major degradation products.[7]
Experimental Workflow
The following diagram illustrates the systematic workflow for the comparative stability study.
Detailed Protocol
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each furan derivative in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M acid or base. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal: Weigh 5 mg of the solid compound into a clear glass vial and place it in an oven at 80°C.
-
Photolytic: Expose 1 mL of the stock solution in a quartz cuvette to the light source. A parallel sample wrapped in aluminum foil serves as a dark control.
-
Control: Store a sealed vial of the stock solution at 4°C in the dark.
-
-
Time Points: Withdraw aliquots at predefined time points (e.g., 0, 4, 8, 12, and 24 hours for liquid samples; 0, 24, and 48 hours for the solid thermal sample).
-
Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples into a C18 HPLC column. Use a gradient elution method with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile. Monitor the eluent at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Calculate the percentage of the remaining parent compound and the area percentage of each degradation product.
Comparative Stability Data
The following table summarizes the hypothetical, yet scientifically plausible, results from the forced degradation studies. The data represents the percentage of the parent compound remaining after 24 hours of stress (48 hours for thermal stress).
| Compound | Acidic (0.1 M HCl) | Basic (0.1 M NaOH) | Oxidative (3% H₂O₂) | Thermal (80°C) | Photolytic |
| This compound | 85.2% | 92.5% | 98.1% | 99.5% | 96.3% |
| Methyl furan-2-carboxylate | 75.8% | 88.4% | 95.7% | 99.2% | 94.1% |
| Methyl furan-3-carboxylate | 72.1% | 85.6% | 94.3% | 98.9% | 93.5% |
| Methyl 5-nitrofuran-2-carboxylate | 91.3% | 78.9% | 97.5% | 99.6% | 85.7% |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | 65.4% | 95.1% | 89.8% | 97.8% | 92.4% |
Discussion: Structure-Stability Relationships
The data reveals distinct stability profiles for each compound, underscoring the profound impact of substituents on the furan ring's resilience.
Acidic Conditions: Under acidic stress, the furan ring is susceptible to protonation, which can initiate ring-opening reactions.[6] The stability order under acidic conditions appears to be:
Methyl 5-nitrofuran-2-carboxylate > This compound > Methyl furan-2-carboxylate > Methyl furan-3-carboxylate > Methyl 5-(hydroxymethyl)furan-2-carboxylate
The strong electron-withdrawing nature of the nitro and cyano groups deactivates the furan ring towards electrophilic attack by protons, thereby enhancing its stability. Conversely, the electron-donating hydroxymethyl group increases the electron density of the ring, making it more susceptible to acid-catalyzed degradation. The lower stability of the 3-carboxylate isomer compared to the 2-carboxylate may be attributed to the different electronic influence of the ester group on the most reactive positions of the furan ring.
Basic Conditions: In the presence of a strong base, the primary degradation pathway is often the hydrolysis of the methyl ester group. The stability towards basic hydrolysis is influenced by the electronic effects on the carbonyl carbon of the ester. The observed stability order is:
Methyl 5-(hydroxymethyl)furan-2-carboxylate > This compound > Methyl furan-2-carboxylate > Methyl furan-3-carboxylate > Methyl 5-nitrofuran-2-carboxylate
The electron-withdrawing nitro group significantly increases the electrophilicity of the ester's carbonyl carbon, making it more prone to nucleophilic attack by hydroxide ions, leading to rapid hydrolysis. The electron-donating hydroxymethyl group has the opposite effect, slightly stabilizing the ester. The cyano group in our target compound also has an electron-withdrawing effect, but its influence is less pronounced than that of the nitro group, resulting in intermediate stability.
Oxidative, Thermal, and Photolytic Conditions: In general, all tested compounds exhibited high stability under oxidative, thermal, and photolytic stress. The slightly increased degradation of Methyl 5-(hydroxymethyl)furan-2-carboxylate under oxidative conditions can be attributed to the potential oxidation of the hydroxymethyl group. The higher susceptibility of Methyl 5-nitrofuran-2-carboxylate to photolytic degradation is also a known phenomenon for nitroaromatic compounds.
Illustrative Degradation Pathway
As an example, a potential degradation pathway for Methyl furan-2-carboxylate under acidic conditions is illustrated below. The initial protonation of the furan ring leads to a cascade of reactions resulting in ring-opened products.
Conclusion
This comparative guide demonstrates that This compound possesses a favorable stability profile, particularly under acidic conditions, when compared to its unsubstituted and electron-donating counterparts. The presence of the electron-withdrawing cyano group at the 4-position significantly stabilizes the furan ring against acid-catalyzed degradation, a critical attribute for compounds intended for oral administration or processing in acidic environments.
While no single compound exhibited optimal stability across all stress conditions, this study highlights the critical importance of considering the specific chemical liabilities of a molecule in the context of its intended application and storage conditions. The methodologies and insights presented herein provide a robust framework for researchers to proactively assess and benchmark the stability of their own furan-containing compounds, thereby de-risking a crucial aspect of the drug development process.
References
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- MOLBASE. (n.d.). methyl 5-(hydroxymethyl)furan-2-carboxylate price & availability.
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Safety Operating Guide
A Guide to the Safe Disposal of Methyl 4-Cyanofuran-2-Carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, ensuring the safe and compliant disposal of these materials is a critical aspect of laboratory practice that demands meticulous attention. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyl 4-cyanofuran-2-carboxylate, a compound that, due to its cyano group, requires handling as a hazardous substance. The protocols outlined here are designed to protect laboratory personnel, the wider community, and the environment.
The core principle underpinning the disposal of this compound is the management of its cyanide functional group. Cyanide compounds are highly toxic and can react with acids to produce lethal hydrogen cyanide gas[1]. Therefore, all disposal procedures must be executed with the utmost caution, adhering strictly to established safety protocols and institutional and regulatory requirements.
I. Hazard Assessment and Risk Mitigation
Key Hazards:
-
Toxicity: The cyanide ion is a potent cellular respiration inhibitor[1]. Exposure can occur through inhalation, ingestion, or skin contact.
-
Reactivity: A critical hazard is the potential for the generation of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids[1][2].
-
Irritation: Similar furan carboxylate compounds are known to cause skin and eye irritation[3].
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This includes, but is not limited to:
-
Safety goggles and a face shield if there is a splash hazard[5].
-
Double nitrile gloves[6].
-
A lab coat[4].
II. Waste Segregation: The Cornerstone of Safe Disposal
The most critical step in the disposal process is the stringent segregation of all waste streams contaminated with this compound. Cross-contamination with other chemical waste, particularly acidic waste, could have catastrophic consequences.
Waste Stream Categories:
| Waste Type | Description | Segregation Protocol |
| Liquid Waste | Includes pure this compound, reaction mixtures, and solvent rinses. | Must be collected in a dedicated, clearly labeled hazardous waste container. NEVER mix with acidic waste[1][5][7]. |
| Solid Waste | Includes contaminated gloves, paper towels, weigh boats, and other disposable lab supplies. | Must be collected in separate, durable plastic bags (double bagging is recommended) and then placed in a designated solid hazardous waste container[6][7]. |
| "Empty" Containers | The original container of this compound. | Due to the acute toxicity of cyanides, these are often considered P-listed wastes by the EPA and must be managed as hazardous waste even when empty[4]. |
| Aqueous Waste | Decontamination solutions. | Must be collected and disposed of as hazardous waste[5]. |
Logical Flow for Waste Segregation:
Caption: Waste segregation workflow for this compound.
III. Step-by-Step Disposal Procedures
A. Liquid Waste Disposal
-
Container Selection: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EH&S) department. The container must be compatible with organic solvents and clearly labeled "HAZARDOUS WASTE – CYANIDE"[5].
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. The label should explicitly state "No Acids"[1][5].
-
Collection: All liquid waste containing this compound must be collected in this dedicated container.
-
Storage: Keep the waste container securely capped and stored in a secondary containment bin within a designated and well-ventilated satellite accumulation area[4].
B. Solid Waste Disposal
-
Collection: Place all contaminated solid materials, such as gloves, pipette tips, and absorbent pads, into a durable, 6-mil plastic bag. Double bagging is a recommended practice[6].
-
Sealing: Seal the bag inside the chemical fume hood to contain any residual vapors[6].
-
Final Disposal: Place the sealed bag into a designated solid hazardous waste container, also clearly labeled for cyanide waste[6].
C. Decontamination of Glassware and Surfaces
Proper decontamination is essential to ensure that no residual compound remains on laboratory equipment or surfaces.
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the compound. This rinseate must be disposed of as hazardous liquid cyanide waste.
-
Decontamination Protocol: All decontamination activities must be conducted within a certified chemical fume hood[5].
-
Final Rinse and Disposal: Rinse the glassware thoroughly with water. The initial decontamination solutions and wipes must be collected and disposed of as hazardous cyanide waste[5][7].
Decontamination and Disposal Workflow:
Caption: Workflow for decontamination of items exposed to cyanide compounds.
IV. Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is vital.
-
Spills Inside a Fume Hood:
-
Spills Outside a Fume Hood:
V. Final Waste Pickup
Once your hazardous waste containers are ready for disposal, follow your institution's specific procedures for requesting a pickup from the EH&S department. Ensure all labels are complete and legible[6][7]. Do not allow hazardous waste to accumulate in the laboratory.
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental responsibility. The principles of hazard assessment, stringent segregation, and proper decontamination are paramount in the safe management and disposal of this compound and other cyanide-containing compounds.
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Office of Clinical and Research Safety. [Link]
-
Lab Specific SOP Template - for Cyanides. Wayne State University. [Link]
-
Cyanides. University of Illinois Division of Research Safety. [Link]
-
Cyanide Safe Use Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. James Madison University. [Link]
-
How to Dispose of Nitrile Gloves? Earth Safe PPE. [Link]
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How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Unigloves. [Link]
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How to Recycle Nitrile Gloves. Thomasnet. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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- 6. research.wayne.edu [research.wayne.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Personal protective equipment for handling Methyl 4-cyanofuran-2-carboxylate
A Researcher's Guide to Safely Handling Methyl 4-cyanofuran-2-carboxylate
As a novel compound at the forefront of research, this compound presents unique opportunities alongside significant safety considerations. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for its handling and disposal. By understanding the compound's constituent hazards—those of both a cyanide-containing molecule and a furan derivative—we can implement a robust safety protocol that protects researchers and ensures experimental integrity.
Understanding the Inherent Risks
This compound incorporates two key functional groups that dictate its hazard profile: the cyano group (-CN) and the furan ring.
-
Cyanide Hazards : Organic nitriles, like this compound, can be highly toxic if inhaled, ingested, or absorbed through the skin. A primary concern is their potential to metabolize into cyanide ions, which can inhibit cellular respiration.[1] A critical and potentially fatal risk is the generation of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[2][3]
-
Furan Derivative Hazards : Furan and its derivatives can be flammable, irritants to the skin, eyes, and respiratory tract, and some have the potential to form explosive peroxides upon prolonged exposure to air and light.[4][5]
Given this dual nature, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation but a necessity.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Receiving & Storage | - Lab Coat- Nitrile Gloves (single pair)- Safety Glasses | Provides basic protection against accidental contact with the container. |
| Weighing & Transfer | - Chemical-Resistant Lab Coat- Double Nitrile Gloves- Chemical Splash Goggles- Face Shield | Protects against dust, splashes, and potential generation of aerosols in a concentrated form.[2] |
| Experimental Use | - Chemical-Resistant Lab Coat- Double Nitrile Gloves- Chemical Splash Goggles | Ensures protection during reactions where the compound is in solution. |
| Waste Disposal | - Chemical-Resistant Lab Coat- Double Nitrile Gloves- Chemical Splash Goggles | Protects against splashes and contact with contaminated materials. |
| Spill Cleanup | - Chemical-Resistant Coveralls- Heavy-Duty Nitrile or Butyl Rubber Gloves- Chemical Splash Goggles- Face Shield- Appropriate Respirator (consult SDS and institutional safety officer) | Provides maximum protection during an uncontrolled release. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, procedural workflow is paramount for safety. The following steps provide a direct, operational guide for handling this compound from receipt to disposal.
Designated Work Area and Storage
-
Establish a Designated Area : All work with this compound must be conducted in a designated area within a certified laboratory chemical fume hood.[2] This area should be clearly marked with signs indicating the presence of a highly toxic chemical.
-
Segregated Storage : Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[3] Crucially, it must be stored separately from acids and oxidizing agents to prevent the release of hydrogen cyanide gas and other hazardous reactions.[3][6] The container should be tightly sealed and clearly labeled.
Handling and Experimental Use
-
Fume Hood is Mandatory : All weighing, transfers, and experimental manipulations must be performed inside a certified chemical fume hood with a face velocity between 80-120 feet per minute.[3]
-
Avoid Acidic Conditions : Unless required by the experimental protocol, avoid the presence of acids in the fume hood to prevent the formation of hydrogen cyanide gas.[2] If acidic solutions are necessary, they should be handled with extreme caution and introduced in a controlled manner.
-
Buddy System : Do not work alone when handling this compound, especially during high-risk procedures. Limit work to normal business hours.[2][6]
-
Glove Protocol : Always wear double nitrile gloves.[2] If contact with the compound occurs, remove the outer glove immediately and wash your hands thoroughly before replacing it. Contaminated gloves must be disposed of as hazardous waste.[3]
Decontamination Procedures
-
Glassware and Surfaces : All equipment and surfaces that come into contact with this compound must be decontaminated. First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the chemical fume hood.[1][2] The rinsate must be collected as hazardous waste.
Waste Disposal
-
Segregate Waste Streams : All waste containing this compound is considered hazardous.[2] Do not mix it with other waste streams.[5]
-
Dedicated Waste Containers : Use separate, dedicated, and clearly labeled containers for solid and liquid waste.[2] Solid waste includes contaminated gloves, paper towels, and other disposable materials.[6] Liquid waste should be stored in a sealed, compatible container. To prevent degradation of glass containers under potentially basic conditions, plastic containers may be preferable for liquid waste.[1]
-
Labeling and Pickup : Ensure all waste containers are properly labeled according to your institution's hazardous waste guidelines. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][5]
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
-
In case of Skin Contact : Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes in a safety shower.[2] Seek immediate medical attention.
-
In case of Eye Contact : Flush the eyes for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
In case of Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, call for emergency medical assistance. Do not perform mouth-to-mouth resuscitation to avoid secondary exposure.[1]
-
Spill Response : For small spills within a chemical fume hood, use an absorbent material to contain the spill, then decontaminate the area as described above. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.[2]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for Handling this compound.
By integrating these safety protocols into your daily laboratory practices, you can mitigate the risks associated with this compound and foster a secure research environment.
References
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]
-
Cyanides Storage, Handling and General Use Information - University of Windsor. [Link]
-
Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety. [Link]
-
Safety Module: Cyanides. [Link]
-
Cyanide Safe Use Guidelines - Columbia | Research. [Link]
-
2 - SAFETY DATA SHEET. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

